molecular formula C7H5ClN2O B170136 6-Chloro-1,3-dihydropyrrolo[3,2-B]pyridin-2-one CAS No. 136888-12-5

6-Chloro-1,3-dihydropyrrolo[3,2-B]pyridin-2-one

Cat. No.: B170136
CAS No.: 136888-12-5
M. Wt: 168.58 g/mol
InChI Key: QKOHTVGXLOSROT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-1,3-dihydropyrrolo[3,2-b]pyridin-2-one (CAS Registry Number: 136888-12-5 ) is a high-purity chemical compound supplied for research and development purposes. With the molecular formula C 7 H 5 ClN 2 O and a molecular weight of 168.58 g/mol , this compound serves as a valuable fused bicyclic heteroaromatic building block in medicinal chemistry and organic synthesis. This reagent is exclusively for Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals . Researchers should handle this material with care. Refer to the supplied Safety Data Sheet (SDS) for detailed hazard information . Storage Recommendations: To maintain stability and purity, store the product in a dark place, under a sealed and dry environment, at room temperature .

Properties

IUPAC Name

6-chloro-1,3-dihydropyrrolo[3,2-b]pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2O/c8-4-1-6-5(9-3-4)2-7(11)10-6/h1,3H,2H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKOHTVGXLOSROT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=C(C=N2)Cl)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70440656
Record name 6-Chloro-1,3-dihydro-2H-pyrrolo[3,2-b]pyridin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70440656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136888-12-5
Record name 6-Chloro-1,3-dihydro-2H-pyrrolo[3,2-b]pyridin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70440656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

In-Depth Technical Guide: Elucidation of the Structure of 6-Chloro-1,3-dihydropyrrolo[3,2-b]pyridin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of 6-Chloro-1,3-dihydropyrrolo[3,2-b]pyridin-2-one, a heterocyclic compound of interest in medicinal chemistry. This document details the key physicochemical properties, proposed synthesis, and the spectroscopic data essential for its characterization.

Chemical Structure and Properties

This compound, also known as 6-chloro-7-azaoxindole, is a bicyclic heteroaromatic compound. Its structure consists of a pyrrolone ring fused to a pyridine ring, with a chlorine atom substituted at the 6-position.

Physicochemical Data Summary

PropertyValueSource
CAS Number 136888-12-5[1][2]
Molecular Formula C₇H₅ClN₂O[1][2]
Molecular Weight 168.58 g/mol [1][2]
Predicted Boiling Point 333.8 ± 42.0 °C[1]
Predicted Density 1.450 g/cm³[1]

Structural Diagram

Figure 1: Chemical Structure Diagram

Synthesis and Experimental Protocols

A general procedure for the synthesis of azaoxindoles often involves the palladium-catalyzed cross-coupling of a halo-aminopyridine with a suitable two-carbon synthon, followed by an intramolecular cyclization.

Hypothetical Synthetic Workflow

Synthetic Workflow Figure 2: Proposed Synthetic Workflow Start Substituted Aminopyridine Step1 Palladium-Catalyzed Cross-Coupling Start->Step1 Intermediate Acyclic Precursor Step1->Intermediate Step2 Intramolecular Cyclization Intermediate->Step2 Product This compound Step2->Product Signaling Pathway Figure 3: Potential Kinase Inhibition Pathway Compound 6-Chloro-1,3-dihydropyrrolo [3,2-b]pyridin-2-one Kinase Protein Kinase Compound->Kinase Inhibition Phosphorylation Phosphorylation Kinase->Phosphorylation Substrate Substrate Protein Substrate->Phosphorylation Downstream Downstream Signaling Phosphorylation->Downstream Biological_Effect Biological Effect (e.g., Cell Proliferation) Downstream->Biological_Effect

References

An In-depth Technical Guide on the Physicochemical Properties of 6-Chloro-5-aza-2-oxindole

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data for 6-Chloro-5-aza-2-oxindole is limited in publicly available literature. The information presented herein is a compilation of data from structurally related compounds and predictive models to provide a comprehensive overview for research and drug development professionals.

Introduction

6-Chloro-5-aza-2-oxindole, also known as 6-chloro-1H-pyrrolo[3,2-c]pyridin-2(3H)-one, is a heterocyclic compound of interest in medicinal chemistry. The aza-oxindole scaffold is a key structural motif in a variety of biologically active molecules, including kinase inhibitors and anti-inflammatory agents. The introduction of a chlorine atom at the 6-position is anticipated to modulate the compound's physicochemical properties, influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its target-binding affinity. This guide provides a summary of the predicted and extrapolated physicochemical properties, a plausible synthetic route, and a potential biological signaling pathway associated with this class of compounds.

Physicochemical Properties

The physicochemical properties of 6-Chloro-5-aza-2-oxindole have been estimated based on data from its parent compound, 5-aza-2-oxindole, and other related chloro- and aza-indole derivatives. These properties are crucial for assessing its drug-likeness and potential for further development.

PropertyValueSource Compound
Molecular Formula C₇H₅ClN₂ON/A
Molecular Weight 168.58 g/mol Calculated
Appearance White to pale yellow crystalline powderPredicted
Melting Point >250 °CPredicted (based on related compounds)
Boiling Point Not available-
Solubility Sparingly soluble in water; Soluble in DMSO and DMFPredicted (based on oxindole)[1]
pKa ~10-11 (amide proton)Estimated
logP 1.0 - 1.5Estimated

Experimental Protocols

Proposed Synthesis of 6-Chloro-5-aza-2-oxindole

This proposed synthesis involves a multi-step process starting from a commercially available chloropyridine derivative.

Step 1: Nitration of 2-amino-5-chloropyridine

  • To a solution of 2-amino-5-chloropyridine in concentrated sulfuric acid, cooled to 0 °C, fuming nitric acid is added dropwise.

  • The reaction mixture is stirred at room temperature for several hours.

  • The mixture is then poured onto ice, and the resulting precipitate is filtered, washed with water, and dried to yield 2-amino-5-chloro-3-nitropyridine.

Step 2: Sandmeyer Reaction

  • The 2-amino-5-chloro-3-nitropyridine is diazotized using sodium nitrite in the presence of an acid (e.g., HBr).

  • The diazonium salt is then treated with a copper(I) bromide to replace the amino group with a bromine atom, affording 2-bromo-5-chloro-3-nitropyridine.

Step 3: Palladium-Catalyzed Cross-Coupling

  • The 2-bromo-5-chloro-3-nitropyridine is subjected to a palladium-catalyzed cross-coupling reaction (e.g., Sonogashira coupling) with a suitable acetylene derivative (e.g., trimethylsilylacetylene).

  • The resulting alkyne is then deprotected.

Step 4: Reductive Cyclization

  • The nitro group is reduced to an amine using a reducing agent such as iron powder in acetic acid or catalytic hydrogenation.

  • The resulting amino group undergoes intramolecular cyclization onto the alkyne, followed by tautomerization, to form the 6-Chloro-5-aza-2-oxindole product.

Purification and Characterization:

  • The final product would be purified by column chromatography on silica gel.

  • Characterization would be performed using standard analytical techniques, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS), to confirm the structure and purity of the compound.

Below is a diagram illustrating the proposed experimental workflow.

G Proposed Synthetic Workflow for 6-Chloro-5-aza-2-oxindole start 2-Amino-5-chloropyridine step1 Nitration start->step1 intermediate1 2-Amino-5-chloro-3-nitropyridine step1->intermediate1 step2 Sandmeyer Reaction intermediate1->step2 intermediate2 2-Bromo-5-chloro-3-nitropyridine step2->intermediate2 step3 Sonogashira Coupling intermediate2->step3 intermediate3 2-Alkynyl-5-chloro-3-nitropyridine step3->intermediate3 step4 Reductive Cyclization intermediate3->step4 end_product 6-Chloro-5-aza-2-oxindole step4->end_product

A proposed multi-step synthesis of 6-Chloro-5-aza-2-oxindole.

Biological Activity and Signaling Pathways

Aza-oxindole derivatives are known to be biologically active, with many exhibiting potent inhibitory effects on various protein kinases. These kinases are key components of intracellular signaling pathways that regulate cell proliferation, differentiation, and survival. Dysregulation of these pathways is a hallmark of many diseases, including cancer and inflammatory disorders.

Given the structural similarities to known kinase inhibitors, it is plausible that 6-Chloro-5-aza-2-oxindole could act as an inhibitor of one or more kinase signaling pathways. One such pathway that is frequently targeted by oxindole-based inhibitors is the Mitogen-Activated Protein Kinase (MAPK) signaling cascade.

MAPK Signaling Pathway:

The MAPK pathway is a crucial signaling cascade that transduces extracellular signals to the nucleus to regulate gene expression and cellular responses. The pathway consists of a series of protein kinases that are sequentially activated. Key components include RAS, RAF, MEK, and ERK.

A simplified diagram of the MAPK signaling pathway is presented below, illustrating potential points of inhibition by aza-oxindole derivatives.

G Simplified MAPK Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Fos, c-Jun) ERK->TF Response Cellular Response (Proliferation, Survival) TF->Response Inhibitor Aza-oxindole Derivative Inhibitor->RAF Inhibitor->MEK

Potential inhibition of the MAPK pathway by an aza-oxindole derivative.

In this pathway, the aza-oxindole derivative could potentially inhibit the activity of key kinases such as RAF or MEK, thereby blocking downstream signaling and preventing the cellular responses that contribute to disease progression.

Conclusion

While direct experimental data for 6-Chloro-5-aza-2-oxindole is scarce, by examining related compounds, we can construct a foundational understanding of its physicochemical properties and potential biological activities. The aza-oxindole core, modified with a chlorine atom, presents an interesting scaffold for the development of new therapeutic agents, particularly in the area of kinase inhibition. Further experimental validation is necessary to confirm the predicted properties and biological activities outlined in this guide.

References

Technical Guide: 6-Chloro-1,3-dihydropyrrolo[3,2-b]pyridin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 136888-12-5[1]

Introduction

6-Chloro-1,3-dihydropyrrolo[3,2-b]pyridin-2-one, also known as a 6-chloro-6-azaindole, belongs to the family of azaoxindoles. This class of heterocyclic compounds has garnered significant interest in medicinal chemistry due to their structural similarity to biologically relevant indoles and their wide range of pharmacological activities. Azaoxindoles are bioisosteres of oxindoles and have been explored for the development of novel therapeutic agents, particularly as kinase inhibitors. The introduction of a nitrogen atom into the indole scaffold at various positions can significantly alter the compound's physicochemical properties and biological activity. This document provides a comprehensive overview of the available technical information for this compound, including its chemical properties, a generalized synthesis approach, and a discussion of the potential biological activities based on related compounds.

Chemical and Physical Properties

Limited specific experimental data for this compound is available in the public domain. The following table summarizes the basic chemical and predicted physical properties.

PropertyValueSource
CAS Number 136888-12-5[1]
Molecular Formula C₇H₅ClN₂O[1]
Molar Mass 168.58 g/mol [1]
Density (Predicted) 1.450 g/cm³[1]
Boiling Point (Predicted) 333.8 ± 42.0 °C[1]

Synthesis

Generalized Experimental Protocol: Synthesis of a 6-Azaindole Core

The following protocol is a generalized representation of a synthetic route that could be adapted for the synthesis of this compound, based on common organic chemistry principles and published methods for analogous compounds.

Materials:

  • A suitably substituted 3-amino-4-methylpyridine derivative

  • Trifluoroacetic anhydride (TFAA) or other C1 electrophiles

  • Anhydrous pyridine

  • Chloroform (CHCl₃)

  • Water (H₂O)

  • Brine

  • Sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate (EtOAc)

  • Hexane

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the starting 3-amino-4-methylpyridine derivative in anhydrous pyridine to create a 0.2 M solution.

  • Addition of Reagent: Cool the solution to 0 °C using an ice bath. Slowly add 3.3 equivalents of trifluoroacetic anhydride (TFAA) to the stirred solution.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: Upon completion, dilute the reaction mixture with water and extract the product with chloroform.

  • Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate the solvent under reduced pressure.

  • Chromatography: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent to afford the desired 2-trifluoromethyl-3-trifluoroacetyl-6-azaindole. Further chemical modifications would be necessary to arrive at the target this compound.

This is a generalized protocol and would require optimization for the specific target molecule.

Synthetic Workflow Diagram

SynthesisWorkflow StartingMaterial Substituted 3-Amino-4-methylpyridine ReactionStep1 Addition of TFAA in Pyridine at 0°C StartingMaterial->ReactionStep1 Intermediate N-Trifluoroacylated Intermediate ReactionStep1->Intermediate Cyclization Intramolecular Cyclization (48h, RT) Intermediate->Cyclization CrudeProduct Crude 2-Trifluoromethyl-3-trifluoroacetyl-6-azaindole Cyclization->CrudeProduct Purification Aqueous Workup & Extraction CrudeProduct->Purification Chromatography Silica Gel Chromatography Purification->Chromatography FinalProduct Purified 6-Azaindole Derivative Chromatography->FinalProduct

Caption: Generalized workflow for the synthesis of a 6-azaindole core structure.

Potential Biological Activity and Signaling Pathways

While specific biological data for this compound is not available, the azaoxindole scaffold is a well-established pharmacophore in drug discovery. Derivatives of this and related pyrrolopyridine structures have shown a variety of biological activities, including anti-inflammatory, antibacterial, and kinase inhibitory effects.[2][3]

The biological activity of azaoxindoles is often attributed to their ability to act as ATP-competitive inhibitors of protein kinases. Kinases are a large family of enzymes that play crucial roles in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.

Hypothetical Signaling Pathway Inhibition

Based on the known activities of related azaoxindole compounds, this compound could potentially inhibit a kinase-mediated signaling pathway. The diagram below illustrates a hypothetical mechanism where the compound inhibits a generic protein kinase, thereby blocking downstream signaling events that lead to a cellular response.

SignalingPathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase Protein Kinase Receptor->Kinase Activation Substrate Substrate Protein Kinase->Substrate Phosphorylation PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate TranscriptionFactor Transcription Factor PhosphoSubstrate->TranscriptionFactor Activation GeneExpression Gene Expression TranscriptionFactor->GeneExpression CellularResponse Cellular Response (e.g., Inflammation, Proliferation) GeneExpression->CellularResponse Compound 6-Chloro-1,3-dihydropyrrolo [3,2-b]pyridin-2-one Compound->Kinase Inhibition

Caption: Hypothetical inhibition of a protein kinase signaling pathway.

Conclusion

This compound is a member of the promising azaoxindole class of compounds. While specific experimental data for this particular molecule is scarce, its structural features suggest potential for biological activity, likely through the modulation of kinase-mediated signaling pathways. The generalized synthetic methods for 6-azaindoles provide a foundation for its preparation. Further research is warranted to fully elucidate the chemical, physical, and biological properties of this compound to assess its potential as a lead structure in drug discovery programs. Researchers and drug development professionals are encouraged to use the information presented in this guide as a starting point for their investigations into this and related azaoxindole derivatives.

References

Azaoxindole Derivatives: A Comprehensive Technical Guide to Their Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azaoxindole derivatives have emerged as a privileged scaffold in medicinal chemistry, demonstrating a wide spectrum of biological activities. This technical guide provides an in-depth overview of the current understanding of these compounds, with a focus on their anticancer, antiviral, and anti-inflammatory properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways and workflows to serve as a valuable resource for researchers in the field of drug discovery and development. The versatility of the azaoxindole core, a bioisostere of the oxindole scaffold, allows for diverse chemical modifications, leading to compounds with potent and selective biological effects.[1][2]

Anticancer Activity

Azaoxindole derivatives have shown significant promise as anticancer agents, primarily through their ability to inhibit various protein kinases and disrupt microtubule dynamics.[3][4][5] Their activity has been demonstrated across a range of cancer cell lines, including those resistant to standard therapies.[4]

Kinase Inhibition

Azaoxindoles are potent inhibitors of several protein kinases that are crucial for cancer cell proliferation, survival, and metastasis.[3][5] The nitrogen atom in the pyridine ring of the azaoxindole scaffold often acts as a key hydrogen bond acceptor in the hinge region of the kinase ATP-binding site, contributing to their inhibitory activity.[5][6]

Table 1: Kinase Inhibitory Activity of Azaoxindole Derivatives

CompoundTarget KinaseIC50 (nM)Reference
Pexidartinib (4e)CSF1R13[7]
Baricitinib (6b)JAK15.9[7]
Baricitinib (6b)JAK25.7[7]
NVP-QAV680 (32)c-Met-[8]
Compound 62c-Met70[3]
Compound 63c-Met20[3]
Compound 8lHaspin14[9]
Compound 8gCDK9/CyclinT, HaspinDual Inhibitor[9]
Compound 8hCDK9/CyclinT, HaspinDual Inhibitor[9]
7-AIDDDX3-[10]
Spirooxindole 8cCDK-234.98[11]
Spirooxindole 8cEGFR96.6[11]

Note: "-" indicates that the specific quantitative data was not provided in the cited source.

A key signaling pathway targeted by azaoxindole derivatives is the Cyclin-Dependent Kinase (CDK) pathway, which is fundamental for cell cycle regulation. Inhibition of CDKs, such as CDK9, can lead to cell cycle arrest and apoptosis in cancer cells.

CDK_Signaling_Pathway cluster_inhibition Azaoxindole Derivative Azaoxindole Derivative CDK9/Cyclin T1 CDK9/Cyclin T1 Azaoxindole Derivative->CDK9/Cyclin T1 RNA Polymerase II RNA Polymerase II CDK9/Cyclin T1->RNA Polymerase II Phosphorylates Inhibition Inhibition Phosphorylated RNA Pol II Phosphorylated RNA Pol II RNA Polymerase II->Phosphorylated RNA Pol II Transcriptional Elongation Transcriptional Elongation Phosphorylated RNA Pol II->Transcriptional Elongation Cell Cycle Progression Cell Cycle Progression Transcriptional Elongation->Cell Cycle Progression Apoptosis Apoptosis Cell Cycle Progression->Apoptosis Induces Inhibition->Cell Cycle Progression Leads to Arrest

CDK9 Signaling Pathway Inhibition.
Inhibition of Microtubule Dynamics

Certain azaoxindole derivatives, such as CM01 and CM02, have been identified as microtubule-depolymerizing agents.[4] They bind to tubulin, inhibiting its polymerization and leading to a G2/M cell cycle arrest and subsequent cytostatic effects in various cancer cell lines, including multidrug-resistant ones.[4]

Table 2: Cytotoxic Activity of Azaoxindole Derivatives in Cancer Cell Lines

CompoundCell LineGI50 (µM)Reference
CM01HeLa (Cervix)0.45[4]
CM01ACHN (Kidney)0.29[4]
CM01NCI-H460 (Lung)0.32[4]
CM01MCF7 (Breast)0.28[4]
CM02HeLa (Cervix)0.85[4]
CM02ACHN (Kidney)0.46[4]
CM02NCI-H460 (Lung)0.61[4]
CM02MCF7 (Breast)0.49[4]
7-AIDHeLa (Cervix)16.96 (IC50)[10]
7-AIDMCF-7 (Breast)14.12 (IC50)[10]
7-AIDMDA-MB-231 (Breast)12.69 (IC50)[10]
Spirooxindole 8cMCF-7 (Breast)0.189 (IC50)[11]
Spirooxindole 8cHepG2 (Liver)1.04 (IC50)[11]

Antiviral Activity

Azaoxindole derivatives have also demonstrated promising activity against a range of viruses.[12][13] Their mechanisms of action can vary, from inhibiting viral entry and replication to targeting host factors essential for the viral life cycle.

Table 3: Antiviral Activity of Azaoxindole Derivatives

CompoundVirusEC50 (µM)CC50 (µM)SIReference
Compound 1RSV0.19210.5[12]
Compound 4dRSV0.55>5090[12]
Aza-oxindole 29RSV0.012--[13]
Methyl (E)-2-(3-chloroallyl)-4,6-dimethyl-one (6f)HIV-10.4578>51111.37[14]

Note: "-" indicates that the specific quantitative data was not provided in the cited source. SI = Selectivity Index (CC50/EC50).

Anti-inflammatory Activity

Several azaoxindole derivatives have been evaluated for their anti-inflammatory properties.[15][16] They have been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in lipopolysaccharide (LPS)-stimulated macrophages.[15]

Table 4: Anti-inflammatory Activity of Azaoxindole Derivatives

CompoundAssayIC50 (µM)Reference
Compound 7iTNF-α release inhibitionPotent[15]
Compound 7iIL-6 release inhibitionPotent[15]
Compound 8eTNF-α release inhibitionPotent[15]
Compound 8eIL-6 release inhibitionPotent[15]

Note: "Potent" indicates significant activity was observed, but a specific IC50 value was not provided in the cited source.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the biological activity of azaoxindole derivatives.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

MTT_Assay_Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with azaoxindole derivatives (serial dilutions) B->C D Incubate for 48-72h C->D E Add MTT solution D->E F Incubate for 2-4h E->F G Solubilize formazan crystals (e.g., with DMSO) F->G H Measure absorbance (570 nm) G->H I Calculate % viability and IC50 H->I

MTT Assay Workflow.

Protocol:

  • Cell Seeding: Seed cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of the azaoxindole derivatives in culture medium. Remove the medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using a suitable software.[17][18]

In Vitro Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific protein kinase.

Kinase_Assay_Workflow A Prepare kinase, substrate, ATP, and inhibitor solutions B Add inhibitor and kinase to microplate wells A->B C Pre-incubate to allow inhibitor-kinase binding B->C D Initiate reaction with ATP/substrate mixture C->D E Incubate at 30°C D->E F Stop reaction and detect kinase activity (e.g., ADP-Glo) E->F G Measure signal (luminescence) F->G H Calculate % inhibition and IC50 G->H

Kinase Inhibition Assay Workflow.

Protocol (Example for CDK9/CyclinT):

  • Reagent Preparation: Prepare solutions of recombinant CDK9/CyclinT kinase, a suitable substrate peptide (e.g., CDK7/9tide), ATP, and the azaoxindole inhibitor in kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

  • Reaction Setup: In a 384-well plate, add 2.5 µL of the serially diluted inhibitor or vehicle control. Add 2.5 µL of the CDK9/CyclinT enzyme solution. Incubate for 10-15 minutes at room temperature.

  • Initiate Reaction: Start the kinase reaction by adding 5 µL of a mixture containing the substrate and ATP. The final ATP concentration should be close to its Km value for the kinase.

  • Incubation: Incubate the plate for 60 minutes at 30°C.

  • Detection: Stop the reaction and measure kinase activity using a detection kit such as ADP-Glo™ Kinase Assay. This involves adding a reagent to deplete unused ATP and then another reagent to convert the produced ADP into a detectable signal (luminescence).

  • Data Analysis: Measure the luminescence using a plate reader. Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value.[19]

Antiviral Assay (CPE Reduction Assay)

This assay determines the ability of a compound to protect cells from the cytopathic effect (CPE) induced by a virus.

CPE_Assay_Workflow A Seed host cells in 96-well plate B Incubate to form monolayer A->B C Treat cells with azaoxindole derivatives (serial dilutions) B->C D Infect cells with virus C->D E Incubate until CPE is observed in virus control D->E F Quantify cell viability (e.g., Neutral Red staining) E->F G Measure absorbance F->G H Calculate % protection and EC50 G->H

CPE Reduction Assay Workflow.

Protocol:

  • Cell Seeding: Seed a suitable host cell line (e.g., Vero 76) in a 96-well plate to form a confluent monolayer.

  • Compound and Virus Preparation: Prepare serial dilutions of the azaoxindole derivative. Prepare a virus stock at a concentration that will cause >80% CPE in the virus control wells.

  • Infection and Treatment: Treat the cell monolayers with the compound dilutions. Subsequently, infect the cells with the virus. Include cell control (no virus, no compound), virus control (virus, no compound), and compound toxicity control (compound, no virus) wells.

  • Incubation: Incubate the plate at 37°C until the desired level of CPE is observed in the virus control wells (typically 3-5 days).

  • Quantification of Viability: Remove the medium and stain the viable cells with a dye such as Neutral Red or Crystal Violet. After an incubation period, the dye is extracted, and the absorbance is measured.

  • Data Analysis: The 50% effective concentration (EC50) and the 50% cytotoxic concentration (CC50) are determined by regression analysis. The selectivity index (SI = CC50/EC50) is then calculated.[3][20]

Conclusion

Azaoxindole derivatives represent a highly versatile and promising class of compounds with a broad range of biological activities. Their demonstrated efficacy as anticancer, antiviral, and anti-inflammatory agents warrants further investigation. The data and protocols presented in this technical guide are intended to facilitate ongoing research and development efforts in this exciting area of medicinal chemistry. Future work should focus on optimizing the structure-activity relationships of azaoxindole derivatives to enhance their potency and selectivity for specific biological targets, ultimately leading to the development of novel therapeutic agents.

References

Unraveling the Mechanism of Action of Pyrrolopyridinone Derivatives as Kinase Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides an in-depth exploration of the potential mechanism of action of 6-Chloro-1,3-dihydropyrrolo[3,2-b]pyridin-2-one and related pyrrolopyridinone derivatives. While specific research on this exact molecule is limited, the broader class of pyrrolopyridine compounds has been extensively studied, revealing a primary mechanism centered on kinase inhibition.[1] This document synthesizes the available scientific literature to build a comprehensive overview for researchers, scientists, and drug development professionals. We will delve into the likely signaling pathways affected, present relevant quantitative data from analogous compounds, and provide detailed experimental protocols for mechanism of action studies.

Introduction: The Pyrrolopyridinone Scaffold in Drug Discovery

The pyrrolopyridine nucleus is a significant heterocyclic scaffold in medicinal chemistry, primarily because it mimics the purine ring of ATP, the universal energy currency and phosphate donor in enzymatic reactions catalyzed by kinases.[1] This structural similarity allows pyrrolopyridine derivatives to act as competitive inhibitors at the ATP-binding site of a wide range of kinases.[1] Kinases are crucial regulators of numerous cellular processes, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders, making them a major class of therapeutic targets.[2][3]

While direct experimental data for this compound is not extensively available in the public domain, its structural features strongly suggest its role as a kinase inhibitor. This guide will, therefore, focus on the general mechanism of action attributed to this class of compounds, drawing upon data from structurally related pyrrolopyridinone derivatives.

Putative Mechanism of Action: Kinase Inhibition

The primary proposed mechanism of action for this compound is the inhibition of protein kinases. This inhibition likely occurs through competitive binding to the ATP pocket in the kinase domain, preventing the phosphorylation of substrate proteins and thereby disrupting downstream signaling pathways.

Target Kinase Families

Pyrrolopyridine derivatives have been shown to inhibit a variety of kinases, with selectivity being conferred by the specific substituents on the core scaffold.[1] Potential targets for novel pyrrolopyridinone compounds could include, but are not limited to:

  • Tyrosine Kinases: Such as Epidermal Growth Factor Receptor (EGFR), which is often mutated in non-small cell lung cancer.[4]

  • Serine/Threonine Kinases: Including those involved in cell cycle progression like Cyclin-Dependent Kinases (CDKs) and Cell Division Cycle 7 (Cdc7) kinase.[5]

  • Other Kinases: Involved in inflammatory signaling, such as Syk and Src kinases.[6]

Signaling Pathway Interruption

By inhibiting specific kinases, this compound could modulate various critical signaling pathways. A generalized representation of this inhibitory action is depicted below.

G Ligand Growth Factor/ Cytokine Receptor Receptor Tyrosine Kinase (RTK) Ligand->Receptor Binds Kinase_Domain Kinase Domain Receptor->Kinase_Domain Activates Compound 6-Chloro-1,3-dihydropyrrolo [3,2-b]pyridin-2-one Compound->Kinase_Domain Inhibits Blocked Pathway Blocked ADP ADP Kinase_Domain->ADP Substrate Substrate Protein Kinase_Domain->Substrate Phosphorylates ATP ATP ATP->Kinase_Domain pSubstrate Phosphorylated Substrate Substrate->pSubstrate Downstream Downstream Signaling (e.g., Proliferation, Survival) pSubstrate->Downstream

Figure 1: General Kinase Inhibition Pathway.

Quantitative Data from Analogous Compounds

To illustrate the potential potency and selectivity of pyrrolopyridinone derivatives, the following tables summarize inhibitory activity data from published studies on related compounds. It is important to note that these are for illustrative purposes and the activity of this compound would need to be determined experimentally.

Table 1: In Vitro Kinase Inhibitory Activity of Representative Pyrrolopyridine Derivatives

Kinase TargetCompound AnalogueIC50 (nM)Reference Compound (Staurosporine) IC50 (nM)
Kinase ACompound X155
Kinase BCompound X25010
Kinase CCompound X>10,00020
Kinase DCompound X82
Kinase ECompound X75015
Data adapted from a generalized luminescence-based kinase assay for a hypothetical "Compound X".[2] Staurosporine is a non-selective kinase inhibitor used as a positive control.[2]

Table 2: Cellular Antiproliferative Activity of Representative Pyrrolopyridine Derivatives

Cell LineCancer TypeCompound AnalogueGI50 (µM)
CCRF-CEMLeukemia3f1.5
SNB-75CNS Cancer3f2.3
HS 578TBreast Cancer3f4.1
T-47DBreast Cancer3f3.8
SK-MEL-2Melanoma3m5.6
MDA-MB-468Breast Cancer3m6.2
GI50 is the concentration required to inhibit 50% of cell growth. Data is for illustrative purposes based on the activity of pyrrol-2-one-based compounds.[7]

Experimental Protocols for Mechanism of Action Studies

To elucidate the precise mechanism of action of this compound, a series of biochemical and cell-based assays are required. The following protocols provide a general framework for these investigations.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay determines the direct inhibitory effect of the compound on the activity of a purified kinase.[2]

Materials:

  • Purified kinase of interest

  • Specific kinase substrate peptide

  • ATP

  • Test compound (this compound)

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)[2]

  • Luminescence-based ADP detection kit

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in DMSO. A "no inhibitor" control with DMSO alone should be included.[2]

  • Kinase Reaction:

    • In a 96-well plate, add the serially diluted compound or DMSO control.

    • Add the purified kinase to each well and incubate for 10 minutes at room temperature to allow for binding.

    • Initiate the reaction by adding a mixture of the substrate and ATP.

    • Incubate at 30°C for 60 minutes.[2]

  • Signal Detection:

    • Stop the kinase reaction and deplete remaining ATP according to the detection kit manufacturer's instructions.

    • Add the detection reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30-60 minutes at room temperature.[2]

  • Data Analysis:

    • Measure luminescence using a plate reader.

    • Plot the signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[2]

G start Start prep_compound Prepare Serial Dilutions of Compound start->prep_compound add_to_plate Add Compound/DMSO to 96-well Plate prep_compound->add_to_plate add_kinase Add Kinase and Incubate add_to_plate->add_kinase start_reaction Initiate Reaction with Substrate/ATP add_kinase->start_reaction incubate_reaction Incubate at 30°C start_reaction->incubate_reaction stop_reaction Stop Reaction & Deplete ATP incubate_reaction->stop_reaction add_detection Add Detection Reagent stop_reaction->add_detection incubate_detect Incubate at RT add_detection->incubate_detect read_plate Measure Luminescence incubate_detect->read_plate analyze Calculate IC50 read_plate->analyze end End analyze->end

Figure 2: In Vitro Kinase Assay Workflow.
Cellular Phosphorylation Assay (Western Blot)

This assay determines if the compound inhibits the phosphorylation of a target protein within a cellular context.

Materials:

  • Cancer cell line known to have an active kinase signaling pathway.

  • Cell culture medium and supplements.

  • Test compound.

  • Lysis buffer.

  • Primary antibodies (total and phosphorylated forms of the target protein).

  • Secondary antibody (HRP-conjugated).

  • Chemiluminescent substrate.

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in multi-well plates and allow them to adhere overnight.

    • Treat cells with various concentrations of the test compound for a predetermined time. Include a vehicle control (e.g., DMSO).[8]

  • Cell Lysis:

    • Wash cells with cold PBS and then lyse them with lysis buffer to extract proteins.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody against the phosphorylated target protein overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Wash again and add the chemiluminescent substrate.

  • Data Analysis:

    • Detect the signal using an imaging system.

    • Strip the membrane and re-probe with an antibody against the total target protein as a loading control.

    • Quantify the band intensities to determine the extent of phosphorylation inhibition.

Cell Viability Assay (MTT Assay)

This assay measures the effect of the compound on cell proliferation and viability.[9]

Materials:

  • Cancer cell line.

  • Cell culture medium.

  • Test compound.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.[9]

  • Solubilization solution (e.g., DMSO).[9]

Procedure:

  • Cell Seeding: Seed cells into 96-well plates and incubate for 24 hours.[9]

  • Compound Treatment: Add serial dilutions of the test compound and incubate for 72 hours.[9]

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours, allowing viable cells to form formazan crystals.[9]

  • Solubilization: Add solubilization solution to dissolve the formazan crystals.[9]

  • Data Analysis: Measure the absorbance at 570 nm. Calculate the percentage of cell viability relative to the vehicle control to determine the GI50 value.[9]

Conclusion and Future Directions

The available evidence strongly suggests that this compound and related pyrrolopyridinone derivatives function as kinase inhibitors. Their structural similarity to the ATP purine ring makes them prime candidates for competitive inhibition of a wide range of kinases involved in critical cellular signaling pathways.[1]

To definitively establish the mechanism of action for this compound, further experimental validation is essential. This should include comprehensive kinase profiling to identify its specific targets, detailed cellular assays to confirm on-target effects, and structural biology studies (e.g., X-ray crystallography) to elucidate the precise binding mode. Such studies will be pivotal in unlocking the full therapeutic potential of this promising class of compounds.

References

A Technical Guide to Determining the Solubility of 6-Chloro-1,3-dihydropyrrolo[3,2-b]pyridin-2-one in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the solubility of 6-Chloro-1,3-dihydropyrrolo[3,2-b]pyridin-2-one in dimethyl sulfoxide (DMSO). Due to the absence of publicly available quantitative solubility data for this specific compound, this document provides a comprehensive, generalized experimental protocol for determining its solubility. The methodologies outlined are based on standard practices in pharmaceutical and chemical research for solubility assessment.

Introduction to Solubility in Drug Discovery

Solubility is a critical physicochemical property in drug discovery and development. For a compound to be pharmacologically active, it often needs to be in a dissolved state to be absorbed and distributed to its target. DMSO is a powerful and widely used aprotic solvent for initial compound screening and in vitro assays due to its ability to dissolve a wide range of polar and nonpolar compounds.[1][2] Determining the precise solubility of a compound like this compound in DMSO is a fundamental step in its preclinical evaluation.

Physicochemical Properties

While specific solubility data is unavailable, some predicted and known properties of this compound and related structures are available.

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyValue for this compoundNotes
Molecular Formula C7H5ClN2O[3][4]
Molecular Weight 168.58 g/mol [3][4]
CAS Number 136888-12-5[3][4]
Predicted Density 1.450 g/cm³[3]This is a predicted value.
Predicted Boiling Point 333.8 ± 42.0 °C[3]This is a predicted value.

Generalized Experimental Protocol for Solubility Determination

The following protocol describes a common method for determining the solubility of a compound in DMSO. This can be adapted for this compound.

Materials and Equipment
  • This compound (solid)

  • Anhydrous DMSO

  • Analytical balance

  • Vortex mixer

  • Thermostatic shaker/incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Calibrated pipettes

  • Autosampler vials

  • Syringe filters (e.g., 0.45 µm PTFE)

Experimental Procedure
  • Preparation of Saturated Solution:

    • Accurately weigh an excess amount of this compound and add it to a known volume of DMSO in a sealed vial. The excess solid is crucial to ensure that a saturated solution is achieved.

    • Equilibrate the suspension at a constant temperature (e.g., 25 °C or 37 °C) in a thermostatic shaker for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Processing:

    • After equilibration, centrifuge the suspension at a high speed to pellet the excess undissolved solid.

    • Carefully aspirate the supernatant. To remove any remaining particulate matter, filter the supernatant through a syringe filter.

  • Preparation of Calibration Standards:

    • Prepare a stock solution of the compound in DMSO of a known high concentration.

    • Perform serial dilutions of the stock solution to create a series of calibration standards of known concentrations.

  • Quantitative Analysis by HPLC:

    • Analyze the filtered supernatant from the saturated solution and the calibration standards using a validated HPLC method.

    • The mobile phase, column, flow rate, and detection wavelength should be optimized for the compound of interest.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area from the HPLC analysis of the calibration standards against their known concentrations.

    • Determine the concentration of the compound in the filtered supernatant by interpolating its peak area on the calibration curve. This concentration represents the solubility of the compound in DMSO at the specified temperature.

The following diagram illustrates the general workflow for this experimental protocol.

G cluster_prep Preparation cluster_process Processing cluster_analysis Analysis start Start weigh Weigh excess compound start->weigh add_dmso Add known volume of DMSO weigh->add_dmso equilibrate Equilibrate in shaker (24-48h) add_dmso->equilibrate centrifuge Centrifuge suspension equilibrate->centrifuge aspirate Aspirate supernatant centrifuge->aspirate filter_sample Filter supernatant aspirate->filter_sample hplc_analysis Analyze samples and standards by HPLC filter_sample->hplc_analysis prep_standards Prepare calibration standards prep_standards->hplc_analysis calibration_curve Construct calibration curve hplc_analysis->calibration_curve determine_sol Determine solubility calibration_curve->determine_sol end End determine_sol->end

Caption: Experimental workflow for solubility determination.

Data Presentation Template

Once the experimental protocol is executed, the quantitative data should be organized for clarity and comparison. The following table serves as a template for presenting the solubility data for this compound in DMSO.

Table 2: Solubility of this compound in DMSO

Temperature (°C)Solubility (mg/mL)Solubility (mM)MethodNotes
e.g., 25Insert ValueInsert Valuee.g., HPLCe.g., Mean of n=3 replicates
e.g., 37Insert ValueInsert Valuee.g., HPLCe.g., Mean of n=3 replicates

Considerations and Best Practices

  • Purity of the Compound: The purity of this compound should be confirmed prior to solubility studies, as impurities can affect the results.

  • Equilibration Time: It is essential to ensure that the system has reached equilibrium. This can be verified by measuring the concentration at different time points (e.g., 24, 48, and 72 hours) until the concentration remains constant.

  • Temperature Control: Solubility is temperature-dependent. Therefore, maintaining a constant and accurately recorded temperature throughout the experiment is critical.

  • DMSO Quality: The use of anhydrous, high-purity DMSO is recommended to avoid variability due to water content or impurities.

  • Method Validation: The analytical method (e.g., HPLC) used for quantification should be properly validated for linearity, accuracy, and precision.

By following a standardized and well-controlled experimental protocol, researchers can obtain reliable and reproducible solubility data for this compound in DMSO, which is essential for its further development as a potential therapeutic agent.

References

In-Depth Technical Guide: 6-Chloro-1,3-dihydropyrrolo[3,2-b]pyridin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloro-1,3-dihydropyrrolo[3,2-b]pyridin-2-one, also known as 6-chloro-4-azaoxindole, is a heterocyclic compound belonging to the pyrrolopyridinone class. This scaffold is of significant interest in medicinal chemistry due to its structural similarity to biologically active indole and oxindole alkaloids. The pyrrolopyridinone core is a key feature in a variety of compounds being investigated for therapeutic applications, including as kinase inhibitors for the treatment of cancer and other diseases. This technical guide provides a comprehensive overview of the molecular properties, a plausible synthetic route, and the potential biological significance of this compound, based on available data and the activities of structurally related molecules.

Molecular Properties

The fundamental properties of this compound are summarized below. The molecular weight is calculated from its molecular formula and the atomic weights of its constituent elements.

Molecular Weight Calculation

The molecular formula for this compound is C₇H₅ClN₂O. The molecular weight is calculated as follows:

  • Carbon (C): 7 atoms × 12.011 amu = 84.077 amu

  • Hydrogen (H): 5 atoms × 1.008 amu = 5.040 amu

  • Chlorine (Cl): 1 atom × 35.453 amu = 35.453 amu

  • Nitrogen (N): 2 atoms × 14.007 amu = 28.014 amu

  • Oxygen (O): 1 atom × 15.999 amu = 15.999 amu

Total Molecular Weight: 84.077 + 5.040 + 35.453 + 28.014 + 15.999 = 168.583 g/mol

This calculated molecular weight is consistent with values provided by major chemical suppliers.[1][2]

Physicochemical Properties

A summary of the key physicochemical properties is presented in Table 1. It is important to note that some of these properties are predicted based on computational models due to the limited availability of experimentally determined data in peer-reviewed literature.

PropertyValueSource
CAS Number 136888-12-5[1]
Molecular Formula C₇H₅ClN₂O[1][2]
Molecular Weight 168.58 g/mol [1][2]
Appearance Solid (predicted)-
Boiling Point 333.8 ± 42.0 °C (Predicted)[3]
Density 1.450 g/cm³ (Predicted)[3]
Purity Typically ≥97% (from suppliers)[2]

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in publicly available literature, a plausible synthetic route can be adapted from established methods for the synthesis of related azaoxindoles. The following protocol is a representative example based on the synthesis of similar heterocyclic structures.

Proposed Synthetic Pathway

A common strategy for the synthesis of azaoxindoles involves the cyclization of an appropriate amino-substituted pyridinyl acetate derivative. The workflow for such a synthesis is depicted in the diagram below.

G Proposed Synthetic Workflow for this compound A Starting Material: 2-amino-5-chloropyridine B Step 1: Introduction of the acetate moiety (e.g., via Sandmeyer reaction followed by substitution) A->B Reagents: NaNO2, HBF4; then CH2(CO2Me)2, NaH C Intermediate: Methyl (5-chloro-2-nitropyridin-3-yl)acetate B->C D Step 2: Reduction of the nitro group C->D Reagents: Fe, NH4Cl or H2, Pd/C E Intermediate: Methyl (2-amino-5-chloropyridin-3-yl)acetate D->E F Step 3: Intramolecular cyclization E->F Conditions: Heat, base (e.g., NaOMe) G Final Product: This compound F->G

Caption: A plausible synthetic workflow for the target compound.

Detailed Experimental Protocol (Representative)

Step 1: Synthesis of Methyl (5-chloro-2-nitropyridin-3-yl)acetate

  • To a solution of 2-amino-5-chloropyridine in a suitable solvent (e.g., aqueous HBF₄), add a solution of sodium nitrite (NaNO₂) dropwise at 0 °C to form the diazonium salt.

  • In a separate flask, prepare a solution of dimethyl malonate and a strong base such as sodium hydride (NaH) in an anhydrous aprotic solvent like THF at 0 °C.

  • The diazonium salt solution is then carefully added to the malonate solution, potentially with a copper catalyst, to facilitate the substitution reaction.

  • The reaction mixture is stirred at room temperature until completion (monitored by TLC).

  • The reaction is quenched with water, and the product is extracted with an organic solvent (e.g., ethyl acetate).

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield the intermediate ester.

Step 2: Synthesis of Methyl (2-amino-5-chloropyridin-3-yl)acetate

  • The methyl (5-chloro-2-nitropyridin-3-yl)acetate is dissolved in a suitable solvent such as ethanol or acetic acid.

  • A reducing agent, such as iron powder in the presence of ammonium chloride, or catalytic hydrogenation (H₂ gas with a palladium on carbon catalyst), is used to reduce the nitro group to an amine.

  • The reaction is monitored by TLC. Upon completion, the reaction mixture is filtered to remove the catalyst or iron salts.

  • The filtrate is concentrated, and the pH is adjusted to basic with a solution like sodium bicarbonate.

  • The product is extracted with an organic solvent, dried, and concentrated to yield the amino ester, which may be used in the next step without further purification.

Step 3: Synthesis of this compound

  • The methyl (2-amino-5-chloropyridin-3-yl)acetate is dissolved in an anhydrous solvent like methanol or THF.

  • A base, such as sodium methoxide (NaOMe), is added to the solution.

  • The reaction mixture is heated to reflux to promote intramolecular cyclization.

  • The progress of the reaction is monitored by TLC.

  • After completion, the reaction is cooled, and the solvent is removed under reduced pressure.

  • The residue is neutralized with a weak acid, and the resulting precipitate is collected by filtration, washed with water and a cold solvent (e.g., diethyl ether), and dried under vacuum to afford the final product, this compound.

Potential Biological Activity and Signaling Pathways

While specific biological targets for this compound have not been extensively reported, the broader class of pyrrolopyridinones and related azaoxindoles have demonstrated a range of biological activities, particularly as kinase inhibitors.

Overview of Biological Activities of Related Compounds
Compound ClassBiological ActivityPotential Therapeutic Area
Pyrrolo[2,3-d]pyrimidinesKinase inhibitors (e.g., EGFR, Aurora kinase)Cancer
4-AzaoxindolesKinase inhibitorsCancer
PyrrolopyridinesAntiproliferative against melanoma cellsCancer
Pyrrole-based compoundsAntimycobacterial, AntiviralInfectious Diseases

The structural similarity of this compound to these active compounds suggests it may also possess inhibitory activity against various protein kinases involved in cell signaling pathways that are often dysregulated in diseases like cancer.

Representative Signaling Pathway: Kinase Inhibition

Many small molecule inhibitors target the ATP-binding pocket of protein kinases, thereby preventing the phosphorylation of downstream substrates and blocking signal transduction. A generalized representation of a kinase signaling pathway that could be targeted by a pyrrolopyridinone inhibitor is shown below.

G Generic Kinase Signaling Pathway and Point of Inhibition cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Tyrosine Kinase (RTK) Kinase Protein Kinase Receptor->Kinase Activation Substrate Substrate Protein Kinase->Substrate Phosphorylation (ATP -> ADP) PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate CellularResponse Cellular Response (e.g., Proliferation, Survival) PhosphoSubstrate->CellularResponse Signal Transduction Inhibitor 6-Chloro-1,3-dihydropyrrolo [3,2-b]pyridin-2-one (Potential Inhibitor) Inhibitor->Kinase Inhibition Ligand Growth Factor Ligand->Receptor Binding

Caption: A potential mechanism of action via kinase inhibition.

Conclusion and Future Directions

This compound is a member of a promising class of heterocyclic compounds with potential applications in drug discovery. While detailed experimental data for this specific molecule is limited in the public domain, its structural features suggest that it could serve as a valuable building block for the synthesis of novel therapeutic agents, particularly kinase inhibitors.

Future research should focus on:

  • The development and publication of a robust and scalable synthesis protocol.

  • Full experimental characterization, including melting point, solubility, and comprehensive spectroscopic analysis (¹H-NMR, ¹³C-NMR, IR, and Mass Spectrometry).

  • Screening for biological activity against a panel of relevant targets, such as a broad kinase panel, to identify its specific mechanism of action.

  • Structure-activity relationship (SAR) studies to optimize the scaffold for improved potency and selectivity.

The elucidation of these properties will be crucial in unlocking the full potential of this compound and its derivatives in the development of new medicines.

References

Technical Guide: Spectral Analysis of 6-Chloro-1,3-dihydropyrrolo[3,2-b]pyridin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the spectral data for the heterocyclic compound 6-Chloro-1,3-dihydropyrrolo[3,2-b]pyridin-2-one, a molecule of interest in medicinal chemistry and drug development. Due to the limited availability of public domain spectral data for this specific compound, this guide presents predicted spectral information and data from the closely related analog, 6-Chloro-1H-pyrrolo[3,2-b]pyridine (also known as 6-Chloro-7-azaindole), to provide a foundational understanding for researchers. This document outlines standard experimental protocols for Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) analysis and includes a workflow for spectral data acquisition and analysis.

Introduction

This compound belongs to the azaoxindole class of heterocyclic compounds, which are recognized for their diverse biological activities and potential as scaffolds in drug discovery. The structural characterization of such molecules is fundamental for confirming their identity, purity, and for elucidating their roles in biological systems. NMR and MS are indispensable techniques for these purposes. This guide serves as a resource for professionals engaged in the synthesis, characterization, and application of this and related compounds.

Predicted and Analog Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Analog: 6-Chloro-1H-pyrrolo[3,2-b]pyridine)

The following table summarizes the expected ¹H and ¹³C NMR chemical shifts for 6-Chloro-1H-pyrrolo[3,2-b]pyridine. These values can serve as a reference point for the analysis of this compound, with the understanding that the C2 and C3 positions will show significant differences.

¹H NMR (Proton) ¹³C NMR (Carbon)
Position Chemical Shift (ppm) Position
H1 (NH)~11-12 (broad singlet)C2
H2~7.4-7.6 (doublet)C3
H3~6.4-6.6 (doublet)C3a
H5~7.8-8.0 (doublet)C5
H7~7.1-7.3 (doublet)C6
C7
Solvent: DMSO-d₆C7a
Note: Predicted values based on general knowledge of similar heterocyclic systems.Note: Predicted values based on general knowledge of similar heterocyclic systems.

For this compound, the C2 position would be a carbonyl carbon with a chemical shift in the range of 170-180 ppm. The C3 position would be a methylene group (CH₂) with a proton signal around 3.5-4.5 ppm and a carbon signal around 30-40 ppm.

Mass Spectrometry (MS) Data

The mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular weight. Due to the presence of chlorine, a characteristic isotopic pattern (M and M+2 peaks in an approximate 3:1 ratio) will be observed.

Mass Spectrometry Data
Molecular Formula
Molecular Weight
Expected [M]+
Expected [M+2]+
Expected Fragmentation Patterns
Note: These are predicted values. Actual fragmentation will depend on the ionization method.

Experimental Protocols

The following are detailed methodologies for the acquisition of NMR and MS data for compounds such as this compound.

NMR Spectroscopy Protocol
  • Sample Preparation:

    • Weigh 5-10 mg of the solid sample of this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.

    • Ensure the sample is fully dissolved; sonication may be used to aid dissolution.

  • Instrument Setup:

    • Use a standard NMR spectrometer (e.g., Bruker, JEOL) with a typical operating frequency of 400 MHz or higher for ¹H NMR.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity and resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-64 scans for good signal-to-noise ratio.

    • Process the data by applying a Fourier transform, phasing the spectrum, and setting the reference (e.g., TMS at 0 ppm or the residual solvent peak).

  • ¹³C NMR Acquisition:

    • Acquire a standard one-dimensional carbon spectrum with proton decoupling.

    • Typical parameters: spectral width of 200-250 ppm, and a significantly larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

    • Process the data similarly to the ¹H spectrum.

Mass Spectrometry Protocol
  • Sample Preparation:

    • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.

    • The solvent should be compatible with the chosen ionization method.

  • Instrumentation and Ionization:

    • Utilize a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) for polar molecules.

    • For ESI, the sample solution is introduced into the source via direct infusion or through an LC system.

  • Data Acquisition:

    • Acquire the mass spectrum in positive or negative ion mode, depending on the compound's ability to be protonated or deprotonated.

    • Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).

    • For high-resolution mass spectrometry (HRMS), use an Orbitrap or FT-ICR mass analyzer to obtain accurate mass measurements for elemental composition confirmation.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and spectral characterization of a novel compound like this compound.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectral Analysis cluster_conclusion Conclusion start Starting Materials reaction Chemical Synthesis start->reaction workup Reaction Work-up & Extraction reaction->workup purification Purification (e.g., Chromatography) workup->purification nmr_sample NMR Sample Preparation purification->nmr_sample Pure Compound ms_sample MS Sample Preparation purification->ms_sample Pure Compound nmr_acq NMR Data Acquisition (1H, 13C) nmr_sample->nmr_acq ms_acq MS Data Acquisition (LRMS, HRMS) ms_sample->ms_acq nmr_proc NMR Data Processing & Interpretation nmr_acq->nmr_proc ms_proc MS Data Processing & Interpretation ms_acq->ms_proc structure_confirm Structure Confirmation & Purity Assessment nmr_proc->structure_confirm ms_proc->structure_confirm

Caption: Workflow for Synthesis and Spectral Characterization.

Conclusion

The spectral characterization of this compound is crucial for its application in research and development. While direct experimental data is currently scarce, the predicted spectral features and data from the analog 6-Chloro-1H-pyrrolo[3,2-b]pyridine provide a valuable starting point for researchers. The detailed experimental protocols and the workflow diagram presented in this guide offer a comprehensive framework for the successful spectral analysis of this and similar heterocyclic compounds. As research on this molecule progresses, it is anticipated that more comprehensive spectral data will become publicly available, further aiding in its scientific exploration.

Unveiling the Therapeutic Potential of 6-Chloro-1,3-dihydropyrrolo[3,2-b]pyridin-2-one: A Technical Guide to Putative Kinase Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 29, 2025 – In the relentless pursuit of novel therapeutic agents for a myriad of diseases, the scientific community continues to explore the vast chemical space of heterocyclic compounds. Among these, the pyrrolopyridine scaffold has emerged as a privileged structure in medicinal chemistry, largely due to its ability to mimic the purine core of ATP and effectively modulate the activity of a critical class of enzymes: kinases. This technical guide delves into the potential therapeutic targets of a specific, yet under-characterized, member of this family: 6-Chloro-1,3-dihydropyrrolo[3,2-b]pyridin-2-one .

While direct experimental data for this compound is scarce in publicly available literature, a comprehensive analysis of structurally related molecules, particularly the well-studied pan-Akt inhibitor GSK690693 and other pyrrolopyrimidine derivatives, provides a strong predictive framework for its likely biological activity. This document aims to equip researchers, scientists, and drug development professionals with a foundational understanding of the probable kinase targets, the signaling pathways they modulate, and the experimental methodologies required to validate these predictions.

Structural Rationale: A Kinase Inhibitor in Waiting

The core structure of this compound is a pyrrolopyridinone, a nitrogen-containing heterocyclic system. This scaffold is a known "hinge-binder," capable of forming key hydrogen bond interactions with the hinge region of the ATP-binding pocket of various kinases. This mode of action is characteristic of Type I kinase inhibitors, which are ATP-competitive.

A notable analogue, GSK690693, is a potent, ATP-competitive, pan-Akt kinase inhibitor. While GSK690693 possesses a more complex substitution pattern, it shares a core heterocyclic structure that underpins its kinase inhibitory activity. The structural similarities suggest that this compound is highly likely to exhibit a similar mechanism of action, targeting the ATP-binding site of one or more protein kinases.

Predicted Therapeutic Targets: A Focus on the Kinome

Based on the activity profile of GSK690693 and other pyrrolopyridine-based kinase inhibitors, the primary therapeutic targets of this compound are predicted to be members of the protein kinase family, with a potential emphasis on the AGC and other kinase families implicated in cancer and other diseases.

The PI3K/Akt/mTOR Signaling Pathway: A Prime Candidate

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway is a crucial intracellular signaling cascade that regulates cell proliferation, growth, survival, and metabolism. Dysregulation of this pathway is a hallmark of many human cancers. GSK690693 is a potent inhibitor of all three Akt isoforms (Akt1, Akt2, and Akt3), which are central nodes in this pathway.[1][2] Given the structural relationship, Akt kinases are the most probable high-affinity targets for this compound.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 mTORC2 mTORC2 PIP3->mTORC2 Akt Akt PDK1->Akt Phosphorylation (Thr308) mTORC2->Akt Phosphorylation (Ser473) mTORC1 mTORC1 Akt->mTORC1 GSK3b GSK3β Akt->GSK3b Inhibition FOXO FOXO Akt->FOXO Inhibition Compound 6-Chloro-1,3-dihydropyrrolo [3,2-b]pyridin-2-one (Predicted Target) Compound->Akt Inhibition Proliferation Cell Proliferation & Survival mTORC1->Proliferation GSK3b->Proliferation Negative Regulation FOXO->Proliferation Negative Regulation

Predicted inhibition of the PI3K/Akt/mTOR signaling pathway.
Broader Kinase Selectivity Profile

While Akt is a primary predicted target, the promiscuous nature of many kinase inhibitors suggests that this compound may interact with other kinases. GSK690693 has been shown to inhibit other members of the AGC kinase family (such as PKA and PKC), as well as kinases from the CAMK (e.g., AMPK) and STE (e.g., PAK) families.[1] Furthermore, various pyrrolopyrimidine and pyrazolopyridine derivatives have demonstrated inhibitory activity against a range of other therapeutically relevant kinases.

Quantitative Analysis of Potential Kinase Targets

To provide a quantitative basis for target prediction, the following table summarizes the in vitro inhibitory activities (IC50 values) of GSK690693 and other relevant pyrrolo-based kinase inhibitors against a panel of kinases. These values serve as a benchmark for the potential potency of this compound.

Compound ClassCompoundTarget KinaseIC50 (nM)Reference
Aminofurazan-derived GSK690693Akt12[1]
Akt213[1]
Akt39[1]
PKA24[1]
PKCα21[3]
AMPK50[1]
PAK410[1]
Pyrrolo[2,3-d]pyrimidine Compound 12iEGFR (T790M mutant)0.21[4]
EGFR (wild-type)22[4]
Compound 5kEGFR40-204[5]
Her240-204[5]
VEGFR240-204[5]
CDK240-204[5]
Compound 12dVEGFR-211.9[3]
Compound 8hSrc7100[6]
Pyrazolo[3,4-b]pyridine Compound 8CDK2650[7]
Pyrazolopyridine Compound 15CDK82[1]
CDK192[1]

Experimental Protocols for Target Validation

Validating the predicted therapeutic targets of this compound requires robust and well-defined experimental assays. The following protocols outline key in vitro methods for assessing kinase inhibition.

In Vitro Kinase Inhibition Assay (Radiometric)

This traditional and highly sensitive method directly measures the transfer of a radiolabeled phosphate from ATP to a substrate by the kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • [γ-³²P]ATP or [γ-³³P]ATP

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • ATP solution

  • Test compound (this compound) dissolved in DMSO

  • Phosphocellulose paper or membrane

  • Wash buffer (e.g., 0.75% phosphoric acid)

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a reaction plate, add the kinase, substrate, and kinase reaction buffer.

  • Add the diluted test compound or DMSO (vehicle control) to the appropriate wells.

  • Initiate the kinase reaction by adding a mixture of unlabeled ATP and [γ-³²P]ATP.

  • Incubate the reaction at 30°C for a predetermined time, ensuring the reaction is in the linear range.

  • Terminate the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

  • Wash the phosphocellulose paper extensively with wash buffer to remove unincorporated radiolabeled ATP.

  • Measure the incorporated radioactivity on the paper using a scintillation counter.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay (e.g., LanthaScreen™)

This homogeneous, non-radioactive assay format is well-suited for high-throughput screening and measures the binding of a fluorescently labeled tracer to the kinase, which is competed by the inhibitor.

Materials:

  • Purified, tagged (e.g., GST-tagged) recombinant kinase

  • Terbium-labeled anti-tag antibody (e.g., anti-GST)

  • Fluorescently labeled, ATP-competitive kinase tracer

  • Kinase reaction buffer

  • Test compound dissolved in DMSO

  • EDTA solution (to stop the reaction)

  • TR-FRET compatible microplate reader

Procedure:

  • Prepare serial dilutions of the test compound.

  • Add the kinase and the terbium-labeled antibody to the wells of a microplate.

  • Add the diluted test compound or DMSO (vehicle control).

  • Add the fluorescent tracer to all wells.

  • Incubate at room temperature for a specified time (e.g., 60 minutes) to allow for binding equilibrium.

  • Measure the TR-FRET signal using a plate reader (excitation ~340 nm, emission at ~665 nm for the acceptor and ~620 nm for the donor).

  • The ratio of the acceptor to donor emission is calculated. Inhibition is observed as a decrease in the FRET ratio.

  • Calculate the percentage of inhibition and determine the IC50 value.

Kinase_Inhibition_Assay_Workflow start Start prep_compound Prepare serial dilutions of 6-Chloro-1,3-dihydropyrrolo [3,2-b]pyridin-2-one start->prep_compound add_compound Add test compound or vehicle (DMSO) prep_compound->add_compound add_reagents Add kinase, substrate, and buffer to plate add_reagents->add_compound initiate_reaction Initiate reaction with [γ-32P]ATP add_compound->initiate_reaction incubate Incubate at 30°C initiate_reaction->incubate terminate Terminate reaction (spot on membrane) incubate->terminate wash Wash to remove unincorporated ATP terminate->wash measure Measure radioactivity (Scintillation counting) wash->measure analyze Calculate % inhibition and determine IC50 measure->analyze end End analyze->end

Workflow for a radiometric kinase inhibition assay.

Conclusion and Future Directions

The pyrrolopyridinone scaffold of this compound strongly suggests its potential as an ATP-competitive kinase inhibitor. Based on extensive data from structurally related compounds, the primary therapeutic targets are likely to be members of the Akt family, with a broader activity profile that may include other kinases from the AGC, CAMK, STE, and tyrosine kinase families. The information presented in this guide provides a solid foundation for initiating a comprehensive investigation into the therapeutic potential of this compound.

Future research should focus on the synthesis and in vitro profiling of this compound against a broad panel of kinases to experimentally determine its potency and selectivity. Subsequent cell-based assays will be crucial to confirm its on-target activity and to evaluate its phenotypic effects, such as the inhibition of cell proliferation and induction of apoptosis in relevant disease models. These studies will be instrumental in unlocking the full therapeutic potential of this promising compound.

References

The Discovery of Novel Pyrrolopyridinone Kinase Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the discovery and development of novel pyrrolopyridinone kinase inhibitors, a prominent class of targeted therapeutics. The document centers on the pyrrolo[2,3-d]pyrimidine scaffold, a privileged structure in kinase inhibitor design due to its resemblance to the adenine core of ATP.[1][2] This guide will use the well-documented Janus kinase (JAK) inhibitor, Baricitinib, as a central case study to illustrate the key stages of the drug discovery process, from initial design and synthesis to preclinical evaluation.

Introduction to Pyrrolopyridinone Kinase Inhibitors

Protein kinases are a large family of enzymes that play a critical role in cellular signaling by catalyzing the phosphorylation of specific substrates. Dysregulation of kinase activity is a hallmark of many diseases, including cancer, inflammatory disorders, and autoimmune diseases. Consequently, kinase inhibitors have emerged as a major class of therapeutic agents.

The pyrrolo[2,3-d]pyrimidine core is a deaza-isostere of adenine and serves as an effective scaffold for ATP-competitive kinase inhibitors.[2] This structural motif allows for the design of compounds that bind to the ATP-binding site of kinases with high affinity and selectivity. By modifying the substituents on this core, medicinal chemists can fine-tune the potency, selectivity, and pharmacokinetic properties of the inhibitor.[1]

Baricitinib: A Case Study in Pyrrolopyridinone-Based JAK Inhibition

Baricitinib is a potent and selective inhibitor of Janus kinases, specifically JAK1 and JAK2.[3] These non-receptor tyrosine kinases are integral to the signaling of numerous cytokines and growth factors involved in inflammation and immunity through the JAK-STAT pathway.[4] By inhibiting JAK1 and JAK2, Baricitinib effectively dampens the inflammatory response, making it an effective treatment for autoimmune diseases like rheumatoid arthritis.[3][5]

The JAK-STAT Signaling Pathway and Mechanism of Inhibition

The JAK-STAT pathway is a crucial signaling cascade that translates extracellular cytokine signals into a transcriptional response. The pathway is initiated by the binding of a cytokine to its receptor, leading to the activation of receptor-associated JAKs. Activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. STATs are subsequently phosphorylated by JAKs, dimerize, and translocate to the nucleus to regulate gene expression.[6][7]

Baricitinib exerts its therapeutic effect by binding to the ATP-binding site of JAK1 and JAK2, preventing the phosphorylation and activation of these kinases. This blockade of JAK activity inhibits the downstream phosphorylation of STATs, thereby interrupting the signaling cascade and reducing the expression of pro-inflammatory genes.[]

Figure 1: The JAK-STAT signaling pathway and inhibition by Baricitinib.

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the discovery and characterization of pyrrolopyridinone kinase inhibitors, using Baricitinib as a representative example.

Chemical Synthesis of Baricitinib

The synthesis of Baricitinib involves a multi-step process culminating in a Suzuki coupling reaction to append the pyrrolo[2,3-d]pyrimidine core. The following is a representative synthetic scheme.[][9]

Synthesis_Workflow start Commercially Available Starting Materials intermediate1 Intermediate Synthesis (e.g., Azetidine core) start->intermediate1 intermediate2 Pyrrolopyrimidine Core (4-chloro-7H-pyrrolo[2,3-d]pyrimidine) start->intermediate2 coupling Suzuki Coupling Reaction intermediate1->coupling intermediate2->coupling purification Purification (e.g., Chromatography) coupling->purification characterization Structural Characterization (NMR, MS) purification->characterization final_product Baricitinib characterization->final_product

Figure 2: General synthetic workflow for Baricitinib.

Detailed Protocol for Suzuki Coupling (Final Step):

  • Reaction Setup: To a solution of the borate intermediate (1.0 eq) in a suitable solvent system (e.g., a mixture of toluene, t-BuOH, and water) in a reaction vessel, add 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.1 eq).[9]

  • Catalyst and Base: Add a palladium catalyst, such as Pd(PPh₃)₄ (0.05 eq), and a base, such as CsF (2.0 eq), to the reaction mixture.[9]

  • Reaction Conditions: Heat the reaction mixture to reflux and stir for several hours, monitoring the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Extract the product into an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography on silica gel to afford the final compound, Baricitinib.

In Vitro Kinase Inhibition Assay

Biochemical assays are essential for determining the intrinsic potency of a compound against its target kinase. The following is a general protocol for a luminescent-based kinase assay, such as the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.

Protocol:

  • Reagent Preparation: Prepare serial dilutions of the test compound (e.g., Baricitinib) in a suitable buffer containing a low percentage of DMSO. Prepare solutions of the recombinant JAK enzyme, a suitable peptide substrate, and ATP.

  • Reaction: In a 384-well plate, add the test compound, the JAK enzyme, and the peptide substrate. Initiate the kinase reaction by adding ATP. Incubate at room temperature for a defined period (e.g., 60 minutes).

  • ADP Detection: Stop the kinase reaction and measure the amount of ADP produced. In the ADP-Glo™ assay, this involves adding a reagent to deplete the remaining ATP, followed by a second reagent to convert the ADP to ATP, which is then detected via a luciferase-luciferin reaction.

  • Data Analysis: Measure the luminescence using a plate reader. The luminescent signal is proportional to the kinase activity. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Cellular Assays

Cell-based assays are crucial for confirming that a compound can effectively inhibit its target in a physiological context.

3.3.1. Cellular Phospho-STAT Assay (Western Blot)

This assay measures the ability of an inhibitor to block cytokine-induced phosphorylation of STAT proteins in cells.

Protocol:

  • Cell Culture and Treatment: Culture a suitable cell line (e.g., a hematopoietic cell line that expresses the target JAKs) and starve them of serum overnight. Pre-treat the cells with various concentrations of the inhibitor (e.g., Baricitinib) for 1-2 hours.

  • Cytokine Stimulation: Stimulate the cells with a specific cytokine (e.g., IL-6) for a short period (e.g., 15-30 minutes) to induce STAT phosphorylation.

  • Cell Lysis and Protein Quantification: Lyse the cells and determine the protein concentration of the lysates.

  • Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Antibody Incubation: Probe the membrane with primary antibodies specific for phosphorylated STAT (p-STAT) and total STAT (as a loading control). Subsequently, incubate with HRP-conjugated secondary antibodies.

  • Detection and Analysis: Visualize the protein bands using a chemiluminescence detection system. Quantify the band intensities and normalize the p-STAT signal to the total STAT signal. Plot the normalized p-STAT levels against the inhibitor concentration to determine the cellular IC₅₀.

3.3.2. Cell Viability Assay (MTT Assay)

This assay assesses the effect of the inhibitor on cell proliferation and viability.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the inhibitor for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI₅₀ (concentration for 50% growth inhibition).

Data Presentation

Quantitative data from the aforementioned assays are crucial for evaluating the potency, selectivity, and cellular activity of the inhibitors. The following tables provide examples of how this data can be presented.

Table 1: In Vitro Inhibitory Activity of Selected JAK Inhibitors

CompoundTargetIC₅₀ (nM)Assay Type
Baricitinib JAK1 5.9 Enzymatic Assay
JAK2 5.7 Enzymatic Assay
JAK3 >400 Enzymatic Assay
TYK2 53 Enzymatic Assay
RuxolitinibJAK13.3Enzymatic Assay
JAK22.8Enzymatic Assay
TofacitinibJAK11.6Enzymatic Assay
JAK24.1Enzymatic Assay
JAK33.2Enzymatic Assay

Data compiled from various sources for illustrative purposes.[10][11]

Table 2: Cellular Activity of Baricitinib

Cell LineCytokine StimulantDownstream TargetCellular IC₅₀ (nM)Assay Type
SET2-pSTAT514Phospho-STAT Assay
Myeloid Cell Line-ProliferationVariesCell Viability Assay

Data compiled from various sources for illustrative purposes.[10]

Kinase Inhibitor Discovery Workflow

The discovery of a novel kinase inhibitor is a complex, multi-stage process that begins with target identification and validation and progresses through lead discovery, optimization, and preclinical development.

Drug_Discovery_Workflow cluster_Discovery Discovery Phase cluster_Optimization Lead Optimization cluster_Preclinical Preclinical Development Target_ID Target Identification & Validation HTS High-Throughput Screening (HTS) Target_ID->HTS Hit_to_Lead Hit-to-Lead (SAR Studies) HTS->Hit_to_Lead Lead_Opt Lead Optimization (Potency, Selectivity, ADME) Hit_to_Lead->Lead_Opt In_Vitro In Vitro Biology (Biochemical & Cellular Assays) Lead_Opt->In_Vitro In_Vivo In Vivo Models (Efficacy & Safety) Lead_Opt->In_Vivo In_Vitro->Lead_Opt Iterative Optimization Tox Toxicology Studies In_Vivo->Tox IND IND-Enabling Studies Tox->IND

Figure 3: A generalized workflow for kinase inhibitor drug discovery.

Conclusion

The pyrrolopyridinone scaffold, particularly the pyrrolo[2,3-d]pyrimidine core, has proven to be a highly successful platform for the development of potent and selective kinase inhibitors. The case of Baricitinib demonstrates the systematic approach required for the discovery and development of such targeted therapies. This guide has provided a comprehensive overview of the key experimental protocols and data analysis involved in this process, offering a valuable resource for researchers in the field of drug discovery. The continued exploration of this and other privileged scaffolds will undoubtedly lead to the development of new and improved treatments for a wide range of diseases.

References

In Silico Modeling of 6-Chloro-1,3-dihydropyrrolo[3,2-b]pyridin-2-one Binding: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in silico methodologies used to model the binding of 6-Chloro-1,3-dihydropyrrolo[3,2-b]pyridin-2-one, a representative of the broader class of pyrrolopyridinone derivatives. These compounds have garnered significant interest as kinase inhibitors, a critical class of molecules in cancer therapy. The pyrrolopyridinone scaffold is recognized for its ability to mimic the purine ring of ATP, enabling it to act as a competitive inhibitor at the ATP-binding site of various kinases.[1] This guide will detail the computational approaches to study these interactions, focusing on a likely target, the Cell Division Cycle 7 (Cdc7) kinase, which has been a focus of studies on similar pyrrolopyridinone derivatives.[2][3]

Pharmacological Context and Target Identification

Pyrrolopyridinone derivatives are being actively investigated as anticancer agents.[1] Their mechanism of action often involves the inhibition of protein kinases that are crucial for cell cycle progression and proliferation. One of the key targets for this class of compounds is the serine/threonine kinase Cdc7.[2][3] Cdc7 plays a pivotal role in the initiation of DNA replication during the S-phase of the cell cycle. Its inhibition can lead to cell cycle arrest and apoptosis in cancer cells, making it an attractive target for therapeutic intervention.

Putative Target: Cell Division Cycle 7 (Cdc7) Kinase

Quantitative Binding Data

Compound ClassTarget KinaseIn Vitro IC50 (nM)In Silico Binding Affinity (kcal/mol)In Silico Ligand Efficiency
Pyrrolopyridinone DerivativesCdc710 - 500-8.5 to -11.20.3 - 0.5
Pyrrolo[2,3-d]pyrimidine DerivativesFAK19.1-9.10.4
Pyrrolopyridine-Pyridone Derivativesc-Met50 - 200-7.9 to -10.50.3 - 0.45

Note: The data presented in this table is representative and compiled from various studies on similar compound classes. Actual values will vary depending on the specific derivative and experimental conditions.

In Silico Modeling Experimental Protocols

This section details the standard computational protocols for investigating the binding of a small molecule like this compound to its putative kinase target.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.

Protocol:

  • Receptor Preparation:

    • Obtain the 3D crystal structure of the target protein (e.g., Cdc7 kinase) from the Protein Data Bank (PDB).

    • Remove water molecules and any co-crystallized ligands.

    • Add polar hydrogens and assign appropriate atom types and charges using a force field (e.g., CHARMm).

    • Identify the binding site, typically the ATP-binding pocket, based on the location of the co-crystallized ligand or through binding site prediction algorithms.

  • Ligand Preparation:

    • Generate the 3D structure of this compound using a molecular builder.

    • Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).

    • Assign partial charges to the ligand atoms.

  • Docking Simulation:

    • Define the docking grid box around the identified binding site on the receptor.

    • Utilize a docking program (e.g., AutoDock Vina, Glide) to perform the docking calculations.

    • Generate a set of possible binding poses for the ligand within the receptor's active site.

  • Pose Analysis and Scoring:

    • Rank the generated poses based on the docking score, which estimates the binding affinity.

    • Visually inspect the top-ranked poses to analyze key interactions (hydrogen bonds, hydrophobic interactions, etc.) with the protein residues.

Molecular Dynamics (MD) Simulations

MD simulations are used to study the dynamic behavior of the ligand-protein complex over time, providing insights into the stability of the binding pose and the nature of the interactions.

Protocol:

  • System Preparation:

    • Use the best-ranked docked pose from the molecular docking study as the starting structure.

    • Solvate the complex in a periodic box of water molecules (e.g., TIP3P water model).

    • Add counter-ions to neutralize the system.

  • Energy Minimization:

    • Perform energy minimization of the entire system to remove any steric clashes.

  • Equilibration:

    • Gradually heat the system to the desired temperature (e.g., 300 K) under constant volume (NVT ensemble).

    • Subsequently, equilibrate the system under constant pressure (NPT ensemble) to achieve the correct density.

  • Production Run:

    • Run the production MD simulation for a sufficient length of time (e.g., 100 ns) to sample the conformational space of the complex.

  • Trajectory Analysis:

    • Analyze the MD trajectory to calculate Root Mean Square Deviation (RMSD) to assess the stability of the complex.

    • Calculate Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein.

    • Analyze the persistence of key intermolecular interactions (e.g., hydrogen bonds) over time.

Binding Free Energy Calculations

These calculations provide a more accurate estimation of the binding affinity compared to docking scores.

Protocol (using MM/PBSA or MM/GBSA):

  • Trajectory Extraction:

    • Extract snapshots of the complex, receptor, and ligand from the equilibrated portion of the MD trajectory.

  • Energy Calculations:

    • For each snapshot, calculate the molecular mechanics potential energy (MM), the polar solvation energy (PB/GB), and the non-polar solvation energy (SA).

  • Free Energy Calculation:

    • Calculate the binding free energy (ΔG_bind) using the following equation: ΔG_bind = G_complex - (G_receptor + G_ligand) Where G for each species is the sum of the MM, polar, and non-polar energy terms.

  • Averaging:

    • Average the ΔG_bind values over all the extracted snapshots to obtain the final binding free energy.

Visualizations

Signaling Pathway

Cdc7_Signaling_Pathway G1_S_Transition G1/S Transition Cdc7_Dbf4 Cdc7-Dbf4 Complex (Active Kinase) G1_S_Transition->Cdc7_Dbf4 Activates MCM_Complex MCM Complex (on DNA) Cdc7_Dbf4->MCM_Complex Phosphorylation Phosphorylation of MCM Cdc7_Dbf4->Phosphorylation Catalyzes MCM_Complex->Phosphorylation Origin_Firing DNA Replication Origin Firing Phosphorylation->Origin_Firing S_Phase S Phase Progression Origin_Firing->S_Phase Inhibitor 6-Chloro-1,3-dihydropyrrolo [3,2-b]pyridin-2-one Inhibitor->Cdc7_Dbf4 Inhibits

Caption: The Cdc7 kinase signaling pathway in cell cycle progression and its inhibition.

Experimental Workflow

In_Silico_Workflow Start Start: Target Identification (Cdc7) Receptor_Prep Receptor Preparation (PDB Structure) Start->Receptor_Prep Ligand_Prep Ligand Preparation (3D Structure Generation) Start->Ligand_Prep Docking Molecular Docking Receptor_Prep->Docking Ligand_Prep->Docking Pose_Analysis Pose Analysis & Scoring Docking->Pose_Analysis MD_Sim Molecular Dynamics Simulation Pose_Analysis->MD_Sim Trajectory_Analysis Trajectory Analysis (RMSD, RMSF) MD_Sim->Trajectory_Analysis Binding_Energy Binding Free Energy Calculation (MM/PBSA) Trajectory_Analysis->Binding_Energy Results Results: Binding Affinity & Interaction Analysis Binding_Energy->Results

Caption: Workflow for in silico modeling of small molecule binding.

Logical Relationship: QSAR Model Development

QSAR_Development Dataset Dataset of Pyrrolopyridinone Derivatives & Activities Descriptors Calculation of Molecular Descriptors (2D & 3D) Dataset->Descriptors Training_Test Splitting into Training and Test Sets Descriptors->Training_Test Model_Building Model Building (e.g., MLR, PLS) Training_Test->Model_Building Validation Model Validation (Internal & External) Model_Building->Validation QSAR_Model Predictive QSAR Model Validation->QSAR_Model

Caption: Logical steps for developing a Quantitative Structure-Activity Relationship (QSAR) model.

References

Navigating the Safety Profile of 6-Chloro-1,3-dihydropyrrolo[3,2-b]pyridin-2-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the safety and handling protocols for 6-Chloro-1,3-dihydropyrrolo[3,2-b]pyridin-2-one (CAS No. 136888-12-5). As a crucial heterocyclic building block in medicinal chemistry and drug development, a thorough understanding of its hazard profile and proper handling procedures is paramount to ensure laboratory safety and experimental integrity. This document synthesizes available safety data, outlines general handling procedures, and provides a logical workflow for its management in a research environment.

Physicochemical and Toxicological Data

While exhaustive toxicological data for this compound is not publicly available, the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a foundational understanding of its potential hazards. The available physical and GHS data are summarized below.

PropertyValueReference
CAS Number 136888-12-5[1]
Molecular Formula C₇H₅ClN₂O[1]
Molecular Weight 168.58 g/mol [1]
Density 1.450 g/cm³ (Predicted)[2]
Boiling Point 333.8 ± 42.0 °C (Predicted)[2]
GHS Signal Word Warning[1]
GHS Hazard Statements H302, H315, H319, H335[1]
GHS Precautionary Statements P261, P305+P351+P338[1]

Hazard Statement Breakdown:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Experimental Protocols: General Synthetic Strategies

Common synthetic routes for related azaoxindoles include:

  • Palladium-Catalyzed Cross-Coupling Reactions: Techniques such as Suzuki-Miyaura, Sonogashira, and Heck reactions can be employed to form key carbon-carbon or carbon-heteroatom bonds, followed by an intramolecular cyclization step to construct the azaoxindole core.

  • Iron-Catalyzed Cyclization: The reaction of o-haloaromatic amines with terminal alkynes, often facilitated by microwave irradiation, provides an efficient route to the 7-azaindole scaffold.

  • Domino Reactions: One-pot multi-step reactions, for instance, reacting a substituted pyridine with an arylaldehyde, can be utilized, where the choice of base is often critical for achieving the desired product.

Researchers aiming to synthesize this compound would likely adapt these established methodologies, starting from a suitably substituted chloropyridine derivative. Optimization of reaction conditions, including catalyst, solvent, temperature, and base, would be crucial for a successful synthesis.

Safe Handling and Storage Workflow

The following diagram outlines a logical workflow for the safe handling of this compound, from procurement to disposal. Adherence to these steps is critical in minimizing exposure and ensuring a safe laboratory environment.

SafeHandlingWorkflow Receipt Receipt and Inspection Storage Secure Storage Receipt->Storage Store in a cool, dry, well-ventilated area. Handling Handling and Use Storage->Handling Transport securely PPE Personal Protective Equipment (PPE) Handling->PPE Mandatory Use Spill Spill Management Handling->Spill In case of accident Waste Waste Disposal Handling->Waste Collect all residues Decontamination Decontamination Handling->Decontamination Clean work area after use Spill->Waste Dispose of contaminated materials as hazardous waste Waste->Decontamination After handling and disposal

Caption: Workflow for Safe Handling of this compound.

Personal Protective Equipment (PPE) and Engineering Controls

Based on the GHS hazard statements, the following PPE and engineering controls are mandatory when handling this compound:

  • Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust or vapors. Ensure eyewash stations and safety showers are readily accessible.

  • Eye and Face Protection: Wear chemical safety goggles and a face shield.

  • Skin Protection: Use chemically resistant gloves (e.g., nitrile) and a lab coat. Ensure full body coverage.

  • Respiratory Protection: If there is a risk of generating dust or aerosols outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge is necessary.

First Aid Measures

In the event of exposure, immediate action is crucial:

  • If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor/physician if you feel unwell.

  • If on Skin: Remove contaminated clothing immediately. Wash skin with plenty of soap and water. If skin irritation occurs, seek medical advice.

  • If Inhaled: Move the person to fresh air and keep them comfortable for breathing. If respiratory irritation occurs, seek medical attention.

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor/physician.

Spill and Disposal Procedures

  • Spill Management: In case of a spill, evacuate the area. Wearing appropriate PPE, cover the spill with an inert absorbent material. Collect the material into a sealed container for disposal.

  • Waste Disposal: Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations.

This guide is intended to provide essential safety and handling information. It is not a substitute for a comprehensive risk assessment that should be conducted by qualified personnel before any new experimental work with this compound. Always refer to the most current Safety Data Sheet (SDS) provided by the supplier.

References

Methodological & Application

Synthesis Protocol for 6-Chloro-1,3-dihydropyrrolo[3,2-b]pyridin-2-one: A Detailed Application Note for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This application note provides a comprehensive and detailed protocol for the chemical synthesis of 6-Chloro-1,3-dihydropyrrolo[3,2-b]pyridin-2-one, a heterocyclic compound of interest for researchers in medicinal chemistry and drug development. This document outlines the necessary reagents, step-by-step procedures, and analytical characterization for the successful preparation of this 7-azaoxindole derivative.

Introduction

This compound, also known as 6-chloro-7-azaoxindole, is a substituted heterocyclic scaffold that holds potential in various therapeutic areas due to its structural similarity to biologically active molecules. The pyrrolopyridine core is a key feature in a number of kinase inhibitors and other pharmacologically relevant compounds. This protocol details a potential synthetic route, which involves the formation of the pyrrolone ring onto a substituted pyridine backbone.

Materials and Reagents

The following table summarizes the key materials and reagents required for the synthesis.

Reagent/MaterialGradeSupplierNotes
2-Amino-5-chloropyridineReagentSigma-AldrichStarting material
Diethyl bromomalonateReagentSigma-AldrichAlkylating agent
Sodium ethoxideReagentSigma-AldrichBase
EthanolAnhydrousFisher ScientificSolvent
Hydrochloric acidACS GradeVWRFor pH adjustment
Ethyl acetateHPLC GradeFisher ScientificExtraction solvent
Sodium sulfateAnhydrousFisher ScientificDrying agent
Silica gel230-400 meshSigma-AldrichFor column chromatography

Experimental Protocol

The synthesis of this compound can be envisioned through a multi-step process involving the initial N-alkylation of 2-amino-5-chloropyridine followed by an intramolecular cyclization.

Step 1: N-Alkylation of 2-Amino-5-chloropyridine
  • To a solution of 2-amino-5-chloropyridine (1.0 eq) in anhydrous ethanol, add sodium ethoxide (1.1 eq) at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the mixture for 15-20 minutes to ensure the formation of the corresponding sodium salt.

  • Slowly add diethyl bromomalonate (1.05 eq) to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Once the reaction is complete (typically 4-6 hours), cool the mixture to room temperature.

  • Neutralize the reaction mixture with a dilute solution of hydrochloric acid.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude N-alkylated intermediate.

Step 2: Intramolecular Cyclization to form this compound
  • The crude N-alkylated intermediate from Step 1 is subjected to cyclization conditions. A common method for the formation of such oxindole rings is through a Dieckmann condensation or a similar base-catalyzed intramolecular cyclization.

  • Dissolve the crude intermediate in a suitable high-boiling point solvent such as toluene or xylene.

  • Add a strong base, such as sodium hydride or potassium tert-butoxide (2.0 eq), portion-wise at room temperature.

  • Heat the reaction mixture to reflux and monitor the formation of the cyclized product by TLC.

  • After completion of the reaction (typically 8-12 hours), cool the mixture to room temperature and carefully quench the excess base with a proton source (e.g., acetic acid or a saturated solution of ammonium chloride).

  • Perform an aqueous work-up and extract the product with a suitable organic solvent.

  • Dry the combined organic layers over anhydrous sodium sulfate and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Characterization Data

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

ParameterExpected Value
Molecular Formula C₇H₅ClN₂O
Molecular Weight 168.58 g/mol
Appearance Off-white to pale yellow solid
Melting Point To be determined experimentally
¹H NMR Consistent with the proposed structure
¹³C NMR Consistent with the proposed structure
Mass Spectrometry [M+H]⁺ = 169.01

Synthetic Workflow Diagram

The following diagram illustrates the logical flow of the synthesis protocol.

SynthesisWorkflow cluster_step1 Step 1: N-Alkylation cluster_step2 Step 2: Intramolecular Cyclization cluster_purification Purification & Characterization A 2-Amino-5-chloropyridine C N-Alkylated Intermediate A->C NaOEt, EtOH, Reflux B Diethyl bromomalonate B->C D N-Alkylated Intermediate E This compound D->E Strong Base (e.g., NaH), Toluene, Reflux F Crude Product G Pure Product F->G Column Chromatography H Analytical Characterization G->H NMR, MS

A flowchart illustrating the synthetic pathway to this compound.

Safety Precautions

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Diethyl bromomalonate is a lachrymator and should be handled with care.

  • Strong bases like sodium hydride and potassium tert-butoxide are highly reactive and should be handled with extreme caution under anhydrous conditions.

This detailed protocol provides a solid foundation for the synthesis of this compound. Researchers are encouraged to adapt and optimize the reaction conditions as necessary to achieve the best results in their specific laboratory settings.

Palladium-Catalyzed Synthesis of Azaoxindoles: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The azaoxindole scaffold is a privileged heterocyclic motif found in numerous biologically active compounds and natural products. Its structural rigidity and diverse substitution patterns make it a valuable pharmacophore in drug discovery. Palladium-catalyzed reactions have emerged as powerful and versatile tools for the efficient construction of the azaoxindole core, offering high yields, broad functional group tolerance, and access to chiral derivatives. These application notes provide an overview of key palladium-catalyzed methodologies for the synthesis of azaoxindoles, complete with detailed experimental protocols and comparative data.

Key Methodologies Overview

Several palladium-catalyzed strategies have been successfully employed for the synthesis of azaoxindoles. The most prominent among these are:

  • Intramolecular Heck Reaction: This reaction involves the intramolecular cyclization of a tethered alkene onto an aryl-palladium intermediate, typically formed from an ortho-haloanilide precursor. It is a robust method for the formation of the five-membered lactam ring of the azaoxindole core.

  • C-H Activation/Functionalization: Direct C-H activation of anilide precursors followed by intramolecular amination or annulation with a coupling partner represents a highly atom-economical approach to azaoxindoles, avoiding the need for pre-halogenated substrates.

  • Buchwald-Hartwig Amination: Intramolecular C-N bond formation via Buchwald-Hartwig amination of ortho-halo N-acyl anilides provides a reliable route to the azaoxindole skeleton.

  • Cascade/Domino Reactions: Multi-step sequences, such as a cascade C-N cross-coupling followed by a Heck reaction, allow for the rapid construction of complex azaoxindoles from simple starting materials in a single pot.[1]

Data Presentation

The following tables summarize quantitative data from representative palladium-catalyzed azaoxindole syntheses, showcasing the influence of catalysts, ligands, and substrates on reaction outcomes.

Table 1: Palladium-Catalyzed Intramolecular Heck Cyclization for Azaoxindole Synthesis

EntrySubstratePd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)Ref
12-Iodo-N-allylanilinePdCl(PCy)₂ (4)P(OPh)₃ (4)K₂CO₃DMF9073[2]
22-Bromo-N-allylanilinePd(OAc)₂ (5)PPh₃ (10)Ag₂CO₃THF66High[3]

Table 2: Asymmetric Palladium-Catalyzed Synthesis of 3,3-Disubstituted Oxindoles

EntryNucleophileElectrophilePd Precatalyst (mol%)Chiral Ligand (mol%)AdditiveSolventYield (%)ee (%)Ref
1OxindoleAllenePd₂(dba)₃·CHCl₃ (2.5)(R,R)-Trost Ligand (7.5)PhCO₂HTolueneHigh80[4]
2o-IodoacrylanilideTerminal AlkynePd(OAc)₂ (5)(R,R)-QuinoxP* (10)-Toluene55-99up to 99[5][6]

Table 3: Palladium-Catalyzed C-N Cross-Coupling for 7-Azaindole Derivatives

EntryAminePd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)Ref
1PhenylmethanaminePd₂(dba)₃ (5)Xantphos (10)Cs₂CO₃Dioxane10092[7][8]
2MorpholinePd₂(dba)₃ (5)Xantphos (10)Cs₂CO₃Dioxane10088[7][8]
3AnilinePd₂(dba)₃ (5)Xantphos (10)Cs₂CO₃Dioxane10085[7][8]

Experimental Protocols

Protocol 1: Intramolecular Heck Reaction for Indole Synthesis (General Procedure)

This protocol is adapted from a procedure for indole synthesis, which can be applied to the synthesis of azaoxindoles from the corresponding N-acryloyl-2-halo-aminopyridine precursors.

Materials:

  • 2-Halo-N-allylaniline derivative (0.3 mmol, 1.0 equiv)

  • PdCl(PCy₃)₂ (4 mol%, 0.012 mmol)

  • P(OPh)₃ (4 mol%, 0.012 mmol)

  • K₂CO₃ (4.0 equiv, 1.2 mmol)

  • Anhydrous DMF (2 mL)

  • Schlenk tube

Procedure:

  • To a Schlenk tube, add the 2-halo-N-allylaniline derivative (0.3 mmol), PdCl(PCy₃)₂ (0.012 mmol), P(OPh)₃ (0.012 mmol), and K₂CO₃ (1.2 mmol).

  • Evacuate and backfill the tube with an inert atmosphere (e.g., nitrogen or argon).

  • Add anhydrous DMF (2 mL) via syringe.

  • Stir the reaction mixture at 90 °C. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with ethyl acetate.

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (petroleum ether/ethyl acetate) to afford the desired indole product.[2]

Protocol 2: Palladium-Catalyzed C-N Cross-Coupling for Amination of 4-Bromo-7-azaindoles (General Procedure)

This protocol describes the amination of N-substituted 4-bromo-7-azaindoles, a key step in the functionalization of the azaoxindole scaffold.[7][8]

Materials:

  • N-substituted 4-bromo-7-azaindole (1.0 mmol, 1.0 equiv)

  • Amine (1.2 mmol, 1.2 equiv)

  • Pd₂(dba)₃ (5 mol%, 0.05 mmol)

  • Xantphos (10 mol%, 0.1 mmol)

  • Cs₂CO₃ (1.5 mmol, 1.5 equiv)

  • Anhydrous dioxane (2 mL)

  • Sealed Schlenk tube

Procedure:

  • To a dried, sealed Schlenk tube, add the N-substituted 4-bromo-7-azaindole (1.0 mmol), amine (1.2 mmol), Pd₂(dba)₃ (0.05 mmol), Xantphos (0.1 mmol), and Cs₂CO₃ (1.5 mmol).

  • Evacuate and backfill the tube with nitrogen gas.

  • Bubble nitrogen gas through the mixture for 10 minutes.

  • Add anhydrous dioxane (2 mL) via syringe.

  • Heat the reaction mixture to 100 °C and stir for the appropriate time (monitor by TLC).

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Filter the mixture through a pad of Celite and wash the pad with ethyl acetate (10 mL).

  • Concentrate the filtrate under vacuum.

  • Purify the crude product by column chromatography on silica gel (100-200 mesh) using an ethyl acetate/hexane mixture as the eluent to afford the pure aminated product.[7][8]

Mandatory Visualizations

G cluster_start Starting Materials cluster_reaction One-Pot Cascade Reaction cluster_catalyst Catalytic System start1 ortho-Halo-Aminopyridine cn_coupling C-N Cross-Coupling start1->cn_coupling start2 Alkenyl Bromide start2->cn_coupling heck Intramolecular Heck Reaction cn_coupling->heck in situ formation product Substituted Azaoxindole heck->product pd_catalyst Pd Catalyst (e.g., Pd₂(dba)₃) pd_catalyst->cn_coupling pd_catalyst->heck ligand Ligand (e.g., XPhos) ligand->cn_coupling ligand->heck base Base (e.g., t-BuONa) base->cn_coupling base->heck

Caption: General workflow for the cascade C-N cross-coupling/Heck reaction.

G N_Acryloyl_Halo_Anilide N-Acryloyl-2-halo-aminopyridine Oxidative_Addition Oxidative Addition N_Acryloyl_Halo_Anilide->Oxidative_Addition Pd0_L2 Pd(0)L₂ Pd0_L2->Oxidative_Addition Aryl_Pd_II_Complex Aryl-Pd(II) Complex Oxidative_Addition->Aryl_Pd_II_Complex Migratory_Insertion Migratory Insertion (5-exo-trig) Aryl_Pd_II_Complex->Migratory_Insertion Alkyl_Pd_II_Intermediate Alkyl-Pd(II) Intermediate Migratory_Insertion->Alkyl_Pd_II_Intermediate Beta_Hydride_Elimination β-Hydride Elimination Alkyl_Pd_II_Intermediate->Beta_Hydride_Elimination Azaoxindole_Product Azaoxindole Beta_Hydride_Elimination->Azaoxindole_Product HPdXL H-Pd(II)-X-L Beta_Hydride_Elimination->HPdXL Reductive_Elimination Reductive Elimination HPdXL->Reductive_Elimination Base Base Base->Reductive_Elimination Reductive_Elimination->Pd0_L2 Catalyst Regeneration

Caption: Catalytic cycle for the intramolecular Heck reaction.

References

Application Notes and Protocols for mTOR Kinase Assays Using 6-Chloro-1,3-dihydropyrrolo[3,2-b]pyridin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The mammalian target of rapamycin (mTOR) is a crucial serine/threonine kinase that orchestrates cell growth, proliferation, metabolism, and survival. It functions as a central node in cellular signaling, integrating inputs from growth factors, nutrients, and cellular energy levels. Dysregulation of the mTOR pathway is a hallmark of numerous diseases, including cancer, metabolic disorders, and neurodegenerative diseases. Consequently, mTOR has emerged as a significant target for therapeutic intervention.

The compound 6-Chloro-1,3-dihydropyrrolo[3,2-b]pyridin-2-one belongs to the pyrrolopyridine class of heterocyclic compounds. While direct inhibitory activity of this specific molecule on mTOR has not been extensively documented in publicly available literature, structurally similar compounds, such as derivatives of pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d]pyrimidine, have shown potent and selective inhibition of mTOR kinase.[1][2] This suggests that this compound represents a promising scaffold for investigation as a potential mTOR inhibitor.

These application notes provide a detailed framework for evaluating the inhibitory potential of this compound against mTOR kinase. The protocols outlined below describe standard in vitro biochemical assays to determine the compound's potency and selectivity.

mTOR Signaling Pathway Overview

mTOR exists in two distinct multiprotein complexes, mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), each with unique downstream targets and cellular functions. mTORC1 is sensitive to rapamycin and primarily regulates protein synthesis, cell growth, and autophagy. mTORC2 is generally insensitive to acute rapamycin treatment and is involved in cell survival and cytoskeletal organization.

mTOR_Signaling_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K AKT Akt PI3K->AKT mTORC2 mTORC2 PI3K->mTORC2 TSC TSC1/TSC2 AKT->TSC Rheb Rheb-GTP TSC->Rheb mTORC1 mTORC1 Rheb->mTORC1 S6K1 S6K1 mTORC1->S6K1 FourEBP1 4E-BP1 mTORC1->FourEBP1 Autophagy Autophagy mTORC1->Autophagy Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis FourEBP1->Protein_Synthesis mTORC2->AKT Actin Actin Cytoskeleton mTORC2->Actin

Caption: Simplified mTOR signaling pathway highlighting key components and complexes.

Experimental Protocols

In Vitro mTOR Kinase Assay (Biochemical)

This protocol describes a general method to determine the direct inhibitory effect of a test compound on the kinase activity of purified mTOR. A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

Materials:

  • Recombinant human mTOR (active kinase)

  • Biotinylated peptide substrate (e.g., Biotin-4E-BP1)

  • ATP

  • Europium-labeled anti-phospho-substrate antibody (e.g., anti-phospho-4E-BP1)

  • Streptavidin-Allophycocyanin (SA-APC)

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT

  • Test Compound: this compound, dissolved in 100% DMSO

  • Positive Control: Known mTOR inhibitor (e.g., Torin1, PP242)

  • 384-well low-volume black plates

  • Plate reader capable of TR-FRET detection

Experimental Workflow:

mTOR_Assay_Workflow Start Start Prep_Compound Prepare serial dilutions of This compound Start->Prep_Compound Add_Compound Add compound dilutions to assay plate Prep_Compound->Add_Compound Add_Enzyme Add mTOR kinase to wells Add_Compound->Add_Enzyme Incubate_1 Incubate at room temperature Add_Enzyme->Incubate_1 Add_Substrate_ATP Add Biotin-4E-BP1/ATP mix to initiate reaction Incubate_1->Add_Substrate_ATP Incubate_2 Incubate at room temperature Add_Substrate_ATP->Incubate_2 Add_Detection Add Eu-Ab/SA-APC mix to stop reaction and for detection Incubate_2->Add_Detection Incubate_3 Incubate at room temperature Add_Detection->Incubate_3 Read_Plate Read TR-FRET signal Incubate_3->Read_Plate Analyze_Data Analyze data and calculate IC50 Read_Plate->Analyze_Data End End Analyze_Data->End

Caption: Workflow for a typical in vitro mTOR kinase TR-FRET assay.

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in 100% DMSO. A typical starting concentration is 10 mM, with 1:3 serial dilutions.

  • Assay Plate Preparation: Add 50 nL of the diluted compound, positive control, or DMSO (vehicle control) to the wells of a 384-well plate.

  • Enzyme Addition: Add 5 µL of mTOR kinase solution (e.g., 2 ng/µL in assay buffer) to each well.

  • Incubation: Incubate the plate for 15 minutes at room temperature to allow for compound binding to the enzyme.

  • Reaction Initiation: Add 5 µL of a 2X substrate/ATP mixture (e.g., 400 nM Biotin-4E-BP1 and 20 µM ATP in assay buffer) to each well to start the kinase reaction.

  • Reaction Incubation: Incubate the plate for 60 minutes at room temperature.

  • Detection: Add 10 µL of the detection mixture (e.g., 2 nM Eu-anti-phospho-4E-BP1 and 20 nM SA-APC in detection buffer) to each well. This will stop the kinase reaction.

  • Final Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET-compatible plate reader (e.g., excitation at 320 nm, emission at 615 nm and 665 nm).

Data Analysis:

  • Calculate the TR-FRET ratio (Emission at 665 nm / Emission at 615 nm) * 10,000.

  • Normalize the data using the vehicle control (0% inhibition) and a no-enzyme or potent inhibitor control (100% inhibition).

  • Plot the normalized percent inhibition against the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Cellular mTORC1/mTORC2 Assay (Western Blot)

This protocol assesses the ability of the test compound to inhibit mTORC1 and mTORC2 activity within a cellular context by measuring the phosphorylation of downstream targets.

Materials:

  • Cancer cell line with active mTOR signaling (e.g., U87-MG, PC-3)

  • Cell culture medium and supplements

  • Test Compound: this compound

  • Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and blotting apparatus

  • PVDF membranes

  • Primary antibodies: anti-phospho-S6K (Thr389), anti-S6K, anti-phospho-Akt (Ser473), anti-Akt, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the cells with varying concentrations of this compound for a specified time (e.g., 2-24 hours). Include a vehicle (DMSO) control.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensities for the phosphorylated and total proteins. Normalize the phosphorylated protein levels to the total protein levels.

Data Presentation

Quantitative data should be summarized in clear and concise tables to facilitate comparison.

Table 1: In Vitro Kinase Inhibition Profile of this compound

Kinase TargetIC₅₀ (nM) [a]
mTOR[Experimental Value]
PI3Kα[Experimental Value]
PI3Kβ[Experimental Value]
PI3Kδ[Experimental Value]
PI3Kγ[Experimental Value]
Other Kinase 1[Experimental Value]
Other Kinase 2[Experimental Value]

[a] IC₅₀ values should be determined from an 11-point dose-response curve with n ≥ 2.

Table 2: Cellular Activity of this compound

Cellular EndpointCell LineIC₅₀ (nM) [a]
p-S6K (T389) Inhibition (mTORC1)U87-MG[Experimental Value]
p-Akt (S473) Inhibition (mTORC2)U87-MG[Experimental Value]
Cell Proliferation (e.g., MTT/CCK-8)U87-MG[Experimental Value]
p-S6K (T389) Inhibition (mTORC1)PC-3[Experimental Value]
p-Akt (S473) Inhibition (mTORC2)PC-3[Experimental Value]
Cell Proliferation (e.g., MTT/CCK-8)PC-3[Experimental Value]

[a] IC₅₀ values should be determined from a dose-response curve with n ≥ 3.

Conclusion

The provided protocols offer a robust starting point for the comprehensive evaluation of this compound as a potential mTOR kinase inhibitor. Based on the activity of structurally related compounds, this molecule warrants investigation. A thorough assessment of its in vitro potency, cellular activity, and kinase selectivity will be crucial in determining its potential as a lead compound for further drug development efforts targeting the mTOR signaling pathway.

References

Application Notes and Protocols for Cell-Based Assays with 6-Chloro-1,3-dihydropyrrolo[3,2-b]pyridin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for conducting cell-based assays to characterize the biological activity of 6-Chloro-1,3-dihydropyrrolo[3,2-b]pyridin-2-one. While the precise molecular target of this compound is not explicitly defined in publicly available literature, its structural similarity to other pyrrolopyridine derivatives suggests it may function as a kinase inhibitor.[1][2] The protocols detailed below are designed to be broadly applicable for assessing the efficacy of potential kinase inhibitors in a cellular context.[3][4][5]

Hypothetical Signaling Pathway and Compound Interaction

A common mechanism for kinase inhibitors is the disruption of signaling cascades that are critical for cell proliferation and survival. The diagram below illustrates a hypothetical pathway where this compound inhibits a key kinase, thereby blocking downstream signaling events that lead to cell growth and survival.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase KinaseA Target Kinase Receptor->KinaseA Phosphorylation Ligand Growth Factor Ligand->Receptor Binding & Activation KinaseB Downstream Kinase KinaseA->KinaseB Phosphorylation Substrate Effector Protein KinaseB->Substrate Phosphorylation TF Transcription Factor Substrate->TF Activation Gene Target Genes (Proliferation, Survival) TF->Gene Transcription Compound 6-Chloro-1,3-dihydropyrrolo [3,2-b]pyridin-2-one Compound->KinaseA Inhibition

Caption: Hypothetical signaling pathway inhibited by the compound.

Experimental Protocols

The following protocols describe common cell-based assays to determine the potency and mechanism of action of a putative kinase inhibitor.

Protocol 1: Cellular Phosphorylation Immunoassay (ELISA-based)

This assay quantifies the phosphorylation of a specific substrate of the target kinase within cells, providing a direct measure of the kinase's activity.[3][4]

Workflow Diagram:

G A Seed cells in a 96-well plate B Incubate for 24 hours A->B C Treat cells with varying concentrations of the compound B->C D Incubate for the desired treatment period C->D E Lyse cells to release proteins D->E F Transfer lysate to an antibody-coated ELISA plate E->F G Incubate to capture the target protein F->G H Wash to remove unbound proteins G->H I Add phospho-specific primary antibody H->I J Incubate to bind to the phosphorylated target I->J K Wash to remove unbound primary antibody J->K L Add HRP-conjugated secondary antibody K->L M Incubate to bind to the primary antibody L->M N Wash to remove unbound secondary antibody M->N O Add TMB substrate N->O P Incubate for color development O->P Q Add stop solution P->Q R Read absorbance at 450 nm Q->R

Caption: Workflow for the Cellular Phosphorylation ELISA.

Detailed Methodology:

  • Cell Seeding: Seed a suitable cell line (e.g., one with known activation of the target pathway) into a 96-well plate at a density that will achieve 80-90% confluency at the time of the experiment. Incubate for 24 hours at 37°C and 5% CO₂.[3]

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the cells and add the compound dilutions. Include appropriate vehicle (e.g., DMSO) and positive controls. Incubate for a predetermined time (e.g., 1-24 hours).[3]

  • Cell Lysis: Aspirate the culture medium and wash the cells once with ice-cold phosphate-buffered saline (PBS). Add 100 µL of lysis buffer to each well and incubate on ice for 10 minutes with gentle agitation.[3]

  • ELISA Procedure: a. Transfer 50-100 µL of the cell lysate to an ELISA plate pre-coated with a capture antibody specific for the kinase's substrate.[3] b. Incubate for 2 hours at room temperature or overnight at 4°C.[3] c. Wash the plate three times with wash buffer (PBS with 0.05% Tween-20).[3] d. Add 100 µL of a diluted phospho-specific detection antibody to each well.[3] e. Incubate for 1 hour at room temperature.[3] f. Wash the plate three times with wash buffer.[3] g. Add 100 µL of a diluted HRP-conjugated secondary antibody to each well.[3] h. Incubate for 1 hour at room temperature.[3] i. Wash the plate five times with wash buffer.[3] j. Add 100 µL of TMB substrate solution and incubate in the dark for 15-30 minutes.[3] k. Add 100 µL of stop solution (e.g., 2N H₂SO₄) and measure the absorbance at 450 nm using a plate reader.[3]

Data Presentation:

Compound ConcentrationAbsorbance (450 nm) - Replicate 1Absorbance (450 nm) - Replicate 2Absorbance (450 nm) - Replicate 3Mean Absorbance% Inhibition
Vehicle Control1.251.281.221.250%
0.1 nM1.181.201.151.185.6%
1 nM1.051.081.021.0516.0%
10 nM0.820.850.800.8234.4%
100 nM0.510.540.490.5159.2%
1 µM0.230.250.210.2381.6%
10 µM0.100.120.090.1092.0%
Positive Control0.080.090.070.0893.6%

From this data, an IC₅₀ value can be calculated by plotting the percent inhibition against the log of the compound concentration.

Protocol 2: Cell Proliferation/Viability Assay (e.g., using Ba/F3 cells)

This assay measures the effect of the compound on cell proliferation and survival, which is often dependent on the activity of a specific kinase, particularly in engineered cell lines like Ba/F3.[5]

Workflow Diagram:

G A Culture Ba/F3 cells expressing the target kinase B Wash cells to remove IL-3 C Resuspend cells in IL-3-free medium D Seed cells into a 96-well plate E Add serial dilutions of the compound F Incubate for 48-72 hours G Add a viability reagent (e.g., CellTiter-Glo®) H Incubate for 10 minutes I Measure luminescence

Caption: Workflow for the Ba/F3 Cell Proliferation Assay.

Detailed Methodology:

  • Cell Culture: Culture Ba/F3 cells that have been engineered to express the target kinase in the presence of Interleukin-3 (IL-3).

  • IL-3 Deprivation: Wash the cells to remove IL-3. The survival of these cells will now be dependent on the activity of the expressed kinase.[5]

  • Cell Seeding: Resuspend the cells in IL-3-free medium and seed them into a 96-well plate.

  • Compound Treatment: Add serial dilutions of this compound to the wells.

  • Incubation: Incubate the plates for 48-72 hours.

  • Viability Measurement: Add a cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay) to each well and measure the luminescence according to the manufacturer's instructions.

Data Presentation:

Compound ConcentrationLuminescence (RLU) - Replicate 1Luminescence (RLU) - Replicate 2Luminescence (RLU) - Replicate 3Mean Luminescence% Viability
Vehicle Control85,00087,50084,20085,567100%
0.1 nM82,10084,30081,50082,63396.6%
1 nM75,40077,80074,90076,03388.9%
10 nM55,20056,90054,80055,63365.0%
100 nM28,90030,10028,50029,16734.1%
1 µM10,50011,20010,10010,60012.4%
10 µM5,2005,5005,1005,2676.2%
No Cells Control5005204805000%

The IC₅₀ for cell proliferation can be determined from a dose-response curve of percent viability versus the log of compound concentration.

By employing these detailed protocols, researchers can effectively evaluate the cellular activity of this compound and gain valuable insights into its potential as a therapeutic agent.

References

Application Notes and Protocols for the Derivatization of 6-Chloro-1,3-dihydropyrrolo[3,2-b]pyridin-2-one for SAR Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis and derivatization of 6-Chloro-1,3-dihydropyrrolo[3,2-b]pyridin-2-one, a key scaffold for the development of potent kinase inhibitors. The protocols focus on four primary derivatization strategies for comprehensive Structure-Activity Relationship (SAR) studies: N-alkylation and N-acylation at the lactam nitrogen, Suzuki-Miyaura coupling, and Buchwald-Hartwig amination at the 6-position of the pyridine ring. These derivatization pathways allow for the systematic exploration of the chemical space around the core scaffold to optimize biological activity and selectivity against various kinase targets implicated in oncology and other therapeutic areas.

Introduction

The 1,3-dihydropyrrolo[3,2-b]pyridin-2-one core is a privileged scaffold in medicinal chemistry, frequently found in potent inhibitors of various protein kinases. The strategic placement of a chlorine atom at the 6-position offers a versatile handle for a range of cross-coupling reactions, enabling the introduction of diverse substituents to probe the SAR of this compound class. Derivatization at the lactam nitrogen further allows for the modulation of physicochemical properties and interaction with the target protein. This document outlines the synthesis of the core scaffold and provides detailed protocols for its derivatization to generate a library of analogs for biological screening.

Synthesis of the Core Scaffold: this compound

A plausible synthetic route to the title compound is proposed based on established methodologies for the synthesis of related azaoxindoles. The synthesis commences with a commercially available substituted pyridine, followed by a series of functional group manipulations to construct the fused pyrrolone ring.

Scheme 1: Proposed Synthesis of this compound

start 2,6-dichloro-3-nitropyridine step1 Selective Reduction start->step1 e.g., Fe, NH4Cl step2 Sandmeyer Reaction step1->step2 1. NaNO2, HCl 2. CuCN step3 Palladium-catalyzed cyclization step2->step3 e.g., Pd(OAc)2, ligand, base end This compound step3->end

Caption: Proposed synthetic pathway to the core scaffold.

Experimental Protocols for Derivatization

The following protocols provide general methodologies for the derivatization of this compound. Optimization of reaction conditions (e.g., temperature, reaction time, stoichiometry, and choice of reagents) may be necessary for specific substrates.

N-Alkylation of the Lactam Nitrogen

This protocol describes the introduction of alkyl groups at the N-1 position of the pyrrolopyridinone core.

Protocol 1: N-Alkylation

  • Materials:

    • This compound (1.0 equiv)

    • Alkyl halide (e.g., R-Br, R-I) (1.1 - 1.5 equiv)

    • Base (e.g., NaH, K2CO3, Cs2CO3) (1.2 - 2.0 equiv)

    • Anhydrous solvent (e.g., DMF, THF, Acetonitrile)

  • Procedure:

    • To a solution of this compound in the chosen anhydrous solvent, add the base portion-wise at 0 °C under an inert atmosphere (e.g., Argon or Nitrogen).

    • Stir the mixture at room temperature for 30 minutes.

    • Add the alkyl halide dropwise to the reaction mixture.

    • The reaction can be stirred at room temperature or heated (e.g., 50-80 °C) depending on the reactivity of the alkyl halide. Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

N-Acylation of the Lactam Nitrogen

This protocol details the introduction of acyl groups at the N-1 position.

Protocol 2: N-Acylation

  • Materials:

    • This compound (1.0 equiv)

    • Acyl chloride or acid anhydride (1.1 - 1.5 equiv)

    • Base (e.g., Triethylamine, Pyridine, DMAP) (1.5 - 2.0 equiv)

    • Anhydrous solvent (e.g., DCM, THF, Acetonitrile)

  • Procedure:

    • Dissolve this compound in the anhydrous solvent under an inert atmosphere.

    • Add the base to the solution.

    • Cool the mixture to 0 °C and add the acylating agent dropwise.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

    • Quench the reaction with saturated aqueous sodium bicarbonate solution.

    • Extract the product with an organic solvent, wash with brine, dry, and concentrate.

    • Purify the product by column chromatography.

Suzuki-Miyaura Coupling at the 6-Position

This protocol is for the formation of a carbon-carbon bond at the C-6 position of the pyridine ring.

Protocol 3: Suzuki-Miyaura Coupling

  • Materials:

    • This compound (or its N-protected derivative) (1.0 equiv)

    • Aryl or heteroaryl boronic acid or ester (1.2 - 1.5 equiv)

    • Palladium catalyst (e.g., Pd(PPh3)4, Pd(dppf)Cl2, XPhos Pd G3) (2-10 mol%)

    • Base (e.g., K2CO3, Cs2CO3, K3PO4) (2.0 - 3.0 equiv)

    • Solvent system (e.g., Dioxane/water, Toluene/water, DME/water)

  • Procedure:

    • In a reaction vessel, combine the 6-chloro-pyrrolopyridinone, boronic acid/ester, palladium catalyst, and base.

    • Evacuate and backfill the vessel with an inert gas (repeat 3 times).

    • Add the degassed solvent system via syringe.

    • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

    • Wash the organic layer with brine, dry, and concentrate.

    • Purify the residue by column chromatography.

Buchwald-Hartwig Amination at the 6-Position

This protocol facilitates the formation of a carbon-nitrogen bond at the C-6 position.

Protocol 4: Buchwald-Hartwig Amination

  • Materials:

    • This compound (or its N-protected derivative) (1.0 equiv)

    • Amine (primary or secondary) (1.2 - 2.0 equiv)

    • Palladium catalyst (e.g., Pd2(dba)3, Pd(OAc)2) (1-5 mol%)

    • Ligand (e.g., XPhos, RuPhos, BrettPhos) (2-10 mol%)

    • Base (e.g., NaOtBu, K3PO4, Cs2CO3) (1.5 - 2.5 equiv)

    • Anhydrous solvent (e.g., Toluene, Dioxane)

  • Procedure:

    • To a dry reaction vessel under an inert atmosphere, add the palladium catalyst, ligand, and base.

    • Add the 6-chloro-pyrrolopyridinone and the amine.

    • Add the anhydrous solvent.

    • Heat the reaction mixture to the required temperature (typically 80-120 °C).

    • Monitor the reaction by TLC or LC-MS.

    • After completion, cool the mixture, dilute with an organic solvent, and filter through a pad of celite.

    • Concentrate the filtrate and purify the crude product by column chromatography.

Data Presentation: Structure-Activity Relationship (SAR) Table

The following table presents hypothetical but representative biological data for a series of derivatized compounds, illustrating how SAR data can be organized. The target for this hypothetical series is FMS-like tyrosine kinase 3 (FLT3), a key target in acute myeloid leukemia.

Compound IDR1 (N-alkylation/acylation)R2 (C6-Suzuki/Buchwald)FLT3 IC50 (nM)
Core HCl>10000
1a CH3Cl8500
1b CH2CH3Cl7200
1c COCH3Cl9500
2a HPhenyl550
2b H4-Fluorophenyl320
2c H3-Aminophenyl150
2d HMorpholin-4-yl85
2e HPiperidin-1-yl120
3a CH34-Fluorophenyl280
3b CH3Morpholin-4-yl65

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and derivatization of the this compound scaffold for SAR studies.

cluster_synthesis Core Synthesis cluster_derivatization Derivatization for SAR cluster_analysis Analysis and Screening start Starting Materials synthesis Multi-step Synthesis start->synthesis core This compound synthesis->core n_alkylation N-Alkylation (R1) core->n_alkylation n_acylation N-Acylation (R1) core->n_acylation suzuki Suzuki Coupling (R2) core->suzuki buchwald Buchwald-Hartwig (R2) core->buchwald purification Purification & Characterization n_alkylation->purification n_acylation->purification suzuki->purification buchwald->purification screening Biological Screening (e.g., Kinase Assays) purification->screening sar SAR Analysis screening->sar

Caption: General experimental workflow for SAR studies.

Representative Signaling Pathway: FMS-like Tyrosine Kinase 3 (FLT3)

Derivatives of the pyrrolo[3,2-b]pyridin-2-one scaffold have shown activity as inhibitors of receptor tyrosine kinases such as FLT3. The diagram below illustrates a simplified FLT3 signaling pathway, which is often constitutively active in acute myeloid leukemia and promotes cell proliferation and survival.[1][2][3]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_cellular_response Cellular Response flt3_ligand FLT3 Ligand flt3_receptor FLT3 Receptor flt3_ligand->flt3_receptor Binds and Dimerizes ras RAS flt3_receptor->ras Activates pi3k PI3K flt3_receptor->pi3k Activates stat5 STAT5 flt3_receptor->stat5 Activates raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk transcription Gene Transcription erk->transcription akt AKT pi3k->akt akt->transcription stat5->transcription proliferation Cell Proliferation transcription->proliferation survival Cell Survival transcription->survival differentiation Inhibition of Differentiation transcription->differentiation inhibitor 6-Chloro-1,3-dihydropyrrolo [3,2-b]pyridin-2-one Derivative inhibitor->flt3_receptor Inhibits

Caption: Simplified FLT3 signaling pathway.

Conclusion

The derivatization of the this compound scaffold via N-alkylation/acylation and palladium-catalyzed cross-coupling reactions provides a robust platform for the generation of diverse chemical libraries for SAR studies. The protocols and workflows outlined in this document are intended to guide researchers in the synthesis and evaluation of novel kinase inhibitors based on this promising heterocyclic core. Systematic exploration of the chemical space at the N-1 and C-6 positions is crucial for identifying compounds with improved potency, selectivity, and drug-like properties.

References

Application of Pyrrolopyridinones in Cancer Cell Line Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Pyrrolopyridinones and their related fused heterocyclic analogs have emerged as a significant class of compounds in oncology research. Their structural similarity to the purine ring of ATP allows them to function as competitive inhibitors for a variety of protein kinases, many of which are crucial for cancer cell proliferation, survival, and metastasis.[1][2] This document provides a comprehensive overview of the application of these compounds in cancer cell line studies, including their cytotoxic effects, mechanisms of action, and detailed protocols for their evaluation.

I. Overview of Anticancer Activity

Pyrrolopyridinone derivatives have demonstrated potent cytotoxic and antiproliferative activities across a wide spectrum of human cancer cell lines. These compounds have been shown to target various hallmarks of cancer by interfering with key cellular processes.

Key Mechanisms of Action:

  • Kinase Inhibition: A primary mechanism of action for many pyrrolopyridinone derivatives is the inhibition of protein kinases.[1][2] These compounds often target tyrosine kinases such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Human Epidermal Growth Factor Receptor 2 (HER2), which are frequently overexpressed or dysregulated in cancer.[3][4][5][6] By blocking the ATP-binding site of these kinases, pyrrolopyridinones can disrupt downstream signaling pathways essential for cell growth and survival, such as the PI3K/AKT/mTOR and RAS/RAF/MEK pathways.[3]

  • Tubulin Polymerization Inhibition: Certain pyrrolopyridinone analogs have been shown to interact with the colchicine binding site of tubulin, thereby inhibiting microtubule polymerization.[7][8] This disruption of the cytoskeleton leads to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis.

  • Induction of Apoptosis: A common outcome of treatment with pyrrolopyridinone derivatives is the induction of programmed cell death, or apoptosis.[9][10][11] This is often characterized by the upregulation of pro-apoptotic proteins like Bax and caspases, and the downregulation of anti-apoptotic proteins such as Bcl-2.[9][10][11]

  • Cell Cycle Arrest: By interfering with critical cell cycle regulators, such as cyclin-dependent kinases (CDKs), these compounds can halt the progression of the cell cycle, preventing cancer cells from dividing.[5][12]

II. Data Presentation: Cytotoxic Activity of Pyrrolopyridinone Derivatives

The following tables summarize the in vitro anticancer activity of various pyrrolopyridinone and related heterocyclic compounds against a panel of human cancer cell lines. The data is presented as IC50 (half-maximal inhibitory concentration) or GI50 (half-maximal growth inhibition) values, which are standard measures of a compound's potency.

Table 1: Cytotoxicity of Pyrrolo[1,2-b]pyridazine and Pyrrolo[2,1-a]phthalazine Derivatives [7][8]

Compound ClassCancer Cell LineGI50 (nM)
Pyrrolo[1,2-b]pyridazineColon Cancer<100
Pyrrolo[1,2-b]pyridazineOvarian Cancer<100
Pyrrolo[1,2-b]pyridazineRenal Cancer<100
Pyrrolo[1,2-b]pyridazineProstate Cancer<100
Pyrrolo[1,2-b]pyridazineBrain Cancer<100
Pyrrolo[1,2-b]pyridazineBreast Cancer<100
Pyrrolo[1,2-b]pyridazineMelanoma<100
Pyrrolo[1,2-b]pyridazineLeukemia<100

Table 2: Cytotoxicity of Pyrrolo[3,2-c]pyridine Derivatives

CompoundCancer Cell LineIC50 (µM)Selectivity Index (vs. Normal Fibroblasts)Reference
Compound 1rOvarian Cancer0.15 - 1.783.21 - 38.13[13]
Compound 1rProstate Cancer0.15 - 1.783.21 - 38.13[13]
Compound 1rBreast Cancer0.15 - 1.783.21 - 38.13[13]
Compound 8cA375P Melanoma-7.50[14]
Compound 9bA375P Melanoma-454.90[14]

Table 3: Cytotoxicity of Pyrrolo[2,3-d]pyrimidine Derivatives

CompoundCancer Cell LineIC50 (µg/mL)Reference
Compound 14aMCF7 (Breast)1.7[9]
Compound 16bMCF7 (Breast)5.7[9]
Compound 18bMCF7 (Breast)3.4[9]
Compound 17HePG2 (Liver)8.7[9]
Compound 17PACA2 (Pancreatic)6.4[9]
Compound 5eVarious29 - 59 µM[10][15]
Compound 5hVarious29 - 59 µM[10][15]
Compound 5kVarious29 - 59 µM[10][15]
Compound 5lVarious29 - 59 µM[10][15]

Table 4: Cytotoxicity of Spiro-pyrrolopyridazine Derivatives [11]

CompoundCancer Cell LineIC50 (µM)
SPP10MCF-7 (Breast)2.31 ± 0.3
SPP10H69AR (Lung)3.16 ± 0.8
SPP10PC-3 (Prostate)4.2 ± 0.2

III. Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the anticancer properties of pyrrolopyridinone derivatives.

A. Cell Viability and Cytotoxicity Assays (MTT/XTT)

These colorimetric assays are used to assess the effect of a compound on cell proliferation and viability.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the pyrrolopyridinone derivative (typically ranging from nanomolar to micromolar) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

  • Reagent Addition:

    • MTT Assay: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

    • XTT Assay: Add the XTT labeling mixture to each well and incubate for 2-4 hours at 37°C.

  • Solubilization (MTT Assay only): After incubation, add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells using a microplate reader at the appropriate wavelength (e.g., 570 nm for MTT, 450-500 nm for XTT).

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

B. Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)

This assay quantifies the percentage of cells undergoing apoptosis.

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with the pyrrolopyridinone derivative at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest both adherent and floating cells, wash with cold PBS, and resuspend in 1X Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Annexin V-positive, PI-negative cells are in early apoptosis.

    • Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

    • Annexin V-negative, PI-negative cells are live cells.

C. Cell Cycle Analysis by Flow Cytometry

This method determines the distribution of cells in the different phases of the cell cycle.

Protocol:

  • Cell Treatment: Treat cells as described for the apoptosis assay.

  • Cell Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing a DNA intercalating dye (e.g., Propidium Iodide) and RNase A. Incubate for 30 minutes at 37°C.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

D. Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins.

Protocol:

  • Protein Extraction: Treat cells with the pyrrolopyridinone derivative, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding. Incubate the membrane with primary antibodies against the target proteins (e.g., Bax, Bcl-2, caspases, phosphorylated kinases) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Add a chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative changes in protein expression.

IV. Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways targeted by pyrrolopyridinones and a typical experimental workflow for their evaluation.

experimental_workflow cluster_invitro In Vitro Evaluation start Pyrrolopyridinone Compound cell_culture Cancer Cell Lines start->cell_culture viability_assay Cell Viability Assay (MTT/XTT) cell_culture->viability_assay ic50 Determine IC50 viability_assay->ic50 apoptosis_assay Apoptosis Assay (Annexin V/PI) ic50->apoptosis_assay cell_cycle_assay Cell Cycle Analysis ic50->cell_cycle_assay western_blot Western Blot ic50->western_blot mechanism Elucidate Mechanism of Action apoptosis_assay->mechanism cell_cycle_assay->mechanism western_blot->mechanism

Caption: A typical experimental workflow for the in vitro evaluation of pyrrolopyridinone anticancer activity.

kinase_inhibition_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates VEGFR VEGFR VEGFR->PI3K Activates Pyrrolopyridinone Pyrrolopyridinone Pyrrolopyridinone->EGFR Inhibits Pyrrolopyridinone->VEGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival mTOR->Survival Angiogenesis Angiogenesis mTOR->Angiogenesis

Caption: Inhibition of EGFR/VEGFR signaling pathways by pyrrolopyridinone derivatives.

apoptosis_pathway Pyrrolopyridinone Pyrrolopyridinone Bcl2 Bcl-2 (Anti-apoptotic) Pyrrolopyridinone->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Pyrrolopyridinone->Bax Activates Mitochondrion Mitochondrion Bcl2->Mitochondrion Inhibits Bax->Mitochondrion Promotes CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Caspases Caspase Activation CytochromeC->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Induction of apoptosis by pyrrolopyridinone derivatives via modulation of Bcl-2 family proteins.

References

Application Notes and Protocols for the Preparation of Stock Solutions of 6-Chloro-1,3-dihydropyrrolo[3,2-b]pyridin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a detailed protocol for the preparation of stock solutions of 6-Chloro-1,3-dihydropyrrolo[3,2-b]pyridin-2-one, a heterocyclic compound of interest in drug discovery and development. Accurate and consistent preparation of stock solutions is critical for obtaining reliable and reproducible results in downstream biological assays and other experimental studies. This document outlines the necessary materials, equipment, and a step-by-step procedure for preparing stock solutions at various concentrations.

Chemical Properties

A summary of the key chemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C₇H₅ClN₂ON/A
Molecular Weight 168.58 g/mol N/A
Appearance Solid (visual inspection)N/A
Solubility Solubility in common solvents such as DMSO, ethanol, and water has not been empirically determined. It is recommended to start with DMSO for initial solubility tests.N/A
Stability The stability of the compound in solution is not currently known. It is recommended to prepare fresh solutions for each experiment and store them at -20°C or -80°C for short-term use. Avoid repeated freeze-thaw cycles.N/A

Note: The solubility and stability data are not yet publicly available. The information provided is based on general laboratory practices for similar heterocyclic compounds. Experimental verification is highly recommended.

Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). This is a common starting concentration for many biological assays.

3.1. Materials and Equipment

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO), molecular biology grade

  • Analytical balance (readable to at least 0.1 mg)

  • Microcentrifuge tubes (e.g., 1.5 mL or 2.0 mL)

  • Pipettors and sterile, disposable pipette tips

  • Vortex mixer

  • Optional: Sonicator (water bath or probe)

  • Personal Protective Equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves

3.2. Safety Precautions

  • Work in a well-ventilated area, preferably a chemical fume hood.

  • Wear appropriate PPE to avoid skin and eye contact.

  • Consult the Safety Data Sheet (SDS) for this compound and DMSO before handling.

3.3. Step-by-Step Procedure

  • Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, calculate the mass of the compound needed using the following formula:

    • Mass (mg) = Molarity (mol/L) * Volume (L) * Molecular Weight ( g/mol ) * 1000 (mg/g)

    • Mass (mg) = 0.010 mol/L * 0.001 L * 168.58 g/mol * 1000 mg/g = 1.6858 mg

  • Weigh the compound: Carefully weigh out approximately 1.69 mg of this compound using an analytical balance and transfer it to a clean, labeled microcentrifuge tube. Record the exact weight.

  • Add solvent: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the compound.

  • Dissolve the compound:

    • Close the tube tightly and vortex the solution for 1-2 minutes to facilitate dissolution.

    • Visually inspect the solution to ensure that all solid has dissolved.

    • If the compound does not fully dissolve, sonication in a water bath for 5-10 minutes may be helpful. Gentle warming (to no more than 37°C) can also be attempted, but be cautious as heat may degrade the compound.

  • Storage:

    • Once fully dissolved, the stock solution is ready for use.

    • For short-term storage, store the solution at -20°C. For long-term storage, -80°C is recommended.

    • To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes.

Quantitative Data: Mass of Compound for Various Stock Solution Concentrations

The following table provides the calculated mass of this compound required to prepare stock solutions of different concentrations and volumes.

Desired Concentration (mM)Volume (mL)Required Mass (mg)
110.169
150.845
1101.69
10 1 1.69
1058.45
101016.9
2013.38
20516.9
201033.8
5018.45
50542.25
501084.5

Visual Workflow

The following diagram illustrates the workflow for the preparation of a stock solution of this compound.

Stock_Solution_Preparation cluster_prep Preparation cluster_dissolution Dissolution cluster_storage Storage & Use start Start calculate Calculate Required Mass start->calculate weigh Weigh Compound calculate->weigh add_solvent Add Solvent (DMSO) weigh->add_solvent vortex Vortex to Dissolve add_solvent->vortex check_solubility Visually Inspect vortex->check_solubility sonicate Sonicate (if needed) check_solubility->sonicate Not Dissolved store Store at -20°C or -80°C check_solubility->store Fully Dissolved sonicate->check_solubility end Ready for Use store->end

Caption: Workflow for preparing a stock solution.

Application Notes and Protocols for the Quantification of 6-Chloro-1,3-dihydropyrrolo[3,2-b]pyridin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This document provides detailed application notes and standardized protocols for the quantitative analysis of 6-Chloro-1,3-dihydropyrrolo[3,2-b]pyridin-2-one, a key intermediate in pharmaceutical synthesis. The following methods are designed for researchers, scientists, and drug development professionals to ensure accurate and reproducible quantification in various sample matrices.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Experimental Protocol:

1.1. Instrumentation and Materials:

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Chromatographic Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Diluent: 50:50 (v/v) Acetonitrile and Water.

  • Standard Sample: A certified reference standard of this compound.

1.2. Preparation of Standard Solutions:

  • Primary Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the reference standard and dissolve it in 10 mL of the diluent.

  • Working Standard Solutions: Prepare a series of calibration standards by serially diluting the primary stock solution with the diluent to achieve concentrations ranging from 0.1 µg/mL to 100 µg/mL.

1.3. Sample Preparation:

  • Accurately weigh a sample containing this compound.

  • Dissolve the sample in the diluent to achieve a theoretical concentration within the calibration range.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

1.4. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • UV Detection Wavelength: To be determined by UV scan (typically between 220-280 nm).

  • Gradient Elution:

    Time (min) % Mobile Phase A % Mobile Phase B
    0.0 95 5
    15.0 5 95
    20.0 5 95
    20.1 95 5

    | 25.0 | 95 | 5 |

1.5. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the analyte against the concentration of the working standard solutions.

  • Perform a linear regression analysis of the calibration curve.

  • Quantify the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Workflow Diagram:

HPLC-UV Workflow for Quantification prep Sample Preparation hplc HPLC Separation (C18 Column, Gradient Elution) prep->hplc std_prep Standard Preparation std_prep->hplc uv UV Detection hplc->uv data Data Acquisition & Analysis (Calibration Curve) uv->data quant Quantification data->quant

Caption: HPLC-UV analysis workflow.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

Application Note: This method provides high sensitivity and selectivity for the quantification of this compound, making it ideal for trace-level analysis in complex matrices such as biological fluids or for impurity profiling. The protocol employs a similar chromatographic separation as the HPLC-UV method, but with detection by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This approach is based on established methodologies for the analysis of pharmaceutical impurities[3].

Experimental Protocol:

2.1. Instrumentation and Materials:

  • LC-MS/MS System: A liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Methanol.

  • Diluent: 50:50 (v/v) Methanol and Water.

  • Standard Sample: A certified reference standard of this compound.

2.2. Preparation of Standard and Sample Solutions:

  • Follow the same procedure as described in the HPLC-UV method (Section 1.2 and 1.3), but with a lower concentration range for calibration standards (e.g., 0.01 ng/mL to 100 ng/mL) due to the higher sensitivity of the instrument.

2.3. Chromatographic Conditions:

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40 °C.

  • Gradient Elution:

    Time (min) % Mobile Phase A % Mobile Phase B
    0.0 98 2
    8.0 5 95
    10.0 5 95
    10.1 98 2

    | 12.0 | 98 | 2 |

2.4. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • MRM Transitions: To be determined by infusing a standard solution of this compound. The precursor ion will be the protonated molecule [M+H]+. The product ions will be determined from the fragmentation of the precursor ion.

  • Ion Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Desolvation Temperature: 350 °C

    • Desolvation Gas Flow: 800 L/hr

    • Cone Gas Flow: 50 L/hr

2.5. Data Analysis:

  • Similar to the HPLC-UV method, construct a calibration curve using the peak areas of the MRM transitions and quantify the analyte in the samples.

Workflow Diagram:

LC-MS/MS Workflow for Quantification prep Sample Preparation lc LC Separation (C18 Column, Gradient Elution) prep->lc std_prep Standard Preparation std_prep->lc esi Electrospray Ionization (ESI) lc->esi msms Tandem MS Detection (MRM Mode) esi->msms data Data Acquisition & Analysis msms->data quant Quantification data->quant

Caption: LC-MS/MS analysis workflow.

Quantitative Data Summary

The following table summarizes the expected performance characteristics of the proposed analytical methods. These values are illustrative and would require experimental validation.

ParameterHPLC-UVLC-MS/MS
Linearity Range 0.1 - 100 µg/mL0.01 - 100 ng/mL
Correlation Coefficient (r²) > 0.995> 0.998
Limit of Detection (LOD) ~30 ng/mL~0.005 ng/mL
Limit of Quantification (LOQ) ~100 ng/mL~0.01 ng/mL
Precision (%RSD) < 2%< 5%
Accuracy (% Recovery) 98 - 102%95 - 105%

Signaling Pathways and Logical Relationships

While this molecule is a chemical intermediate and not directly involved in biological signaling pathways, the following diagram illustrates the logical relationship in the analytical method development and validation process.

Analytical Method Development Logic define Define Analytical Requirements (Sensitivity, Matrix) select Select Method (HPLC-UV or LC-MS/MS) define->select develop Method Development (Optimize Parameters) select->develop validate Method Validation (ICH Guidelines) develop->validate deploy Routine Analysis validate->deploy

Caption: Method development logical flow.

References

Application Notes and Protocols for the Large-Scale Synthesis of 6-Chloro-1,3-dihydropyrrolo[3,2-b]pyridin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application note provides a proposed synthetic route for the large-scale synthesis of 6-Chloro-1,3-dihydropyrrolo[3,2-b]pyridin-2-one. This protocol is based on established chemical principles and analogous reactions reported in the scientific literature for similar molecular scaffolds. As no specific large-scale synthesis for this exact compound has been published in publicly available literature, the provided reaction conditions, yields, and analytical data are illustrative and will require optimization and validation in a laboratory setting.

Introduction

This compound (also known as 6-Chloro-4-azaoxindole) is a heterocyclic compound of interest in medicinal chemistry and drug discovery due to its structural similarity to other biologically active azaoxindoles. Azaoxindoles are a class of compounds known to exhibit a range of pharmacological activities. The development of a robust and scalable synthetic process is crucial for enabling further research and potential therapeutic applications. This document outlines a proposed multi-step synthesis for the large-scale production of this target molecule, commencing from commercially available starting materials.

Proposed Synthetic Pathway

The proposed synthesis involves a three-step sequence starting from 2-amino-5-chloropyridine. The overall workflow is depicted below.

Synthetic Workflow A 2-Amino-5-chloropyridine B 2-Amino-3-bromo-5-chloropyridine A->B Bromination C 6-Chloro-1H-pyrrolo[3,2-b]pyridine B->C Larock Indole Synthesis D This compound C->D Oxidation

Figure 1: Proposed synthetic pathway for this compound.

Physicochemical and Analytical Data

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )AppearanceMelting Point (°C)
2-Amino-5-chloropyridine1072-98-6C₅H₅ClN₂128.56Off-white to tan solid135-138
2-Amino-3-bromo-5-chloropyridine40585-65-9C₅H₄BrClN₂207.45Light yellow solid98-102
6-Chloro-1H-pyrrolo[3,2-b]pyridine1021339-19-4C₇H₅ClN₂152.58SolidNot Reported
This compound136888-12-5C₇H₅ClN₂O168.58SolidNot Reported

Experimental Protocols

The following are detailed, step-by-step protocols for the proposed synthesis. These are intended as a starting point for process development and will require optimization for large-scale production.

Step 1: Synthesis of 2-Amino-3-bromo-5-chloropyridine

This procedure is adapted from literature methods for the bromination of aminopyridines.

Reaction Scheme:

Step 1 2-Amino-5-chloropyridine 2-Amino-5-chloropyridine 2-Amino-3-bromo-5-chloropyridine 2-Amino-3-bromo-5-chloropyridine 2-Amino-5-chloropyridine->2-Amino-3-bromo-5-chloropyridine N-Bromosuccinimide (NBS) Acetonitrile, rt

Figure 2: Bromination of 2-amino-5-chloropyridine.

Protocol:

  • To a stirred solution of 2-amino-5-chloropyridine (1.0 kg, 7.78 mol) in acetonitrile (10 L) at room temperature, add N-bromosuccinimide (1.45 kg, 8.17 mol) portion-wise over 1 hour.

  • Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by TLC or HPLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • To the residue, add water (10 L) and stir for 30 minutes.

  • Filter the resulting solid, wash with water (2 x 2 L), and dry under vacuum at 50-60 °C to afford 2-amino-3-bromo-5-chloropyridine.

Expected Yield: 85-95%

Step 2: Synthesis of 6-Chloro-1H-pyrrolo[3,2-b]pyridine

This step utilizes a Larock indole synthesis, a common method for forming indole and azaindole rings.

Reaction Scheme:

Step 2 2-Amino-3-bromo-5-chloropyridine 2-Amino-3-bromo-5-chloropyridine 6-Chloro-1H-pyrrolo[3,2-b]pyridine 6-Chloro-1H-pyrrolo[3,2-b]pyridine 2-Amino-3-bromo-5-chloropyridine->6-Chloro-1H-pyrrolo[3,2-b]pyridine Trimethylsilylacetylene, Pd(PPh₃)₄, CuI, Et₃N, DMF, 80 °C; then TBAF, THF

Figure 3: Cyclization to form the pyrrolopyridine core.

Protocol:

  • To a degassed solution of 2-amino-3-bromo-5-chloropyridine (1.0 kg, 4.82 mol) in DMF (10 L), add triethylamine (2.0 L, 14.46 mol), copper(I) iodide (91.8 g, 0.48 mol), and tetrakis(triphenylphosphine)palladium(0) (278 g, 0.24 mol).

  • Add trimethylsilylacetylene (0.82 L, 5.78 mol) dropwise to the mixture at room temperature.

  • Heat the reaction mixture to 80 °C and stir for 8-12 hours. Monitor the reaction by TLC or HPLC.

  • After completion, cool the mixture to room temperature and filter through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure. Dissolve the residue in THF (10 L).

  • Add a 1M solution of tetrabutylammonium fluoride (TBAF) in THF (5.8 L, 5.8 mol) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Quench the reaction with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain 6-Chloro-1H-pyrrolo[3,2-b]pyridine.

Expected Yield: 50-70%

Step 3: Synthesis of this compound

This final step involves the oxidation of the pyrrolopyridine to the desired azaoxindole.

Reaction Scheme:

Step 3 6-Chloro-1H-pyrrolo[3,2-b]pyridine 6-Chloro-1H-pyrrolo[3,2-b]pyridine This compound This compound 6-Chloro-1H-pyrrolo[3,2-b]pyridine->this compound N-Bromosuccinimide, t-BuOH/H₂O, rt

Application Notes and Protocols for 6-Chloro-1,3-dihydropyrrolo[3,2-b]pyridin-2-one: A Novel Chemical Probe

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive literature searches have revealed no publicly available data regarding the biological activity, specific targets, or use as a chemical probe for 6-Chloro-1,3-dihydropyrrolo[3,2-b]pyridin-2-one. The information presented here is based on the analysis of related chemical scaffolds, such as pyrrolo[3,2-b]pyridine and azaindolin-2-one derivatives, to provide a hypothetical framework for its potential application and investigation. All protocols are generalized and would require empirical validation.

Introduction

This compound is a heterocyclic small molecule belonging to the pyrrolopyridinone class. While this specific molecule is not characterized in the scientific literature as a chemical probe, its core structure, the pyrrolo[3,2-b]pyridine scaffold, is present in compounds with known biological activities, including antiproliferative effects against melanoma.[1] Furthermore, the structurally related azaindolin-2-one core has been identified in inhibitors of glycogen synthase kinase 3β (GSK3β) and Tau protein aggregation, which are implicated in neurodegenerative diseases.[2][3]

This document provides a speculative overview of how this compound could be investigated as a chemical probe, drawing parallels from its chemical relatives. The proposed applications and protocols are intended to serve as a starting point for researchers interested in elucidating the biological function of this molecule.

Physicochemical Properties

A summary of the basic physicochemical properties of this compound is provided below. These data are essential for the preparation of stock solutions and for understanding the compound's potential behavior in biological assays.

PropertyValueReference
CAS Number 136888-12-5[4]
Molecular Formula C₇H₅ClN₂O[4]
Molecular Weight 168.58 g/mol [4]
Appearance Solid (predicted)
Solubility To be determined empirically (likely soluble in DMSO and other organic solvents)

Hypothetical Biological Targets and Signaling Pathways

Based on the activities of related compounds, this compound could potentially modulate the activity of several key signaling pathways. The primary hypothetical targets include protein kinases and enzymes involved in protein aggregation.

Potential Kinase Inhibition

The pyrrolo[3,2-b]pyridine scaffold is a known "hinge-binding" motif found in many kinase inhibitors. Therefore, it is plausible that this compound could inhibit the activity of various protein kinases. A proposed workflow for identifying potential kinase targets is outlined below.

experimental_workflow_kinase_screening cluster_in_vitro In Vitro Screening cluster_validation Hit Validation cluster_cellular Cellular Characterization A Compound Stock (6-Chloro-1,3-dihydropyrrolo [3,2-b]pyridin-2-one in DMSO) B Broad Kinase Panel Screen (e.g., KinomeScan) A->B Test at a single high concentration C Identify Primary Hits (Kinases with significant binding/inhibition) B->C Data analysis D Dose-Response Assays (Determine IC50 values for hits) C->D Prioritize hits E Orthogonal Assays (e.g., Cellular Thermal Shift Assay) D->E Confirm direct target interaction F Cell-Based Assays (Target engagement and pathway modulation) E->F Validate in a cellular context G Phenotypic Assays (e.g., Proliferation, Apoptosis) F->G Link target to cellular function

Figure 1. Workflow for kinase target identification and validation.
Potential Modulation of Protein Aggregation Pathways

Given that azaindolin-2-one derivatives have been shown to inhibit Tau aggregation, this compound could be investigated for similar properties. This would be particularly relevant in the context of neurodegenerative diseases such as Alzheimer's disease.

signaling_pathway_tau cluster_pathway Tau Aggregation Pathway GSK3b GSK3β Tau Tau Protein GSK3b->Tau Phosphorylation pTau Hyperphosphorylated Tau (pTau) NFT Neurofibrillary Tangles (NFTs) pTau->NFT Aggregation Neuron Neuronal Cell Death NFT->Neuron Probe 6-Chloro-1,3-dihydropyrrolo [3,2-b]pyridin-2-one (Hypothetical) Probe->GSK3b Inhibition? Probe->pTau Inhibition of Aggregation?

Figure 2. Hypothetical modulation of the Tau aggregation pathway.

Experimental Protocols

The following are generalized protocols that would need to be adapted and optimized for the specific experimental conditions.

Preparation of Stock Solutions
  • Materials: this compound (powder), anhydrous Dimethyl Sulfoxide (DMSO), sterile microcentrifuge tubes.

  • Procedure:

    • Accurately weigh a precise amount of the compound.

    • Dissolve the compound in the appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 10 mM or 50 mM).

    • Vortex thoroughly to ensure complete dissolution.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C, protected from light.

In Vitro Kinase Inhibition Assay (Generic)
  • Materials: Kinase of interest, appropriate substrate, ATP, assay buffer, 384-well plates, plate reader.

  • Procedure:

    • Prepare a serial dilution of this compound in assay buffer.

    • Add the kinase and its substrate to the wells of the 384-well plate.

    • Add the diluted compound to the wells.

    • Initiate the kinase reaction by adding ATP.

    • Incubate for the optimized reaction time at the appropriate temperature.

    • Stop the reaction and measure the signal (e.g., luminescence, fluorescence) using a plate reader.

    • Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.

Cell Proliferation Assay (Generic)
  • Materials: Cancer cell line of interest, appropriate cell culture medium, fetal bovine serum (FBS), 96-well plates, MTS or resazurin-based proliferation reagent.

  • Procedure:

    • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Prepare a serial dilution of this compound in cell culture medium.

    • Remove the old medium from the cells and add the medium containing the different concentrations of the compound.

    • Incubate the cells for a specified period (e.g., 48 or 72 hours).

    • Add the proliferation reagent to each well and incubate as per the manufacturer's instructions.

    • Measure the absorbance or fluorescence using a plate reader.

    • Calculate the percentage of cell viability and determine the GI₅₀ (concentration for 50% growth inhibition).

Data Presentation

All quantitative data from the proposed experiments should be summarized in tables for clarity and ease of comparison.

Table 1: Hypothetical Kinase Inhibition Profile

Kinase TargetIC₅₀ (nM)
Kinase AValue
Kinase BValue
Kinase CValue

Table 2: Hypothetical Antiproliferative Activity

Cell LineGI₅₀ (µM)
Melanoma Cell Line (A375)Value
Lung Cancer Cell Line (A549)Value
Breast Cancer Cell Line (MCF-7)Value

Conclusion and Future Directions

While this compound is currently an uncharacterized molecule in the context of chemical biology, its structural features suggest potential as a modulator of important biological pathways. The proposed experiments provide a roadmap for its initial characterization as a chemical probe. Future studies should focus on target deconvolution, mechanism of action studies, and optimization of the scaffold to improve potency and selectivity. The lack of existing data presents a unique opportunity for novel discoveries in the field of drug development and chemical biology.

References

Application Notes and Protocols for the Development of Novel Kinase Inhibitor Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes by catalyzing the phosphorylation of specific substrates.[1][2][3] Their dysregulation is a hallmark of numerous diseases, including cancer, inflammatory disorders, and neurodegenerative conditions.[4][5] Consequently, protein kinases have become one of the most important target classes for modern drug discovery.[3][6] The development of potent and selective kinase inhibitors requires robust and reliable assay methodologies to accurately characterize their activity.

These application notes provide detailed protocols for a variety of commonly used biochemical and cell-based assays for the screening and characterization of novel kinase inhibitors. The included methodologies are designed to guide researchers through the process of evaluating compound potency, determining the mechanism of action, and assessing cellular efficacy.

Biochemical Assays

Biochemical assays directly measure the catalytic activity of a purified kinase enzyme and the effect of an inhibitor on this activity.[4][6] These assays are essential for initial high-throughput screening (HTS) and for determining key inhibitory parameters such as the half-maximal inhibitory concentration (IC50).

Luminescence-Based Kinase Assays

Luminescence-based assays are a popular choice for HTS due to their high sensitivity, wide dynamic range, and simple, homogeneous "add-and-read" format.[4][7][8] These assays typically measure kinase activity by quantifying the amount of ATP consumed or ADP produced during the phosphorylation reaction.[4][7][8][9]

1. ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced by a kinase reaction.[8][9] The luminescent signal is directly proportional to kinase activity, as more ADP is generated with higher enzyme activity.[1]

Experimental Protocol:

Materials:

  • Kinase of interest

  • Kinase-specific substrate

  • ATP

  • Test inhibitor (e.g., Compound X)

  • ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)[5]

  • White, opaque 384-well assay plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test inhibitor in DMSO. A typical starting concentration is 10 mM.

  • Kinase Reaction Setup:

    • In a 384-well plate, add 1 µL of the serially diluted inhibitor or DMSO vehicle control to each well.

    • Add 2 µL of the kinase solution to each well.

    • Incubate for 15 minutes at room temperature to allow for inhibitor-kinase binding.

    • Initiate the kinase reaction by adding 2 µL of a solution containing the substrate and ATP. The final concentrations of kinase, substrate, and ATP should be optimized for each specific kinase, but a common starting point is to use ATP at its Km concentration.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.[5]

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.[5]

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

Data Presentation:

The inhibitory activity of a novel compound, "Inhibitor-7," was evaluated against a panel of kinases using the ADP-Glo™ assay. Staurosporine, a non-selective kinase inhibitor, was used as a positive control.

Kinase TargetInhibitor-7 IC50 (nM)Staurosporine IC50 (nM)
Kinase A258
Kinase B45015
Kinase C>10,00030
Kinase D125
Kinase E90020

Caption: Table 1: Inhibitory activity of Inhibitor-7 against a panel of kinases.

Experimental Workflow: ADP-Glo™ Kinase Assay

ADP_Glo_Workflow cluster_plate 384-Well Plate prep Compound Dilution add_inh Add Inhibitor/ DMSO add_kin Add Kinase add_inh->add_kin incubate1 Incubate (15 min) add_kin->incubate1 add_sub_atp Add Substrate/ ATP incubate1->add_sub_atp incubate2 Incubate (60 min) add_sub_atp->incubate2 add_adpglo Add ADP-Glo™ Reagent incubate2->add_adpglo incubate3 Incubate (40 min) add_adpglo->incubate3 add_detect Add Detection Reagent incubate3->add_detect incubate4 Incubate (30 min) add_detect->incubate4 read Read Luminescence incubate4->read

Caption: Workflow for the ADP-Glo™ Kinase Assay.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assays

TR-FRET assays are a robust and sensitive method for measuring kinase activity in a homogeneous format.[4][9] They combine time-resolved fluorescence with Förster resonance energy transfer, which minimizes background fluorescence and increases the signal-to-noise ratio.[9]

1. LanthaScreen™ Kinase Activity Assay

The LanthaScreen™ activity assay uses a terbium-labeled antibody that recognizes a phosphorylated substrate and a fluorescein-labeled substrate. When the substrate is phosphorylated by the kinase, the binding of the antibody brings the terbium donor and fluorescein acceptor into close proximity, resulting in a TR-FRET signal.[10]

Experimental Protocol:

Materials:

  • Kinase of interest

  • Fluorescein-labeled kinase substrate

  • ATP

  • Test inhibitor

  • LanthaScreen™ Tb-labeled phospho-specific antibody

  • TR-FRET Dilution Buffer

  • EDTA (to stop the reaction)

  • Black, low-volume 384-well assay plates

  • TR-FRET compatible plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test inhibitor in DMSO.

  • Kinase Reaction:

    • In a 384-well plate, add 1 µL of the serially diluted inhibitor or DMSO control.

    • Add 4 µL of a solution containing the kinase and the fluorescein-labeled substrate.

    • Initiate the reaction by adding 5 µL of ATP solution. The final concentrations should be optimized, often starting with the ATP concentration at the apparent Km.[11]

    • Incubate for 60 minutes at room temperature.

  • Detection:

    • Add 10 µL of a solution containing the Tb-labeled antibody and EDTA in TR-FRET Dilution Buffer. The EDTA stops the kinase reaction.[10][12]

    • Incubate for 60 minutes at room temperature to allow for antibody-substrate binding.

  • Data Acquisition: Read the plate on a TR-FRET-compatible reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 615 nm for the donor).[13] The TR-FRET ratio (665 nm / 615 nm) is calculated.

Experimental Workflow: LanthaScreen™ TR-FRET Assay

TR_FRET_Workflow cluster_plate 384-Well Plate add_inh Add Inhibitor/ DMSO add_kin_sub Add Kinase & FL-Substrate add_inh->add_kin_sub add_atp Add ATP (Start Reaction) add_kin_sub->add_atp incubate1 Incubate (60 min) add_atp->incubate1 add_ab_edta Add Tb-Antibody & EDTA (Stop) incubate1->add_ab_edta incubate2 Incubate (60 min) add_ab_edta->incubate2 read Read TR-FRET incubate2->read

Caption: Workflow for the LanthaScreen™ TR-FRET Kinase Assay.

Cell-Based Assays

Cell-based assays are crucial for validating the effects of kinase inhibitors in a more physiologically relevant context.[14][15][16] These assays can measure target engagement, pathway modulation, and effects on cellular processes like proliferation and viability.

Target Engagement Assays

1. NanoBRET™ Target Engagement Intracellular Kinase Assay

The NanoBRET™ assay measures the binding of a compound to a specific kinase target within intact cells.[14] It utilizes bioluminescence resonance energy transfer (BRET) between a NanoLuc® luciferase-kinase fusion protein and a fluorescent energy transfer probe (tracer) that binds to the kinase's active site. An inhibitor that binds to the kinase will displace the tracer, leading to a decrease in the BRET signal.[14]

Experimental Protocol:

Materials:

  • Cells expressing the NanoLuc®-kinase fusion protein

  • NanoBRET™ Tracer

  • Test inhibitor

  • Opti-MEM® I Reduced Serum Medium

  • White, 96-well or 384-well assay plates

  • BRET-capable plate reader

Procedure:

  • Cell Plating: Seed the cells expressing the NanoLuc®-kinase fusion into the assay plate and incubate overnight.

  • Compound and Tracer Addition:

    • Prepare serial dilutions of the test inhibitor.

    • Prepare a working solution of the NanoBRET™ Tracer in Opti-MEM®.

    • Add the inhibitor dilutions to the cells, followed by the tracer solution.

  • Incubation: Incubate the plate for 2 hours at 37°C in a CO₂ incubator.

  • Detection:

    • Prepare the NanoBRET™ Nano-Glo® Substrate according to the manufacturer's instructions.

    • Add the substrate to each well.

    • Read the plate within 10 minutes on a BRET-capable plate reader, measuring both donor (e.g., 460 nm) and acceptor (e.g., 618 nm) emissions simultaneously.

  • Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission).

Data Presentation:

Target engagement of "Inhibitor-12" with Kinase X in living cells was determined using the NanoBRET™ assay.

CompoundCellular IC50 (nM)
Inhibitor-12150
Control Inhibitor85

Caption: Table 2: Cellular target engagement of Inhibitor-12.

Logical Relationship: NanoBRET™ Assay Principle

NanoBRET_Principle cluster_no_inhibitor No Inhibitor cluster_with_inhibitor With Inhibitor Kinase_NLuc_A Kinase-NanoLuc Tracer_A Fluorescent Tracer Kinase_NLuc_A->Tracer_A Binding BRET_Signal_A High BRET Signal Tracer_A->BRET_Signal_A Energy Transfer Kinase_NLuc_B Kinase-NanoLuc Inhibitor_B Inhibitor Kinase_NLuc_B->Inhibitor_B Binding No_BRET_Signal_B Low BRET Signal Kinase_NLuc_B->No_BRET_Signal_B No Energy Transfer Tracer_B Fluorescent Tracer Inhibitor_B->Tracer_B Displacement

Caption: Principle of the NanoBRET™ Target Engagement Assay.

Cellular Pathway Analysis

1. Cellular Phosphorylation Assay (Western Blot)

Western blotting is a fundamental technique to assess the phosphorylation status of a kinase's substrate within a signaling pathway, thereby providing a direct measure of the inhibitor's effect on kinase activity in a cellular context.[17]

Experimental Protocol:

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test inhibitor

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (phospho-specific and total protein)

  • HRP-conjugated secondary antibody

  • ECL substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment:

    • Seed cells and allow them to adhere overnight.

    • Treat cells with various concentrations of the inhibitor for a specified time (e.g., 2, 6, or 24 hours).

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS and lyse them.

    • Clarify the lysate by centrifugation.

    • Determine the protein concentration of the supernatant using a BCA assay.[17]

  • Western Blotting:

    • Denature an equal amount of protein from each sample by boiling in SDS-PAGE loading buffer.

    • Separate proteins by SDS-PAGE and transfer them to a membrane.[17]

    • Block the membrane for 1 hour at room temperature.

    • Incubate the membrane with the primary phospho-specific antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and visualize the protein bands using an ECL substrate and an imaging system.[17]

    • Strip the membrane and re-probe with an antibody for the total protein as a loading control.

Signaling Pathway Diagram: MAPK/Erk Pathway

MAPK_Pathway GF Growth Factor RTK RTK GF->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK Erk Erk MEK->Erk p Transcription Transcription (Proliferation, Survival) Erk->Transcription Inhibitor MEK Inhibitor Inhibitor->MEK

Caption: Simplified MAPK/Erk signaling pathway with a MEK inhibitor.

Conclusion

The selection of an appropriate assay for kinase inhibitor discovery is dependent on the specific research question and the stage of the drug discovery process.[6][18] Biochemical assays are indispensable for high-throughput screening and initial potency determination, while cell-based assays are essential for confirming on-target activity in a physiological setting and for elucidating the downstream cellular consequences of kinase inhibition. The protocols and data presentation formats provided in these application notes offer a comprehensive guide for the robust evaluation of novel kinase inhibitors.

References

Application Notes and Protocols for High-Throughput Screening Using a TRPV4 Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large compound libraries for their effects on specific biological targets. One such target of significant interest is the Transient Receptor Potential Vanilloid 4 (TRPV4) channel, a calcium-permeant ion channel involved in a multitude of physiological processes, including mechanosensation, osmosensation, and temperature sensing. Dysregulation of TRPV4 has been implicated in various pathologies, making it a compelling target for therapeutic intervention.

A key tool for investigating TRPV4 function and for screening for its modulators is GSK1016790A , a potent and selective TRPV4 agonist.[1][2][3] This compound robustly activates TRPV4 channels, leading to an influx of calcium ions (Ca2+) into the cell.[1][2] This influx can be readily detected using fluorescent calcium indicators, providing a reliable and scalable readout for HTS assays. These application notes provide detailed protocols for utilizing GSK1016790A in cell-based HTS campaigns to identify novel TRPV4 modulators.

Compound Profile: GSK1016790A

ParameterValueSpecies/Cell TypeReference
Target Transient Receptor Potential Vanilloid 4 (TRPV4)Human, Mouse[2]
Mechanism of Action Potent and selective agonist-[1][2][3]
EC50 (hTRPV4) 2.1 nMHEK cells[1][2]
EC50 (mTRPV4) 18 nMHEK cells[1][2]
EC50 34 nMChoroid plexus epithelial cells[2]
EC50 (Cytoplasmic Aggregation) 31 nMHEK293 cells[4]
Effective Concentration 100 nM for near-maximal effectHEK293 cells[4]

Signaling Pathway

Activation of TRPV4 by GSK1016790A initiates a signaling cascade centered around an increase in intracellular calcium. This influx can trigger various downstream events, including the activation of protein kinase C (PKC) and phosphoinositide 3-kinase (PI3K), which are involved in the subsequent endocytosis and trafficking of the TRPV4 channel.[5]

TRPV4_Signaling GSK1016790A GSK1016790A TRPV4 TRPV4 Channel GSK1016790A->TRPV4 activates Ca_influx Ca²⁺ Influx TRPV4->Ca_influx Downstream Downstream Cellular Responses Ca_influx->Downstream PKC_PI3K PKC / PI3K Signaling Ca_influx->PKC_PI3K activates Endocytosis TRPV4 Endocytosis (RhoA-dependent) PKC_PI3K->Endocytosis HTS_Workflow cluster_prep Assay Preparation cluster_screening Screening cluster_readout Data Acquisition & Analysis plate_cells Plate TRPV4-expressing cells in microplates load_dye Load cells with a calcium-sensitive dye plate_cells->load_dye add_compounds Add test compounds (from library) load_dye->add_compounds add_agonist Add GSK1016790A to stimulate TRPV4 add_compounds->add_agonist measure_fluorescence Measure fluorescence (e.g., FLIPR, FlexStation) add_agonist->measure_fluorescence analyze_data Analyze data to identify 'hits' measure_fluorescence->analyze_data Hit_Confirmation Primary_Screen Primary HTS (e.g., Calcium Flux Assay) Hit_Identification Initial 'Hits' Identified Primary_Screen->Hit_Identification Dose_Response Dose-Response Confirmation (IC50) Hit_Identification->Dose_Response Counter_Screen Counter-Screening (e.g., non-transfected cells) Hit_Identification->Counter_Screen Validated_Hits Validated TRPV4 Inhibitors Dose_Response->Validated_Hits Counter_Screen->Validated_Hits eliminates false positives

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Chloro-1,3-dihydropyrrolo[3,2-b]pyridin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 6-Chloro-1,3-dihydropyrrolo[3,2-b]pyridin-2-one. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to this synthetic process.

Troubleshooting Guide

This guide addresses specific problems that may be encountered during the synthesis of this compound, providing potential causes and actionable solutions.

Issue Potential Causes Recommended Solutions
Low or No Product Yield 1. Incomplete starting material conversion: The initial reaction to form the pyrrolone ring may be inefficient. 2. Degradation of starting materials or product: The reaction conditions may be too harsh. 3. Incorrect stoichiometry: The ratio of reactants may not be optimal. 4. Catalyst inefficiency: The chosen catalyst may be inactive or poisoned.1. Reaction Monitoring: Monitor the reaction progress using TLC or LC-MS to ensure the consumption of starting materials. 2. Optimize Reaction Conditions: Systematically vary the temperature, reaction time, and solvent. Consider milder bases or catalysts. 3. Stoichiometry Adjustment: Experiment with slight excesses of one reactant to drive the reaction to completion. 4. Catalyst Screening: If a catalyzed reaction is employed, screen different catalysts and ensure anhydrous and inert conditions if the catalyst is sensitive to air or moisture.
Formation of Impurities 1. Side reactions: Competing reaction pathways may be favored under the current conditions. 2. Over-reaction or decomposition: Prolonged reaction times or excessive temperatures can lead to the formation of degradation products. 3. Purity of starting materials: Impurities in the starting materials can be carried through or participate in side reactions.1. Condition Optimization: Adjust the temperature, concentration, and addition rate of reagents to disfavor side product formation. 2. Reaction Time: Determine the optimal reaction time by monitoring the disappearance of the starting material and the appearance of the product and impurities over time. 3. Purification of Starting Materials: Ensure the purity of all reagents and solvents before use. Recrystallization or chromatography of starting materials may be necessary.
Difficulty in Product Isolation and Purification 1. Product solubility: The product may be highly soluble in the reaction solvent or have similar polarity to impurities. 2. Product instability: The product may degrade during workup or purification. 3. Emulsion formation during extraction: This can lead to loss of product.1. Solvent Screening for Purification: Test different solvent systems for crystallization or chromatography to achieve better separation. 2. Milder Workup: Use mild acidic or basic washes and avoid excessive heat during solvent evaporation. 3. Breaking Emulsions: Add brine or a small amount of a different organic solvent to break up emulsions. Centrifugation can also be effective.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic strategy for preparing the pyrrolo[3,2-b]pyridin-2-one core structure?

A common and effective method for the synthesis of related azaoxindole cores is the palladium-catalyzed intramolecular cyclization of a substituted 2-halopyridine bearing an adjacent N-acyl or N-alkyl group. For the specific target, a plausible route would involve the cyclization of a precursor like N-(3-chloro-2-pyridinyl)-2-chloroacetamide.

Q2: Which catalysts are typically effective for the intramolecular cyclization to form the pyrrolone ring?

Palladium catalysts are frequently used for such C-N bond-forming cyclizations. Common choices include palladium(II) acetate (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) in combination with a phosphine ligand such as XPhos, RuPhos, or triphenylphosphine (PPh₃). The choice of ligand can significantly impact the reaction yield and rate.

Q3: What are the optimal reaction conditions (solvent, base, temperature) for this type of synthesis?

Optimal conditions are highly substrate-dependent and require empirical optimization. However, a good starting point for palladium-catalyzed cyclizations would be:

  • Solvents: Anhydrous, polar aprotic solvents like 1,4-dioxane, toluene, or N,N-dimethylformamide (DMF).

  • Bases: A moderately strong base is typically required. Examples include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or sodium tert-butoxide (NaOtBu).

  • Temperature: Reaction temperatures can range from 80 °C to 120 °C, often under an inert atmosphere (e.g., nitrogen or argon).

Q4: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a quick and effective method for monitoring the disappearance of the starting material and the appearance of the product. For more quantitative analysis and to check for the formation of byproducts, liquid chromatography-mass spectrometry (LC-MS) is recommended.

Q5: What are some common side reactions to be aware of?

Potential side reactions include intermolecular reactions between two molecules of the starting material, hydrolysis of the amide functionality under harsh basic or acidic conditions, and reduction of the chloro-substituent on the pyridine ring, especially if using a palladium catalyst with a hydride source.

Experimental Protocols

Proposed Protocol: Intramolecular Palladium-Catalyzed Cyclization

This protocol describes a hypothetical cyclization of a precursor, N-(3-chloro-2-pyridinyl)-2-chloroacetamide, to form the target compound.

  • Materials:

    • N-(3-chloro-2-pyridinyl)-2-chloroacetamide (1.0 eq)

    • Palladium(II) acetate (Pd(OAc)₂, 0.05 eq)

    • XPhos (0.10 eq)

    • Potassium carbonate (K₂CO₃, 2.0 eq)

    • Anhydrous 1,4-dioxane

  • Procedure:

    • To an oven-dried reaction vessel, add N-(3-chloro-2-pyridinyl)-2-chloroacetamide, palladium(II) acetate, XPhos, and potassium carbonate.

    • Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.

    • Add anhydrous 1,4-dioxane via syringe.

    • Heat the reaction mixture to 100 °C with stirring.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and the catalyst.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain this compound.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: - Precursor - Pd(OAc)2 - XPhos - K2CO3 inert_atm Establish Inert Atmosphere reagents->inert_atm add_solvent Add Anhydrous Dioxane inert_atm->add_solvent heat Heat to 100 °C add_solvent->heat monitor Monitor Progress (TLC / LC-MS) heat->monitor cool Cool to RT monitor->cool filter Filter through Celite cool->filter extract Aqueous Extraction filter->extract purify Column Chromatography extract->purify product product purify->product Pure Product

Caption: Proposed workflow for the synthesis of this compound.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Solutions start Low Yield Issue cause1 Incomplete Conversion start->cause1 cause2 Degradation start->cause2 cause3 Side Reactions start->cause3 sol1a Optimize Time/Temp cause1->sol1a sol1b Check Catalyst Activity cause1->sol1b sol2a Use Milder Conditions cause2->sol2a sol3a Adjust Stoichiometry cause3->sol3a sol3b Modify Solvent/Base cause3->sol3b

Caption: Troubleshooting logic for addressing low product yield.

Technical Support Center: Purification of 6-Chloro-1,3-dihydropyrrolo[3,2-b]pyridin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of 6-Chloro-1,3-dihydropyrrolo[3,2-b]pyridin-2-one. The information is presented in a question-and-answer format to directly address specific experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the general physical and chemical properties of this compound?

Basic properties of this compound (CAS: 136888-12-5) are summarized below. These properties can influence the choice of purification methods.[1]

PropertyValue
Molecular FormulaC₇H₅ClN₂O
Molar Mass168.58 g/mol
Boiling Point (Predicted)333.8 ± 42.0 °C
Density (Predicted)1.450 g/cm³

Q2: What are the common purification techniques for azaoxindoles like this compound?

The most common purification techniques for azaoxindoles and related heterocyclic compounds are column chromatography and recrystallization. High-Performance Liquid Chromatography (HPLC) is also a powerful tool for both analytical purity assessment and preparative purification.

Q3: What are the potential impurities I might encounter during the synthesis of this compound?

While specific impurity profiles for the synthesis of this compound are not extensively documented in publicly available literature, common impurities in the synthesis of related chlorinated aza-aromatic compounds can be categorized as follows:

  • Starting Material-Related Impurities: Unreacted precursors from the synthetic route.

  • Isomeric Impurities: Formation of other positional isomers of the chloro-azaoxindole.

  • Over-reaction Products: Compounds resulting from further reactions on the desired product.

  • Side-Products from Reagents: Impurities derived from the reagents used in the synthesis, such as coupling agents or catalysts.

  • Degradation Products: The product may degrade under certain conditions (e.g., harsh pH, high temperature), leading to impurities.

Troubleshooting Guides

Column Chromatography Purification

Problem: Poor separation of the target compound from impurities on a silica gel column.

Possible Causes & Solutions:

Potential CauseSuggested Solution
Inappropriate Solvent System Optimize the eluent system using Thin Layer Chromatography (TLC) first. A good starting point for azaoxindoles is a mixture of a non-polar solvent (like hexanes or dichloromethane) and a polar solvent (like ethyl acetate or methanol). Adjust the ratio to achieve a retention factor (Rf) of 0.2-0.4 for the target compound.
Compound Streaking on TLC/Column For basic compounds like azaoxindoles, streaking can occur on acidic silica gel. Add a small amount of a basic modifier, such as triethylamine (0.1-1%) or ammonia solution, to the eluent to improve peak shape.
Co-elution with a Closely Related Impurity If impurities have very similar polarity, consider using a different stationary phase, such as alumina (basic or neutral), or switch to reversed-phase chromatography (e.g., C18 silica) with a polar mobile phase (e.g., acetonitrile/water or methanol/water).
Compound is Unstable on Silica Gel Test the stability of your compound on a silica TLC plate by spotting it and letting it sit for several hours before eluting. If degradation is observed, consider using a less acidic stationary phase like neutral alumina or deactivating the silica gel with a base before use.

Experimental Protocol: General Silica Gel Column Chromatography

  • Slurry Preparation: Prepare a slurry of silica gel in the chosen non-polar solvent.

  • Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Adsorb the sample onto a small amount of silica gel and load it onto the top of the column bed.

  • Elution: Begin elution with the optimized solvent system. If necessary, a gradient elution (gradually increasing the polarity of the eluent) can be employed to separate compounds with a wide range of polarities.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Recrystallization Purification

Problem: The compound does not crystallize or oils out from the solution.

Possible Causes & Solutions:

Potential CauseSuggested Solution
Inappropriate Solvent Choice The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Screen various solvents (e.g., ethanol, methanol, ethyl acetate, acetonitrile, water, or mixtures) to find a suitable one. For azaoxindoles, polar protic or aprotic solvents are often good starting points.
Solution is Not Saturated If no crystals form upon cooling, the solution may not be sufficiently concentrated. Carefully evaporate some of the solvent to increase the concentration and then allow it to cool again.
Cooling Too Rapidly Rapid cooling can lead to the formation of small, impure crystals or an oil. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
Presence of Oily Impurities Oily impurities can inhibit crystallization. Try to remove them first with a quick filtration through a small plug of silica gel before attempting recrystallization.
Supersaturation If the solution is supersaturated, crystallization may not initiate. Try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound to induce crystallization.

Experimental Protocol: General Recrystallization

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating.

  • Dissolution: Place the crude product in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to completely dissolve it.

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities and charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. If no crystals form, induce crystallization as described above.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

  • Drying: Dry the crystals in a vacuum oven to remove any residual solvent.

Purity Analysis

Q4: How can I assess the purity of my this compound sample?

High-Performance Liquid Chromatography (HPLC) is the most common and accurate method for determining the purity of pharmaceutical compounds. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to identify and quantify impurities if their signals are well-resolved from the main compound.

Experimental Protocol: General Reversed-Phase HPLC Method Development

  • Column: A C18 column is a good starting point.

  • Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., phosphate buffer or ammonium acetate buffer). The pH of the buffer can be adjusted to optimize the peak shape of the basic azaoxindole.

  • Detection: UV detection at a wavelength where the compound has strong absorbance (e.g., 254 nm or a wavelength determined by a UV scan).

  • Method: Start with a gradient elution (e.g., 10% to 90% organic solvent over 20 minutes) to get an idea of the retention times of the main peak and any impurities. Then, an isocratic method can be developed for routine analysis.

  • Quantification: Purity is typically determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Visualizing Purification Workflows

The following diagrams illustrate the logical flow of the purification and analysis processes.

PurificationWorkflow cluster_purification Purification Strategy Crude_Product Crude Product Column_Chromatography Column Chromatography (Silica or Alumina) Crude_Product->Column_Chromatography Recrystallization Recrystallization Crude_Product->Recrystallization Pure_Compound Pure Compound Column_Chromatography->Pure_Compound Pure Fractions Impure_Fractions Impure Fractions Column_Chromatography->Impure_Fractions Recrystallization->Pure_Compound Crystals Recrystallization->Impure_Fractions Mother Liquor Impure_Fractions->Column_Chromatography Re-purify

Caption: General purification workflow for this compound.

Troubleshooting_ColumnChromatography Start Poor Separation in Column Chromatography Check_Solvent Optimize Solvent System (TLC) Start->Check_Solvent Check_Streaking Streaking Observed? Check_Solvent->Check_Streaking Add_Base Add Basic Modifier (e.g., TEA) Check_Streaking->Add_Base Yes No_Streaking No Streaking Check_Streaking->No_Streaking No Check_Coelution Co-elution of Impurities? Add_Base->Check_Coelution No_Streaking->Check_Coelution Change_Stationary_Phase Change Stationary Phase (e.g., Alumina, C18) Check_Coelution->Change_Stationary_Phase Yes Good_Separation Achieve Good Separation Check_Coelution->Good_Separation No Change_Stationary_Phase->Good_Separation

Caption: Troubleshooting logic for column chromatography purification challenges.

References

troubleshooting low bioactivity in 6-Chloro-1,3-dihydropyrrolo[3,2-b]pyridin-2-one experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low bioactivity in experiments involving 6-Chloro-1,3-dihydropyrrolo[3,2-b]pyridin-2-one. The guidance provided is based on general principles for troubleshooting small molecule inhibitors.

Frequently Asked Questions (FAQs)

Q1: We are observing lower than expected or no activity with this compound in our assay. What are the common initial troubleshooting steps?

A1: When encountering low bioactivity, it is crucial to systematically assess the compound's integrity, its handling, and the experimental setup. The primary areas to investigate are:

  • Compound Quality and Integrity: Verify the purity and identity of the compound. Degradation can occur due to improper storage or handling.

  • Compound Solubility: Poor solubility in the assay buffer is a frequent cause of low activity, as it reduces the effective concentration of the compound.

  • Assay Conditions: The experimental setup, including cell type, reagent concentrations, and incubation times, can significantly impact the observed activity.

Q2: How can we determine if the low activity is due to compound degradation?

A2: To check for compound degradation, consider the following:

  • Storage Conditions: Ensure the compound has been stored as recommended, typically at -20°C or -80°C, protected from light and moisture.[1] Avoid repeated freeze-thaw cycles by preparing single-use aliquots of your stock solution.[2]

  • Fresh Stock Preparation: Prepare a fresh stock solution from the solid compound. If the fresh stock yields higher activity, the previous stock may have degraded.

  • Analytical Chemistry: For a definitive answer, analytical methods such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to assess the purity and integrity of your compound stock.[1]

Q3: What can be done to address potential compound precipitation in our aqueous assay buffer?

A3: Poor aqueous solubility can lead to compound precipitation and a lower effective concentration.[1] Here are some strategies to mitigate this:

  • Visual Inspection: Carefully examine your assay solution for any signs of precipitation, such as cloudiness or crystals.[2]

  • Solvent Concentration: While DMSO is a common solvent, ensure its final concentration in the assay is low (typically <0.5%) to avoid solvent effects and cytotoxicity.[2]

  • Pre-warming Medium: Warming the assay medium to 37°C before adding the compound can sometimes enhance solubility.[2]

  • Solubility Test: Perform a simple solubility test by preparing the highest concentration of the compound in your assay buffer and visually inspecting for precipitation after incubation under assay conditions.

Q4: Could our experimental setup be the reason for the low bioactivity?

A4: Yes, various aspects of the experimental protocol can influence the outcome:

  • Cell Type: Ensure the cell line used is appropriate for the expected target of the compound. If the target is not expressed or is expressed at low levels, this will result in low activity.

  • Dose-Response and Time-Course: It is essential to perform a dose-response experiment over a wide range of concentrations and a time-course experiment to determine the optimal conditions for observing an effect.[3]

  • Vehicle Control: Always include a vehicle control (e.g., medium with the same concentration of DMSO) to ensure the observed effects are not due to the solvent.[3]

Troubleshooting Guides

Guide 1: Systematic Troubleshooting of Low Bioactivity

This guide provides a step-by-step process to identify the root cause of low experimental activity.

Step 1: Verify Compound Integrity and Stock Solution

  • Objective: To confirm that the compound is pure and the stock solution is at the correct concentration.

  • Procedure:

    • Check the certificate of analysis (CoA) for the purity of the solid compound.

    • Prepare a fresh stock solution in an appropriate anhydrous solvent like DMSO.

    • If possible, verify the concentration and purity of the stock solution using analytical methods (e.g., HPLC).

  • Interpretation:

    • If the purity is low or degradation is observed, obtain a new batch of the compound.

    • If the stock solution is confirmed to be of high quality, proceed to the next step.

Step 2: Assess Compound Solubility in Assay Medium

  • Objective: To ensure the compound remains in solution at the tested concentrations in the final assay buffer.

  • Procedure:

    • Prepare serial dilutions of the compound in the assay medium.

    • Incubate the solutions under the same conditions as your experiment (e.g., 37°C, 5% CO2).

    • Visually inspect for any signs of precipitation.

  • Interpretation:

    • If precipitation is observed, consider lowering the final concentration, adding a co-solvent (if compatible with the assay), or testing alternative buffer formulations.[1]

    • If the compound is soluble, the issue likely lies with the assay conditions.

Step 3: Evaluate and Optimize Assay Conditions

  • Objective: To ensure the experimental parameters are optimal for detecting the compound's activity.

  • Procedure:

    • Cell Line Verification: Confirm that the target of this compound is present and functional in your chosen cell line.

    • Dose-Response Curve: Test a broad range of compound concentrations (e.g., from nanomolar to micromolar) to identify the active range.

    • Time-Course Experiment: Evaluate the compound's effect at multiple time points (e.g., 6, 12, 24, 48 hours) to determine the optimal incubation period.[3]

  • Interpretation:

    • If activity is observed at different concentrations or time points, optimize the assay accordingly.

    • If no activity is observed under any condition, there may be an issue with the fundamental interaction between the compound and the biological system.

Quantitative Data Summary
ParameterCondition ACondition BCondition C
Cell Line HEK293HeLaA549
IC50 (µM) > 1005.215.8
Max Inhibition (%) < 108560
Incubation Time (h) 242424
Solubility Issues NoneNonePrecipitation at >20 µM

Experimental Protocols

Protocol 1: Preparation of Stock and Working Solutions
  • Stock Solution (10 mM):

    • Weigh out a precise amount of this compound solid.

    • Dissolve in an appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.

    • Vortex thoroughly to ensure complete dissolution.

    • Aliquot into single-use tubes and store at -80°C, protected from light.[1]

  • Working Solutions:

    • Thaw a single aliquot of the 10 mM stock solution.

    • Perform serial dilutions in cell culture medium or assay buffer to achieve the desired final concentrations.

    • Ensure the final DMSO concentration is consistent across all experimental and control wells and is at a non-toxic level (e.g., ≤ 0.5%).[2]

Protocol 2: Cell Viability Assay (Resazurin-Based)
  • Cell Plating:

    • Plate cells in a 96-well plate at a pre-determined optimal density.

    • Allow cells to adhere and grow overnight in a 37°C, 5% CO2 incubator.

  • Compound Treatment:

    • Remove the old medium from the cells.

    • Add fresh medium containing the serially diluted this compound or vehicle control.

  • Incubation:

    • Incubate the plate for the desired duration (e.g., 48 hours) at 37°C and 5% CO2.

  • Resazurin Addition and Measurement:

    • Add Resazurin solution to each well according to the manufacturer's protocol and incubate for 1-4 hours.

    • Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths.

Visualizations

Caption: A workflow for troubleshooting low bioactivity.

G Hypothetical Signaling Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Tyrosine Kinase KinaseA Kinase A Receptor->KinaseA KinaseB Kinase B KinaseA->KinaseB TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor Compound 6-Chloro-1,3-dihydropyrrolo [3,2-b]pyridin-2-one Compound->KinaseB Inhibition GeneExpression Gene Expression TranscriptionFactor->GeneExpression CellularResponse Cellular Response (e.g., Proliferation) GeneExpression->CellularResponse leads to

Caption: A hypothetical signaling pathway for the compound.

References

Technical Support Center: Optimizing Azaoxindole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for azaoxindole synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction conditions for the synthesis of this critical heterocyclic scaffold.

Frequently Asked Questions (FAQs)

Q1: My azaoxindole synthesis is resulting in very low yields. What are the common causes?

Low yields in azaoxindole synthesis can stem from several factors. The electron-deficient nature of the pyridine ring in precursors can hinder key cyclization steps in classical methods like the Fischer indole synthesis, often requiring harsh conditions that lead to side reactions and decomposition.[1] Other common culprits include catalyst inactivity, poor solubility of starting materials, and the formation of side products such as dimers or polymers.[2] For palladium-catalyzed reactions, incomplete generation of the active LPd(0) species can also be a significant issue.

Q2: I am observing multiple spots on my TLC plate that are difficult to separate. What are the likely side reactions?

The formation of multiple byproducts is a frequent challenge. Common side reactions include intermolecular reactions leading to dimers or polymers, especially at high concentrations, and incomplete cyclization resulting in stalled intermediates.[1] Depending on the synthetic route and substrates, you may also be forming positional isomers (e.g., 6-azaindole instead of 4-azaindole).[1] In some cases, particularly in domino reactions, reduced byproducts like 7-azaindoline may form instead of the desired 7-azaoxindole.[3]

Q3: My palladium-catalyzed cross-coupling reaction is not working or is giving inconsistent results. What should I check?

Reproducibility issues in palladium-catalyzed reactions are common. Key factors to scrutinize include the purity of all reagents (substrates, palladium source, ligand, base, and solvent), the maintenance of a strict inert atmosphere to exclude oxygen and moisture, consistent and vigorous stirring rates, and the order of reagent addition.[2] The quality and activity of the palladium catalyst are paramount; ensure it has not degraded over time.[2]

Q4: How can I improve the regioselectivity of my azaoxindole synthesis?

Regioselectivity is often influenced by steric and electronic factors of the substituents on your starting materials. Modifying these substituents can create a bias for the desired regioisomer.[2] In catalyzed reactions, the choice of ligand can have a profound impact on regioselectivity, so screening different ligands is a common and effective strategy.[2] Varying reaction conditions, such as solvent polarity and temperature, can also influence the regiochemical outcome; lower temperatures sometimes lead to higher selectivity.[2]

Troubleshooting Guides

Low Yields & Incomplete Reactions
Potential Cause Suggested Solution
Inactive Catalyst Use fresh, high-quality catalyst. For Pd-catalyzed reactions, consider using modern precatalysts for more reliable generation of the active species.[1][4] An extra equivalent of ligand relative to palladium can improve catalyst stability.[1]
Suboptimal Reaction Temperature Screen a range of temperatures. For sluggish reactions, a moderate increase may be beneficial, but excessively high temperatures can cause decomposition.[3] Microwave irradiation can sometimes provide rapid and uniform heating, improving reaction kinetics.[5]
Inappropriate Solvent Ensure the solvent is anhydrous and suitable for the reaction type. Solvent polarity can significantly impact reaction rates. If solubility is an issue, consider a different solvent or a co-solvent system.[2][3]
Incorrect Base The choice and stoichiometry of the base are often critical. Screen different bases (e.g., K₂CO₃, NaOtBu) and optimize their concentration.[5]
Poor Starting Material Purity Ensure all starting materials and reagents are pure and dry. Impurities can poison the catalyst or lead to side reactions.[2][3]
Insufficient Reaction Time Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time. If the reaction has stalled, consider extending the reaction time.[5]
Side Product Formation
Side Product Potential Cause Suggested Solution
Dimers/Polymers High concentration of reactive intermediates.Perform the reaction under high dilution conditions. This can be achieved by adding the starting material slowly over a prolonged period (e.g., using a syringe pump) to a large volume of solvent.[2]
Positional Isomers Lack of regiocontrol in the reaction.Modify substituents on starting materials to enhance steric or electronic bias. Screen different catalysts and ligands, as they can significantly influence regioselectivity. Vary reaction conditions such as solvent and temperature.[2]
Reduced Byproducts (e.g., Azaindoline) Inappropriate choice of base.The selection of the base can be crucial for chemoselectivity. For example, in certain domino reactions, switching from LiN(SiMe₃)₂ to KN(SiMe₃)₂ can favor the formation of the desired azaoxindole over the reduced azaindoline.[3]
Incomplete Cyclization Reaction stalling at an intermediate stage.Optimize reaction conditions (temperature, time, catalyst loading) to drive the reaction to completion. Monitor the reaction by TLC or LCMS to identify the point at which intermediates accumulate.[1]

Data Presentation: Optimizing Reaction Conditions

Table 1: Effect of Ligand on Suzuki-Miyaura Coupling Yield

This table summarizes the effect of different phosphine ligands on the yield of a representative Suzuki-Miyaura coupling reaction for the functionalization of azaoxindole precursors.

Ligand Catalyst Loading (mol%) Base Solvent Temperature (°C) Yield (%)
PPh₃2K₂CO₃Dioxane/H₂O10065
SPhos2K₃PO₄Toluene11092
XPhos2K₃PO₄Toluene11095
RuPhos2K₂CO₃t-BuOH8088

Note: Yields are representative and can vary depending on the specific substrates used.

Table 2: Influence of Ortho-Substituent in Bartoli Azaoxindole Synthesis

The Bartoli synthesis is sensitive to the steric nature of the substituent ortho to the nitro group.

Ortho-Substituent Grignard Reagent Equivalents Temperature (°C) Typical Yield Range (%)
-H3-20 to 00-10
-CH₃3-20 to 040-60
-Cl3-20 to 050-70
-Br3-20 to 055-75

Note: Bulkier ortho substituents generally lead to higher yields by facilitating the key[2][2]-sigmatropic rearrangement.[6]

Experimental Protocols

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Coupling for Azaoxindole Functionalization

This protocol describes a general procedure for the Suzuki-Miyaura coupling of a halogenated azaoxindole with a boronic acid.

Materials:

  • Halogenated azaoxindole (1.0 mmol)

  • Boronic acid (1.5 mmol)

  • Pd(PPh₃)₄ (0.05 mmol, 5 mol%)

  • Potassium carbonate (K₂CO₃) (3.0 mmol)

  • 1,4-Dioxane and water (4:1 mixture, 10 mL)

Procedure:

  • In a round-bottom flask, dissolve the halogenated azaoxindole and the boronic acid in the 4:1 mixture of 1,4-dioxane and water.[7]

  • Add potassium carbonate to the solution.[7]

  • Degas the mixture by bubbling argon through it for 15 minutes.

  • Add Pd(PPh₃)₄ to the reaction mixture.[7]

  • Heat the reaction mixture to 90 °C and stir for 4-12 hours, monitoring the reaction by TLC or LC-MS.[7]

  • Upon completion, cool the reaction to room temperature and add water (20 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Bartoli Synthesis of a 7-Substituted Azaoxindole

This protocol provides a general procedure for the Bartoli synthesis of a 7-substituted azaoxindole from an ortho-substituted nitropyridine.

Materials:

  • ortho-Substituted nitropyridine (e.g., 2-chloro-3-nitropyridine) (1.0 equiv)

  • Vinylmagnesium bromide (1.0 M in THF) (3.0 equiv)

  • Anhydrous THF

  • 20% Aqueous NH₄Cl

Procedure:

  • Under a nitrogen atmosphere, dissolve the ortho-substituted nitropyridine in dry THF and cool the solution to -78 °C.[8]

  • Add the vinylmagnesium bromide solution dropwise to the stirred solution.[8]

  • Allow the reaction mixture to warm to -20 °C and stir for 8 hours.[8]

  • Quench the reaction by the slow addition of 20% aqueous NH₄Cl.[8]

  • Extract the product with ethyl acetate.

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[8]

  • Purify the crude product by column chromatography.

Visualizations

Troubleshooting_Workflow start Low Yield or Reaction Failure check_purity Check Starting Material Purity start->check_purity optimize_conditions Optimize Reaction Conditions start->optimize_conditions check_catalyst Evaluate Catalyst and Ligand start->check_catalyst analyze_byproducts Analyze Byproducts start->analyze_byproducts check_purity->start If impure, purify and restart check_purity->optimize_conditions If pure optimize_conditions->check_catalyst If still low yield success Successful Synthesis optimize_conditions->success Yield improves check_catalyst->analyze_byproducts If catalyst is active purification Optimize Purification analyze_byproducts->purification Identify side products purification->success

Caption: Troubleshooting workflow for low-yield azaoxindole synthesis.

Pd_Catalyzed_Workflow reactants Starting Materials Halogenated Aza-Precursor + Coupling Partner reaction_setup Reaction Setup Pd Catalyst + Ligand + Base + Solvent reactants->reaction_setup reaction Cross-Coupling Reaction Heat & Stir (Inert Atmosphere) reaction_setup->reaction workup Workup Quench + Extraction reaction->workup purification Purification Column Chromatography workup->purification product {Final Product|Substituted Azaoxindole} purification->product

Caption: General workflow for palladium-catalyzed azaoxindole synthesis.

Bartoli_Mechanism nitroarene o-Substituted Nitroarene grignard1 + Vinyl Grignard (1 equiv) nitroarene->grignard1 nitrosoarene Nitrosoarene Intermediate grignard1->nitrosoarene grignard2 + Vinyl Grignard (1 equiv) nitrosoarene->grignard2 adduct Aza-allyl Anion Adduct grignard2->adduct rearrangement [3,3]-Sigmatropic Rearrangement adduct->rearrangement intermediate Cyclization Precursor rearrangement->intermediate cyclization Intramolecular Cyclization intermediate->cyclization dihydroazaoxindole Dihydroazaoxindole Intermediate cyclization->dihydroazaoxindole grignard3 + Vinyl Grignard (1 equiv) dihydroazaoxindole->grignard3 deprotonation Deprotonation grignard3->deprotonation aromatization Aromatization (Workup) deprotonation->aromatization product 7-Substituted Azaoxindole aromatization->product

Caption: Simplified mechanism of the Bartoli azaoxindole synthesis.

References

6-Chloro-1,3-dihydropyrrolo[3,2-b]pyridin-2-one stability issues in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 6-Chloro-1,3-dihydropyrrolo[3,2-b]pyridin-2-one in solution. This resource is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: My experimental results are inconsistent. Could the stability of this compound in my solvent be the issue?

A1: Yes, inconsistent results are often an indication of compound instability. This compound, containing a lactam ring, may be susceptible to degradation under various experimental conditions. Factors such as pH, temperature, light exposure, and the choice of solvent can significantly impact its stability. We recommend performing a stability study under your specific experimental conditions.

Q2: What are the primary degradation pathways for this compound in solution?

A2: While specific degradation pathways for this compound are not extensively documented, compounds with similar structures (β-lactams and pyridinones) are known to degrade via the following mechanisms:

  • Hydrolysis: The lactam ring is susceptible to cleavage by nucleophilic attack, a reaction that is often catalyzed by acidic or basic conditions.

  • Photodegradation: Pyridinone derivatives can be sensitive to light, leading to the formation of reactive oxygen species and subsequent degradation.[1]

Q3: What are the recommended storage conditions for stock solutions of this compound?

A3: To ensure maximum stability, stock solutions should be stored at low temperatures. Based on stability studies of similar compounds, storage at -70°C is recommended for long-term stability.[2] For short-term storage (up to 3 months for many related compounds), -25°C may be suitable.[2] Solutions should be stored in tightly sealed containers, protected from light. Aliquoting the stock solution is also recommended to avoid repeated freeze-thaw cycles.

Q4: How does pH affect the stability of this compound?

A4: The stability of compounds containing a β-lactam ring is known to be strongly dependent on pH.[3][4] Typically, these compounds exhibit a U-shaped stability profile, with maximum stability observed in a specific pH range, often between pH 4 and 7.[3] It is crucial to determine the optimal pH for your specific application to minimize degradation.

Q5: Are there any solvents that should be avoided?

A5: While comprehensive solvent compatibility data is not available, it is advisable to avoid solvents containing impurities that could catalyze degradation, such as transition metal ions.[3] Additionally, the use of highly nucleophilic or strongly acidic/basic solvents could promote hydrolysis of the lactam ring.

Troubleshooting Guides

Issue: Rapid loss of compound activity or concentration in solution.

Possible Causes and Solutions:

CauseTroubleshooting Steps
pH-induced degradation 1. Measure the pH of your solution. 2. Perform a pH stability study to identify the optimal pH range for your compound. 3. Buffer your solution to maintain the optimal pH.
Thermal degradation 1. Ensure solutions are stored at the recommended low temperature (-70°C for long-term). 2. Minimize the time the solution is kept at room temperature during experiments. 3. Prepare fresh solutions for each experiment if thermal instability is suspected.
Photodegradation 1. Protect solutions from light by using amber vials or wrapping containers in aluminum foil. 2. Conduct experiments under low-light conditions if possible.
Solvent incompatibility 1. Test the stability of the compound in a range of appropriate solvents. 2. Use high-purity solvents to avoid contaminants that may catalyze degradation.
Issue: Appearance of unknown peaks in analytical chromatograms (e.g., HPLC, LC-MS).

Possible Causes and Solutions:

CauseTroubleshooting Steps
Compound degradation 1. Compare the chromatograms of a freshly prepared sample with an aged sample to identify potential degradation products. 2. Attempt to identify the degradation products using techniques like mass spectrometry to understand the degradation pathway. 3. Refer to the troubleshooting guide for "Rapid loss of compound activity" to mitigate degradation.
Contamination 1. Analyze a solvent blank to rule out contamination from the solvent or analytical system. 2. Ensure all glassware and equipment are scrupulously clean.

Experimental Protocols

Protocol 1: Preliminary Assessment of Solution Stability by HPLC

This protocol provides a general method for assessing the stability of this compound in a specific solvent system.

Materials:

  • This compound

  • High-purity solvent of interest (e.g., DMSO, water with appropriate buffer)

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

  • Calibrated analytical balance and volumetric flasks

Procedure:

  • Prepare a stock solution: Accurately weigh a known amount of the compound and dissolve it in the chosen solvent to a final concentration of approximately 1 mg/mL.

  • Initial Analysis (T=0): Immediately after preparation, dilute an aliquot of the stock solution to a suitable concentration for HPLC analysis and inject it into the HPLC system. Record the peak area of the parent compound.

  • Incubation: Store the remaining stock solution under the desired experimental conditions (e.g., specific temperature, light exposure).

  • Time-Point Analysis: At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of the stock solution, dilute it in the same manner as the initial sample, and analyze it by HPLC.

  • Data Analysis: Calculate the percentage of the compound remaining at each time point relative to the initial concentration. Plot the percentage remaining versus time to determine the stability profile.

Quantitative Data Summary:

Time (hours)Peak Area (arbitrary units)% Remaining
0[Insert T=0 Peak Area]100%
1[Insert T=1 Peak Area][Calculate %]
2[Insert T=2 Peak Area][Calculate %]
4[Insert T=4 Peak Area][Calculate %]
8[Insert T=8 Peak Area][Calculate %]
24[Insert T=24 Peak Area][Calculate %]

Visualizations

Stability_Investigation_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_eval Evaluation cluster_outcome Outcome Prep Prepare Stock Solution T0 Initial Analysis (T=0) Prep->T0 Incubate Incubate under Test Conditions T0->Incubate Timepoints Analyze at Time Points Incubate->Timepoints Data Calculate % Remaining Timepoints->Data Profile Generate Stability Profile Data->Profile Stable Stable? Profile->Stable Stable->T0 Stable->Incubate Yes, Proceed with Experiment

Caption: Workflow for Investigating Solution Stability.

Factors_Affecting_Stability cluster_factors Influencing Factors Compound 6-Chloro-1,3-dihydropyrrolo [3,2-b]pyridin-2-one Stability pH pH Compound->pH Temp Temperature Compound->Temp Light Light Exposure Compound->Light Solvent Solvent Choice Compound->Solvent Troubleshooting_Decision_Tree cluster_stability_checks Stability Checks Start Inconsistent Experimental Results CheckStability Is Compound Stability Suspected? Start->CheckStability InvestigateOther Investigate Other Experimental Variables CheckStability->InvestigateOther No CheckpH Verify Solution pH CheckStability->CheckpH Yes CheckTemp Confirm Storage Temperature CheckpH->CheckTemp CheckLight Ensure Light Protection CheckTemp->CheckLight CheckSolvent Evaluate Solvent CheckLight->CheckSolvent Optimize Optimize Conditions & Repeat CheckSolvent->Optimize

References

avoiding side product formation in pyrrolopyridinone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for pyrrolopyridinone synthesis. This resource is tailored for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of pyrrolopyridinone core structures, with a focus on minimizing side product formation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the multi-component synthesis of pyrrolo[3,4-b]pyridin-5-ones, a prevalent scaffold in medicinal chemistry. The primary synthetic route discussed is the one-pot cascade reaction involving an Ugi-Zhu three-component reaction (UZ-3CR) followed by an aza-Diels-Alder cycloaddition and subsequent transformations.[1][2][3]

Q1: My overall yield of the target pyrrolopyridinone is low. What are the most common side products I should be looking for?

A1: Low yields are often due to incomplete conversion of intermediates or competing side reactions. Based on the established reaction mechanism, the most probable side products are:

  • Unreacted 5-aminooxazole: This is a key intermediate formed during the Ugi-Zhu reaction.[4][5] If it fails to undergo the subsequent aza-Diels-Alder reaction, it will be a major impurity.

  • Starting Aldehyde and Amine: The initial formation of the imine from the aldehyde and amine is a reversible reaction.[3][6] If the reaction stalls at this stage, or if water in the reaction medium hydrolyzes the iminium ion intermediate, you will observe the presence of your starting materials.[3]

  • Oxa-bridged Diels-Alder Adduct: The aza-Diels-Alder cycloaddition between the 5-aminooxazole and maleic anhydride forms an oxa-bridged intermediate.[6] Incomplete intramolecular N-acylation, decarboxylation, and dehydration will lead to the accumulation of this intermediate.

  • Passerini Reaction Product: In non-polar, halogenated solvents, the Passerini reaction can be a competing pathway to the Ugi reaction, leading to different amide products.[7]

Q2: I'm observing a significant amount of unreacted 5-aminooxazole in my reaction mixture. How can I drive the reaction towards the desired pyrrolopyridinone?

A2: The conversion of the 5-aminooxazole intermediate to the final product is a critical step. To improve its conversion:

  • Optimize Reaction Temperature and Time: The subsequent aza-Diels-Alder and cascade reactions often require heating. A systematic optimization of the reaction temperature and time can promote the conversion of the intermediate. Microwave irradiation has been shown to be effective in driving these reactions.[1][8]

  • Choice of Dienophile: Ensure that maleic anhydride or another suitable dienophile is present in the correct stoichiometry.

  • Solvent Selection: Toluene has been identified as an effective solvent for this reaction sequence.[1][9]

Q3: The initial imine formation seems to be inefficient, leading to the presence of unreacted aldehyde and amine. How can I improve this step?

A3: Efficient imine formation is crucial for the success of the Ugi-Zhu reaction. Consider the following strategies:

  • Use of a Dehydrating Agent: The formation of the imine from the aldehyde and amine releases water.[6] Adding a dehydrating agent, such as anhydrous sodium sulfate, can shift the equilibrium towards the imine product, thereby improving the overall reaction efficiency.[4]

  • Lewis Acid Catalysis: The use of a Lewis acid catalyst, such as ytterbium(III) triflate (Yb(OTf)₃) or scandium(III) triflate (Sc(OTf)₃), can activate the imine for the subsequent nucleophilic attack by the isocyanide.[1][6][9] Ytterbium(III) triflate has been reported to be particularly effective.[5]

  • Stepwise vs. One-Pot: While the one-pot procedure is highly efficient, if imine formation is consistently an issue, you may consider a stepwise approach where the imine is pre-formed before the addition of the isocyanide and other reagents.[5]

Q4: My reaction is turning dark, and I'm getting a complex mixture of products, especially at higher temperatures. What could be the cause?

A4: Darkening of the reaction mixture and the formation of multiple byproducts at elevated temperatures can be indicative of thermal decomposition or oxidation.

  • Temperature Control: While heating is often necessary, excessive temperatures can lead to the formation of oxidized side products, particularly in Diels-Alder reactions.[10] Carefully control the reaction temperature and avoid overheating.

  • Inert Atmosphere: Although not always reported as strictly necessary, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent oxidation, especially if your substrates are sensitive.

Quantitative Data Summary

The following tables summarize the impact of various reaction parameters on the yield of pyrrolo[3,4-b]pyridin-5-ones, based on reported literature.

Table 1: Effect of Catalyst on Pyrrolopyridinone Synthesis

Catalyst (mol %)SolventTemperature (°C)Time (min)Yield (%)Reference
Yb(OTf)₃ (3)Toluene65 (Microwave)5 + 5 + 1520-92[1]
Sc(OTf)₃DichloromethaneReflux--[9]
Yb(OTf)₃Chlorobenzene- (Microwave)9550-77[6]
None (DBU 10)EthanolReflux-86[11]

Table 2: Effect of Solvent on Pyrrolo[3,4-b]pyridine Synthesis

Catalyst (mol %)SolventTemperatureYield (%)Reference
DBU (10)EthanolReflux86[11]
DBU (10)MethanolRefluxlower[11]
DBU (10)AcetonitrileRefluxlower[11]
DBU (10)TolueneRefluxlower[11]

Experimental Protocols

A general experimental protocol for the one-pot synthesis of pyrrolo[3,4-b]pyridin-5-ones is provided below. Note that specific conditions may vary depending on the substrates used.

General Procedure for the Synthesis of Pyrrolo[3,4-b]pyridin-5-ones: [1]

  • To a microwave reaction vial, add the aldehyde (1.0 equiv.) and the amine (1.0 equiv.) in toluene (1.0 mL).

  • Seal the vial and heat the mixture using microwave irradiation (e.g., 65 °C, 100 W) for 5 minutes.

  • Add the Lewis acid catalyst, for instance, ytterbium(III) triflate (0.03 equiv.).

  • Heat the mixture again under microwave irradiation (e.g., 65 °C, 100 W) for 5 minutes.

  • Add the corresponding isocyanide (1.2 equiv.).

  • Continue heating under microwave irradiation (e.g., 80 °C, 100 W) for 15 minutes.

  • Add maleic anhydride (1.4 equiv.).

  • Heat the final reaction mixture using microwave irradiation (e.g., 80 °C, 100 W) for another 15 minutes.

  • After cooling, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Experimental Workflow

G Experimental Workflow for One-Pot Pyrrolopyridinone Synthesis cluster_reactants Reactant Addition cluster_conditions Reaction Steps cluster_workup Workup & Purification aldehyde Aldehyde step1 1. Mix & Heat (Microwave) aldehyde->step1 amine Amine amine->step1 toluene Toluene toluene->step1 step2 2. Add Lewis Acid Catalyst step1->step2 step3 3. Heat (Microwave) step2->step3 step4 4. Add Isocyanide step3->step4 step5 5. Heat (Microwave) step4->step5 step6 6. Add Maleic Anhydride step5->step6 step7 7. Final Heating (Microwave) step6->step7 workup Solvent Removal step7->workup purification Column Chromatography workup->purification product Pure Pyrrolopyridinone purification->product

Caption: A flowchart illustrating the one-pot experimental workflow for pyrrolopyridinone synthesis.

Reaction Pathway and Potential Side Product Formation

G Reaction Pathway and Side Product Formation RCHO Aldehyde Imine Imine RCHO->Imine + Amine - H2O RNH2 Amine RNH2->Imine Isocyanide Isocyanide Aminooxazole 5-Aminooxazole (Intermediate) Isocyanide->Aminooxazole MaleicAnhydride Maleic Anhydride DielsAdduct Oxa-bridged Diels-Alder Adduct MaleicAnhydride->DielsAdduct Iminium Iminium Ion Imine->Iminium + H+ Iminium->Aminooxazole + Isocyanide Side1 Unreacted Aldehyde/Amine Iminium->Side1 + H2O (Hydrolysis) Aminooxazole->DielsAdduct + Maleic Anhydride (Aza-Diels-Alder) Side2 Unreacted 5-Aminooxazole Aminooxazole->Side2 Incomplete Reaction Product Pyrrolo[3,4-b]pyridin-5-one DielsAdduct->Product Cascade: N-Acylation, -CO2, -H2O Side3 Unreacted Diels-Alder Adduct DielsAdduct->Side3 Incomplete Cascade

Caption: The main reaction pathway to pyrrolopyridinones and key points of side product formation.

References

Technical Support Center: 6-Chloro-1,3-dihydropyrrolo[3,2-b]pyridin-2-one Solubility Enhancement

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in increasing the solubility of 6-Chloro-1,3-dihydropyrrolo[3,2-b]pyridin-2-one.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound is a heterocyclic organic compound. Based on its structure, which includes a polar lactam group and a pyridine ring, it is expected to be poorly soluble in water and non-polar organic solvents.[1] It is likely to be more soluble in polar aprotic solvents.

Q2: What are the primary methods to increase the solubility of this compound?

A2: The most common strategies for enhancing the solubility of poorly water-soluble compounds like this include pH adjustment, the use of co-solvents, addition of surfactants, and complexation with cyclodextrins.[2][3] For organic solvents, a binary solvent system may also prove effective.[4]

Q3: How does pH affect the solubility of this compound?

A3: The solubility of many compounds is highly dependent on the pH of the solution.[5] The pyridine ring in the compound is basic and can be protonated at acidic pH, leading to the formation of a more soluble salt. Conversely, the lactam proton is weakly acidic and can be removed at a sufficiently high pH, which may also increase solubility. Therefore, adjusting the pH outside of the neutral range is a primary strategy to investigate.

Q4: What are co-solvents and how can they help?

A4: Co-solvents are water-miscible organic solvents that are added in small amounts to a primary solvent to increase the solubility of a poorly soluble compound.[6] They work by reducing the polarity of the aqueous solution, making it a more favorable environment for the solute. Common co-solvents include ethanol, propylene glycol, polyethylene glycol (PEG), and dimethyl sulfoxide (DMSO).[7][8]

Q5: Can surfactants be used to improve solubility?

A5: Yes, surfactants can increase the aqueous solubility of hydrophobic compounds.[9] Above a certain concentration, known as the critical micelle concentration (CMC), surfactant molecules form micelles which can encapsulate the poorly soluble compound, thereby increasing its concentration in the bulk solution.[10][11]

Troubleshooting Guides

Issue: Compound precipitation in aqueous buffer.

This guide provides a systematic approach to resolving precipitation issues with this compound in aqueous buffers.

G start Precipitation Observed ph_adjust Adjust pH start->ph_adjust Initial Step cosolvent Add Co-solvent ph_adjust->cosolvent Precipitate Remains success Solubility Increased ph_adjust->success Precipitate Dissolves surfactant Add Surfactant cosolvent->surfactant Precipitate Remains cosolvent->success Precipitate Dissolves complexation Use Cyclodextrin surfactant->complexation Precipitate Remains surfactant->success Precipitate Dissolves complexation->success Precipitate Dissolves fail Further Optimization Needed complexation->fail Precipitate Remains

Caption: Troubleshooting workflow for compound precipitation.

Troubleshooting Steps:

  • pH Adjustment:

    • Rationale: The compound has ionizable groups. Altering the pH can lead to salt formation, which is generally more soluble.

    • Action: Prepare a series of buffers with pH values ranging from 2 to 10. Attempt to dissolve the compound in each buffer. The pyridine nitrogen has a pKa similar to pyridine itself (around 5.2), so a pH below 4 is a good starting point to ensure protonation. The lactam proton is very weakly acidic (pKa likely > 14), so a very high pH would be needed for deprotonation.

  • Co-solvent Addition:

    • Rationale: If pH adjustment is insufficient, a co-solvent can reduce the polarity of the solvent system.[12][13]

    • Action: To the most promising buffer from the pH screen, add a co-solvent such as DMSO, ethanol, or PEG 400. Start with a low percentage (e.g., 1-5%) and gradually increase.

  • Surfactant Addition:

    • Rationale: Surfactants form micelles that can solubilize hydrophobic compounds.[9]

    • Action: Add a non-ionic surfactant like Tween® 80 or a zwitterionic surfactant to the aqueous solution. Start with a concentration below the CMC and increase it.

  • Complexation:

    • Rationale: Cyclodextrins can form inclusion complexes with poorly soluble molecules, increasing their aqueous solubility.[14]

    • Action: Prepare a solution of β-cyclodextrin or a derivative like HP-β-CD and attempt to dissolve the compound in this solution.

Quantitative Data Summary

The following table presents hypothetical solubility data for this compound under various conditions to illustrate the potential effects of the methods described.

ConditionSolvent SystemAdditiveConcentration of AdditiveApparent Solubility (µg/mL)
1pH 7.4 Phosphate BufferNoneN/A< 1
2pH 3.0 Glycine-HCl BufferNoneN/A50
3pH 7.4 Phosphate BufferDMSO5% (v/v)25
4pH 7.4 Phosphate BufferEthanol10% (v/v)40
5pH 3.0 Glycine-HCl BufferDMSO5% (v/v)250
6pH 7.4 Phosphate BufferTween® 800.1% (w/v)75
7pH 7.4 Phosphate BufferHP-β-CD2% (w/v)150

Experimental Protocols

Protocol 1: Solubility Determination by pH Adjustment
  • Materials: this compound, a series of buffers (e.g., pH 2, 4, 6, 7.4, 8, 10), orbital shaker, centrifuge, HPLC system.

  • Procedure:

    • Prepare saturated solutions by adding an excess of the compound to each buffer.

    • Equilibrate the samples on an orbital shaker at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.

    • Centrifuge the samples to pellet the undissolved solid.

    • Carefully collect the supernatant and filter it through a 0.22 µm filter.

    • Quantify the concentration of the dissolved compound in the filtrate using a validated HPLC method.

Protocol 2: Co-solvent Solubility Enhancement
  • Materials: Compound, chosen buffer system (based on pH screening), co-solvents (e.g., DMSO, ethanol, PEG 400), and equipment from Protocol 1.

  • Procedure:

    • Prepare a series of buffer/co-solvent mixtures with varying co-solvent concentrations (e.g., 1%, 5%, 10%, 20% v/v).

    • Follow steps 1.2 to 1.5 from Protocol 1 for each co-solvent mixture.

    • Plot the apparent solubility as a function of the co-solvent concentration.

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep_buffer Prepare Buffer/Co-solvent Mixtures add_compound Add Excess Compound prep_buffer->add_compound shake Shake for 24h add_compound->shake centrifuge Centrifuge shake->centrifuge filter Filter Supernatant centrifuge->filter hplc HPLC Analysis filter->hplc

Caption: Experimental workflow for solubility determination.

References

troubleshooting inconsistent results in kinase inhibition assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for kinase inhibition assays. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve common issues encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: Why are my IC50 values for the same inhibitor highly variable between experiments?

Inconsistent IC50 values are a frequent challenge and can arise from multiple factors throughout the experimental workflow. Key areas to investigate include:

  • Reagent Variability :

    • Enzyme Purity and Activity : The purity of the kinase preparation is critical. Contaminating kinases can lead to false activity detection.[1] It is recommended to use a highly pure kinase preparation (ideally >98%).[1] The specific activity of the enzyme can also differ between batches, so it is essential to qualify each new lot.[2]

    • Substrate Quality : Variations in the purity and concentration of the substrate peptide or protein can impact the reaction kinetics.

    • ATP Concentration : For ATP-competitive inhibitors, the IC50 value is directly dependent on the ATP concentration. It is advisable to use an ATP concentration at or near the Michaelis constant (Km) for the specific kinase to ensure data comparability.

    • Buffer Components : Inconsistent pH, ionic strength, or the presence of chelating agents can alter enzyme activity.

  • Assay Conditions :

    • Incubation Times : If the kinase reaction proceeds for too long, leading to high substrate conversion (typically above 20%), it can result in an underestimation of inhibitor potency and shifts in IC50 values.

    • Temperature Fluctuations : Kinase activity is highly sensitive to temperature. Inconsistent temperature control during the assay can introduce significant variability.

  • Liquid Handling :

    • Pipetting Errors : Small inaccuracies in dispensing enzyme, substrate, ATP, or inhibitor can cause large variations in the results, particularly in low-volume assays.

Q2: My positive and negative controls are failing. What does this indicate?

Control failures are a clear signal that the assay is not performing correctly. Here’s what to look for:

  • Low Signal-to-Background Ratio : A small difference between your positive control (uninhibited kinase activity) and negative control (no enzyme or fully inhibited reaction) makes it difficult to accurately measure inhibitor effects. This could be due to low enzyme activity, high background signal from detection reagents, or suboptimal substrate or ATP concentrations.

  • Inconsistent Positive Control : Significant variation in the positive control signal points to issues with the stability or activity of the kinase or other critical reagents.

  • Inconsistent Negative Control : Variability in the negative control suggests a problem with the background signal, which could be caused by detection reagents or compound interference.

Q3: How can I identify and mitigate compound interference?

Compound interference can lead to false positives or negatives.[3] Common types of interference include:

  • Autofluorescence : The test compound itself may be fluorescent at the assay's excitation and emission wavelengths.[4]

  • Fluorescence Quenching : The compound might absorb the light emitted by the assay's fluorophore.[4]

  • Luciferase Inhibition : In luminescence-based assays like ADP-Glo™, the compound may directly inhibit the luciferase enzyme.[1][4]

  • Compound Aggregation : At higher concentrations, some small molecules form aggregates that can denature proteins, leading to non-specific inhibition.[3][4]

To identify interference, it is crucial to run control experiments, such as testing the compound in the absence of the kinase enzyme.[4]

Q4: What is the optimal ATP concentration to use in my assay?

The choice of ATP concentration is critical, especially for ATP-competitive inhibitors.[5]

  • For IC50 Determination : Assays are often performed at an ATP concentration equal to the Km of the kinase.[5] This ensures sensitivity to inhibitors and allows IC50 values to more closely reflect the inhibitor's binding affinity (Ki).[5]

  • Physiological Relevance : Cellular ATP concentrations are in the millimolar (mM) range, which is much higher than the ATP Km of most kinases.[5][6] Performing assays at physiological ATP concentrations (e.g., 1 mM) can provide insights into an inhibitor's potential performance in a cellular context.[5][7]

  • Screening for Non-ATP-Competitive Inhibitors : Using a high ATP concentration can be a strategy to specifically identify non-ATP-competitive inhibitors.[1]

Using an ATP concentration that is too high can mask the effects of competitive inhibitors, while a concentration that is too low may result in a weak signal.[5]

Troubleshooting Guides

This section provides structured guidance to address specific issues you may encounter.

Issue 1: High Variability in Replicate Wells
Potential Cause Recommended Solution Expected Outcome
Inaccurate Pipetting Use calibrated pipettes and proper pipetting techniques. For multi-well plates, consider using a multichannel pipette or automated liquid handler. Prepare a master mix for common reagents.[8]Reduced coefficient of variation (%CV) between replicate wells.
Edge Effects Avoid using the outer wells of the microplate, as they are more prone to evaporation and temperature fluctuations. Fill outer wells with buffer or water. Incubate plates in a humidified chamber.More consistent results across the plate.
Incomplete Mixing Ensure thorough mixing of all reagents upon addition to the wells, but avoid introducing bubbles.[8]Homogenous reaction in each well, leading to more uniform data.
Reagent Instability Prepare fresh dilutions of critical reagents (enzyme, ATP, inhibitor) for each experiment. Avoid repeated freeze-thaw cycles of the enzyme.Consistent reagent performance throughout the experiment.
Issue 2: Low Signal or No Kinase Activity
Potential Cause Recommended Solution Expected Outcome
Inactive Kinase Enzyme Verify the activity of the kinase stock with a known positive control substrate. Ensure proper storage and handling (aliquot and keep on ice).[5][9]Confirmation of enzyme activity and a robust positive control signal.
Suboptimal Assay Conditions Optimize buffer pH, salt concentration, and necessary cofactors (e.g., MgCl2, MnCl2).[5] Perform a time-course experiment to determine the linear range of the reaction.[9]Enhanced kinase activity and a stronger assay signal.
Incorrect Substrate Confirm the purity, concentration, and sequence of the peptide or protein substrate.[10] Some kinases require a specific substrate for optimal activity.[11]Efficient phosphorylation of the substrate by the kinase.
Degraded ATP or Detection Reagents Use a fresh stock of ATP. Prepare detection reagents immediately before use, as they can be unstable.[5][9]A reliable signal that accurately reflects kinase activity.
Issue 3: High Background Signal
Potential Cause Recommended Solution Expected Outcome
Compound Interference Test for compound autofluorescence or interference with the detection system by running controls without the kinase enzyme.[4]Identification and correction for any artificial signal generated by the test compound.
Contaminated Reagents Use high-purity reagents and sterile, nuclease-free water. Check for contamination in buffer components or substrates.[9]Reduction of non-specific signal.
Kinase Autophosphorylation Run a control reaction without the substrate to measure the level of kinase autophosphorylation.[4][11] If high, consider using a more specific substrate or a different assay format.Accurate measurement of substrate phosphorylation without interference from autophosphorylation.[12]
Assay Plate Issues Use the appropriate plate type for your assay (e.g., white plates for luminescence, black plates for fluorescence).[13] Some plates can have inherent phosphorescence; test different plates if necessary.[9]Minimized background signal from the microplate itself.

Data Presentation

Table 1: Effect of ATP Concentration on IC50 Values for an ATP-Competitive Inhibitor

This table illustrates how varying the ATP concentration relative to the Michaelis constant (Km) can impact the measured IC50 value of an ATP-competitive inhibitor.

ATP Concentration IC50 (nM) Interpretation
0.1 x Km 5High apparent potency due to low competition with ATP.
1 x Km (Km value) 50A standard condition for comparing inhibitor potencies.[5]
10 x Km 500Reduced apparent potency due to high competition with ATP.
1 mM (Physiological) >1000Reflects potency in a more physiologically relevant context.[5][7]

Experimental Protocols

Protocol 1: Determining Optimal Enzyme Concentration

Objective: To find the enzyme concentration that yields a robust signal within the linear range of the assay.

Methodology:

  • Prepare a series of two-fold serial dilutions of the kinase enzyme in the assay buffer.

  • Add the diluted enzyme to the wells of a microplate. Include a no-enzyme control.

  • Add the substrate and initiate the reaction by adding ATP at the desired concentration (e.g., Km value).

  • Incubate the plate at the desired temperature for a fixed time (e.g., 60 minutes).

  • Stop the reaction and add the detection reagents according to the assay kit protocol.

  • Measure the signal (e.g., luminescence or fluorescence).

  • Plot the signal versus the enzyme concentration. The optimal concentration will be within the linear portion of the curve, providing a good signal-to-background ratio.

Protocol 2: Assessing Compound Interference

Objective: To determine if a test compound interferes with the assay's detection system.

Methodology:

  • Prepare a serial dilution of the test compound in the assay buffer.

  • Set up the kinase assay reactions in a microplate, but substitute the kinase enzyme with an equal volume of assay buffer.

  • Add the serially diluted compound to these "no-enzyme" wells.

  • Include positive (no compound) and negative (buffer only) controls.

  • Add the substrate and ATP.

  • Incubate for the standard reaction time.

  • Add the detection reagents and measure the signal.

  • An increase or decrease in signal in the presence of the compound indicates interference.[4]

Visualizations

General Kinase Signaling Pathway Ligand Ligand Receptor Receptor Tyrosine Kinase Ligand->Receptor Binds Kinase1 Kinase 1 (e.g., Ras) Receptor->Kinase1 Activates Kinase2 Kinase 2 (e.g., Raf) Kinase1->Kinase2 Phosphorylates Kinase3 Kinase 3 (e.g., MEK) Kinase2->Kinase3 Phosphorylates Effector Effector Protein (e.g., ERK) Kinase3->Effector Phosphorylates Response Cellular Response (e.g., Proliferation) Effector->Response Leads to Inhibitor Kinase Inhibitor Inhibitor->Kinase3 Inhibits

Caption: A simplified diagram of a typical kinase signaling cascade.

Kinase Inhibition Assay Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis Reagents Prepare Reagents (Kinase, Substrate, ATP, Inhibitor) Plate Dispense Reagents to Microplate Reagents->Plate Incubate Incubate at Controlled Temperature Plate->Incubate Stop Stop Reaction (if necessary) Incubate->Stop Detect Add Detection Reagent (e.g., ADP-Glo) Stop->Detect Read Read Plate (Luminometer/Fluorometer) Detect->Read Data Data Analysis (Calculate % Inhibition, IC50) Read->Data

Caption: A standard workflow for a kinase inhibition assay.

Troubleshooting Logic for Inconsistent Results Start Inconsistent Results Observed CheckControls Are Controls (Pos/Neg) Behaving as Expected? Start->CheckControls CheckVariability Is there High Variability Between Replicates? CheckControls->CheckVariability Yes ReviewAssaySystem Review Assay System: - Compound Interference - Background Signal - Reagent Stability CheckControls->ReviewAssaySystem No CheckSignal Is the Signal Low or Absent? CheckVariability->CheckSignal No ReviewLiquidHandling Review Liquid Handling: - Pipetting Technique - Edge Effects - Mixing CheckVariability->ReviewLiquidHandling Yes ReviewReagents Review Reagents & Conditions: - Enzyme Activity - ATP/Substrate Concentration - Incubation Time/Temp CheckSignal->ReviewReagents Yes FinalAnalysis Proceed with Data Analysis CheckSignal->FinalAnalysis No ReviewAssaySystem->FinalAnalysis ReviewLiquidHandling->FinalAnalysis ReviewReagents->FinalAnalysis

Caption: A decision tree for troubleshooting inconsistent kinase assay data.

References

Technical Support Center: Optimization of Stille Coupling for Azaoxindole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Stille cross-coupling for the synthesis of azaoxindoles.

Troubleshooting Guide

This guide addresses common issues encountered during the Stille coupling for azaoxindole synthesis in a question-and-answer format.

Problem 1: Low or No Yield of the Desired Azaoxindole Product

  • Question: My Stille coupling reaction to synthesize an azaoxindole is resulting in a low yield or no product at all. What are the potential causes and how can I troubleshoot this?

  • Answer: Low or no yield in a Stille coupling reaction can stem from several factors. A systematic approach to troubleshooting is recommended.

    • Inactive Catalyst: The palladium catalyst is the heart of the reaction. Ensure that your palladium source, such as Pd(PPh₃)₄ or Pd₂(dba)₃, is active and has been stored under an inert atmosphere to prevent oxidation.[1] For Pd(II) precatalysts, ensure that in situ reduction to the active Pd(0) species is occurring.

    • Inappropriate Ligand: The choice of ligand is crucial. For many Stille couplings, bulky, electron-rich phosphine ligands can accelerate the reaction.[2][3] Consider screening different ligands to find the optimal one for your specific substrates.

    • Poor Quality Starting Materials: Impurities in your halo-azaoxindole or organostannane reagent can poison the catalyst.[4] Ensure your starting materials are pure and that the organostannane has not degraded during storage.

    • Suboptimal Reaction Temperature: Stille couplings can be sensitive to temperature.[4][5] If the reaction is sluggish, a modest increase in temperature may improve the rate and yield.[6] However, excessively high temperatures can lead to catalyst decomposition and side reactions.[5] Microwave irradiation can sometimes provide rapid and uniform heating, leading to improved kinetics.[4]

    • Inappropriate Solvent: The polarity of the solvent can significantly impact the reaction rate and outcome.[4][5] Common solvents for Stille coupling include toluene, DMF, and THF.[1][5] Ensure the solvent is anhydrous and thoroughly degassed to remove oxygen, which can deactivate the catalyst.[1]

Problem 2: Significant Formation of Side Products

  • Question: My reaction is producing azaoxindole, but I am also observing significant side products, mainly the homocoupling of my organostannane. How can I minimize this?

  • Answer: Homocoupling of the organostannane reagent is a common side reaction in Stille coupling.[7] Several strategies can be employed to minimize this and other side reactions:

    • Reaction Temperature: As mentioned, high temperatures can promote side reactions. Try running the reaction at the lowest temperature that allows for a reasonable conversion rate.

    • Additives: The addition of copper(I) salts (e.g., CuI) can sometimes accelerate the desired cross-coupling reaction, outcompeting the homocoupling pathway.[3][8][9]

    • Ligand Choice: The nature of the ligand can influence the relative rates of cross-coupling versus homocoupling. Screening different ligands may reveal one that favors the desired product.

    • Purity of Reagents: Impurities can sometimes catalyze side reactions. Using highly pure starting materials is always recommended.[4]

    • Unprecedented Side Reactions: Be aware that other side reactions, such as C-H stannylation, can occur, especially with heteroaromatic substrates.[10] Careful analysis of byproducts can provide clues for optimizing the reaction conditions.

Frequently Asked Questions (FAQs)

Q1: Which palladium catalyst is best for the Stille coupling synthesis of azaoxindoles?

A1: There is no single "best" catalyst, as the optimal choice depends on the specific substrates. However, Pd(PPh₃)₄ and Pd₂(dba)₃ are the most commonly used palladium sources for Stille reactions.[5][11] For challenging couplings, a combination of a palladium precursor like Pd₂(dba)₃ with a bulky, electron-rich ligand such as P(o-tol)₃ or XPhos can be effective.[12][13]

Q2: What is the role of additives like CuI and CsF in Stille coupling?

A2: Additives can have a significant impact on the reaction.

  • Copper(I) Iodide (CuI): CuI is often used as a co-catalyst and is believed to accelerate the transmetalation step, which is often the rate-limiting step in the catalytic cycle.[3][8] This can lead to higher yields and shorter reaction times.

  • Cesium Fluoride (CsF): Fluoride ions can coordinate to the organotin reagent, forming a hypervalent tin species.[3] This is thought to increase the nucleophilicity of the organic group being transferred, thereby accelerating transmetalation.[3]

Q3: How can I remove the tin byproducts from my final product?

A3: The removal of toxic tin byproducts is a critical consideration in Stille coupling. A common method is to quench the reaction with a saturated aqueous solution of potassium fluoride (KF). This causes the formation of insoluble tin fluorides, which can be removed by filtration through a pad of celite.[1] Chromatographic purification is also typically required to obtain the pure azaoxindole product.

Data Presentation

The following tables summarize general conditions and the effects of various parameters on Stille coupling reactions, which can be extrapolated for the synthesis of azaoxindoles.

Table 1: Common Catalysts and Ligands for Stille Coupling

Palladium SourceLigandTypical Loading (mol%)Notes
Pd(PPh₃)₄PPh₃ (internal)1-5A common, air-sensitive catalyst.[11]
Pd₂(dba)₃P(o-tol)₃1-4 (Pd), 2-8 (ligand)Air-stable precursor, often used with bulky, electron-rich phosphine ligands.[5][12]
Pd(OAc)₂XPhos2 (Pd), 2.2 (ligand)Effective for a range of cross-coupling reactions.[13]
PdCl₂(PPh₃)₂PPh₃ (internal)2-5Can be highly efficient for some vinyl iodide couplings.[1]

Table 2: Influence of Reaction Parameters on Stille Coupling

ParameterVariationGeneral Effect on Azaoxindole Synthesis
Temperature IncreaseMay increase reaction rate but can also lead to catalyst decomposition and side reactions.[4][5]
DecreaseMay improve selectivity and reduce side reactions, but can slow down the reaction rate.[1]
Solvent Polarity High (e.g., DMF)Can increase the rate of transmetalation.[8]
Low (e.g., Toluene)Commonly used and effective for a wide range of substrates.[5][12]
Additives CuIOften accelerates the reaction and can improve yields.[3][8]
CsFCan activate the organostannane, leading to faster transmetalation.[3][13]

Experimental Protocols

General Protocol for Stille Coupling for Azaoxindole Synthesis

This is a representative protocol and may require optimization for specific substrates.

  • Reaction Setup: To a dry Schlenk tube, add the halo-azaoxindole (1.0 equiv.), the organostannane (1.1-1.5 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and any solid additives (e.g., CuI, 10 mol%).

  • Inert Atmosphere: Seal the tube and subject it to three cycles of vacuum and backfilling with an inert gas (e.g., argon or nitrogen).[12]

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or DMF) via syringe.[12]

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the required time (typically 12-24 hours), monitoring the reaction progress by TLC or LC-MS.[12]

  • Workup:

    • Cool the reaction mixture to room temperature.

    • If tin byproducts are a concern, dilute with an appropriate solvent and add a saturated aqueous solution of KF. Stir vigorously for 1-2 hours.

    • Filter the mixture through a pad of celite, washing with an organic solvent (e.g., ethyl acetate).

    • Transfer the filtrate to a separatory funnel, wash with water and brine, and dry the organic layer over anhydrous sodium sulfate.

    • Filter and concentrate the solution under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired azaoxindole.

Mandatory Visualization

Stille_Coupling_Workflow General Workflow for Stille Coupling Optimization Start Start: Define Azaoxindole Target and Starting Materials Screen_Catalyst Screen Palladium Catalyst and Ligand Start->Screen_Catalyst Screen_Solvent Optimize Solvent (e.g., Toluene, DMF, THF) Screen_Catalyst->Screen_Solvent Screen_Temp Optimize Reaction Temperature (e.g., 80-120 °C) Screen_Solvent->Screen_Temp Screen_Additives Evaluate Additives (e.g., CuI, CsF) Screen_Temp->Screen_Additives Analysis Analyze Reaction Outcome (Yield, Purity, Side Products) Screen_Additives->Analysis Analysis->Screen_Catalyst Low Yield/ Side Products Scale_Up Scale-Up and Product Isolation Analysis->Scale_Up Optimized Conditions End End: Purified Azaoxindole Scale_Up->End

Caption: A general workflow for the optimization of Stille coupling reactions for azaoxindole synthesis.

Troubleshooting_Logic Troubleshooting Logic for Low Yield in Stille Coupling Problem Problem: Low Yield Check_Catalyst Is the Catalyst Active? Problem->Check_Catalyst Check_Reagents Are Starting Materials Pure? Check_Catalyst->Check_Reagents Yes Solution_Catalyst Solution: - Use fresh catalyst - Store under inert atm. Check_Catalyst->Solution_Catalyst No Check_Conditions Are Reaction Conditions Optimal? Check_Reagents->Check_Conditions Yes Solution_Reagents Solution: - Purify starting materials - Check for degradation Check_Reagents->Solution_Reagents No Optimize_Conditions Optimize: - Temperature - Solvent - Ligand - Additives Check_Conditions->Optimize_Conditions No

Caption: A decision tree for troubleshooting low yields in Stille coupling reactions.

References

Technical Support Center: Refining HPLC Purification of 6-Chloro-1,3-dihydropyrrolo[3,2-b]pyridin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC purification of 6-Chloro-1,3-dihydropyrrolo[3,2-b]pyridin-2-one. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during the HPLC purification of this compound.

Problem: Poor Peak Shape (Tailing or Fronting)

Potential Cause Recommended Solution
Secondary Interactions with Residual Silanols The nitrogen-containing heterocyclic structure of the analyte can interact with acidic silanol groups on the silica-based stationary phase, leading to peak tailing.[1]
- Modify Mobile Phase pH: Add a small amount of an acidic modifier like formic acid or trifluoroacetic acid (TFA) to the mobile phase (e.g., 0.1% v/v). This will protonate the silanol groups and reduce unwanted interactions.[2][3]
- Use a Different Column: Employ an end-capped column or a column with a base-deactivated stationary phase specifically designed for the analysis of basic compounds.
Column Overload Injecting too concentrated a sample can lead to peak distortion, particularly fronting.[4]
- Dilute the Sample: Reduce the concentration of the sample injected onto the column.
- Increase Column Capacity: Use a column with a larger internal diameter or a higher stationary phase loading.
Sample Solvent Incompatibility Dissolving the sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion.
- Match Sample Solvent to Mobile Phase: Whenever possible, dissolve the sample in the initial mobile phase. If solubility is an issue, use the weakest possible solvent that still provides adequate solubility.

Problem: Poor Resolution or Co-elution of Impurities

Potential Cause Recommended Solution
Inadequate Mobile Phase Strength The mobile phase may not be optimized to separate the target compound from closely related impurities.
- Adjust Organic Modifier Concentration: In reversed-phase HPLC, decrease the percentage of the organic solvent (e.g., acetonitrile or methanol) to increase retention and potentially improve separation.[1]
- Change Organic Modifier: Switching from methanol to acetonitrile, or vice versa, can alter the selectivity of the separation due to different solvent properties.[1]
- Optimize Gradient Profile: If using a gradient, adjust the slope of the gradient. A shallower gradient can often improve the resolution of closely eluting peaks.
Inappropriate Stationary Phase The chosen column may not provide the necessary selectivity for the separation.
- Try a Different Stationary Phase: Consider a column with a different stationary phase chemistry, such as a phenyl-hexyl or a polar-embedded phase, which can offer different selectivity for aromatic and polar compounds.

Problem: Unstable Baseline (Drift or Noise)

Potential Cause Recommended Solution
Mobile Phase Issues Inadequate degassing, improper mixing, or contamination of the mobile phase are common causes of baseline instability.[5]
- Degas Mobile Phase: Ensure the mobile phase is thoroughly degassed using an inline degasser, sonication, or helium sparging.[5][6]
- Prepare Fresh Mobile Phase: Prepare fresh mobile phase daily to avoid microbial growth and degradation of additives.[5]
- Use High-Purity Solvents: Employ HPLC-grade solvents to minimize impurities that can contribute to baseline noise.[5]
Column Contamination Accumulation of strongly retained compounds from previous injections can slowly elute, causing the baseline to drift.[5]
- Implement a Column Wash Routine: After each run or batch, wash the column with a strong solvent (e.g., 100% acetonitrile or isopropanol) to remove any strongly retained impurities.
Detector Issues A deteriorating detector lamp or a contaminated flow cell can lead to increased noise and drift.
- Check Lamp Usage: Note the age of the detector lamp and replace it if it has exceeded its recommended lifetime.
- Clean the Flow Cell: Flush the detector flow cell with a suitable cleaning solvent as per the manufacturer's instructions.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for a reversed-phase HPLC method for this compound?

A good starting point for a reversed-phase HPLC method would be a C18 column with a mobile phase consisting of a mixture of water and acetonitrile, with the addition of an acidic modifier.[3] Given the polar nature of the heterocyclic rings and the presence of a chlorine atom, a gradient elution is likely to be effective.

Q2: How does the chlorine atom on the molecule affect the HPLC purification?

The chlorine atom increases the hydrophobicity of the molecule, which will lead to longer retention times in reversed-phase HPLC compared to its non-chlorinated analog. Chlorinated compounds can sometimes be prone to degradation, which could potentially introduce impurities that affect the baseline.[5]

Q3: My compound has poor solubility. What is the best way to prepare the sample for injection?

If the compound has poor solubility in the initial mobile phase, you can try dissolving it in a stronger organic solvent like DMSO or DMF. However, it is crucial to keep the injection volume small to minimize the "solvent effect," which can cause peak distortion. Alternatively, you can explore using a different mobile phase system where the compound is more soluble.

Q4: I am observing a gradual increase in backpressure. What could be the cause?

An increase in backpressure is often due to a blockage in the HPLC system.[4] Common causes include:

  • Particulate matter from the sample: Always filter your sample through a 0.22 or 0.45 µm syringe filter before injection.

  • Precipitation of the sample or buffer in the mobile phase: Ensure that your mobile phase components are fully miscible and that any buffers used are soluble in the highest organic concentration of your gradient.

  • Column frit blockage: This can be caused by particulates or precipitated material. You may need to backflush the column or replace the inlet frit.

Q5: Why are my retention times shifting from one run to the next?

Retention time shifts can be caused by several factors:[7]

  • Changes in mobile phase composition: Inaccurate mixing of the mobile phase or evaporation of the more volatile component can lead to shifts in retention.[8]

  • Column temperature fluctuations: Inconsistent column temperature can affect the viscosity of the mobile phase and the interaction of the analyte with the stationary phase. Using a column oven is highly recommended for reproducible results.

  • Column equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. Insufficient equilibration is a common cause of retention time drift, especially at the beginning of a series of runs.

Experimental Protocol: Reversed-Phase HPLC Purification

This protocol provides a general methodology for the purification of this compound. Optimization may be required based on the specific impurity profile of your sample.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a gradient pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

Materials:

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Sample Diluent: 1:1 (v/v) Acetonitrile:Water or initial mobile phase composition.

  • Strong Wash Solvent: 100% Acetonitrile

  • Weak Wash Solvent: 10% Acetonitrile in Water

Procedure:

  • System Preparation:

    • Purge the pump with both mobile phases to remove any air bubbles.

    • Equilibrate the column with the initial mobile phase conditions (e.g., 95% A, 5% B) at a flow rate of 1.0 mL/min until a stable baseline is achieved.

  • Sample Preparation:

    • Accurately weigh and dissolve the crude this compound in the sample diluent to a known concentration (e.g., 1 mg/mL).

    • Filter the sample solution through a 0.22 µm syringe filter into an HPLC vial.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm (or a wavelength determined by UV-Vis scan of the compound)

    • Injection Volume: 10 µL

    • Gradient Program:

      Time (min) % Mobile Phase A % Mobile Phase B
      0.0 95 5
      20.0 5 95
      25.0 5 95
      25.1 95 5

      | 30.0 | 95 | 5 |

  • Data Analysis:

    • Identify the peak corresponding to this compound based on its retention time.

    • Integrate the peaks to determine the purity of the target compound and the relative amounts of impurities.

  • Fraction Collection (for preparative scale):

    • Set up the fraction collector to collect the eluent corresponding to the peak of interest.

  • Post-Run:

    • Wash the column with the strong wash solvent for at least 15 column volumes.

    • Store the column in an appropriate storage solvent (e.g., 80% Acetonitrile in Water).

Visualizations

TroubleshootingWorkflow cluster_symptom Symptom cluster_causes Potential Causes cluster_solutions Solutions Symptom Chromatographic Problem PoorPeakShape Poor Peak Shape Symptom->PoorPeakShape PoorResolution Poor Resolution Symptom->PoorResolution UnstableBaseline Unstable Baseline Symptom->UnstableBaseline AdjustMobilePhase Adjust Mobile Phase (pH, % Organic) PoorPeakShape->AdjustMobilePhase ChangeColumn Change Column PoorPeakShape->ChangeColumn PoorResolution->AdjustMobilePhase PoorResolution->ChangeColumn OptimizeGradient Optimize Gradient PoorResolution->OptimizeGradient CleanSystem Clean System (Column, Flow Cell) UnstableBaseline->CleanSystem PrepareFreshSolvents Prepare Fresh Solvents UnstableBaseline->PrepareFreshSolvents

Caption: Troubleshooting workflow for common HPLC issues.

ExperimentalWorkflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Post-Run SystemPrep System Preparation (Purge, Equilibrate) SamplePrep Sample Preparation (Dissolve, Filter) SystemPrep->SamplePrep Injection Inject Sample SamplePrep->Injection GradientElution Gradient Elution Injection->GradientElution DataAnalysis Data Analysis (Integration, Purity) GradientElution->DataAnalysis FractionCollection Fraction Collection (Preparative) DataAnalysis->FractionCollection ColumnWash Column Wash & Storage DataAnalysis->ColumnWash FractionCollection->ColumnWash

Caption: Experimental workflow for HPLC purification.

References

Technical Support Center: Synthesis of 6-Chloro-1,3-dihydropyrrolo[3,2-b]pyridin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for managing impurities in the synthesis of 6-Chloro-1,3-dihydropyrrolo[3,2-b]pyridin-2-one. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental work.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.

Issue 1: Low or No Yield of the Desired Product

Q: My reaction is resulting in a very low yield or no desired product at all. What are the likely causes and how can I improve the outcome?

A: Low yields in the synthesis of 7-azaindole derivatives like this compound are a common challenge, often stemming from the electron-deficient nature of the pyridine ring which can impede classical indole formation reactions.[1] Several factors could be contributing to this issue:

  • Sub-optimal Reaction Conditions: The choice of catalyst, base, solvent, and temperature is critical. For instance, in domino reactions involving 2-fluoro-3-methylpyridine and an arylaldehyde, the selection of the alkali-amide base is crucial for chemoselectivity.[2]

  • Poor Quality of Starting Materials: Impurities in starting materials can interfere with the reaction. Ensure all reactants are of high purity and appropriately dried.

  • Inefficient Cyclization: The final ring-closing step to form the pyrrolo-pyridinone system can be challenging. Microwave heating has been shown to dramatically accelerate some cyclization-dehydration sequences in azaindole synthesis.[3]

  • Side Reactions: Competing side reactions can consume starting materials and reduce the yield of the desired product. (See "Common Impurities and Side Products" section below).

Troubleshooting Workflow for Low Yield:

Caption: A logical workflow for troubleshooting low product yield.

Issue 2: Presence of a Major Impurity with a Similar Mass

Q: I am observing a significant impurity with a mass that is 2 amu higher than my product. What could this be and how can I prevent its formation?

A: A common impurity in the synthesis of 7-azaindole derivatives is the corresponding reduced 7-azaindoline.[2] This is particularly relevant when the synthesis involves a final oxidation step to form the pyridinone ring.

  • Cause: Incomplete oxidation or the use of reducing conditions can lead to the formation of the azaindoline byproduct. The choice of base can also be a critical factor; for example, in certain domino reactions, LiN(SiMe3)2 has been shown to selectively produce the 7-azaindoline, while KN(SiMe3)2 favors the formation of the 7-azaindole.[2]

  • Prevention and Removal:

    • Choice of Base: If applicable to your synthetic route, consider using a base that favors the formation of the desired oxidized product.

    • Oxidation Step: If your synthesis includes a final oxidation step, ensure it goes to completion. This may involve optimizing the oxidant, reaction time, or temperature.

    • Purification: The azaindoline can often be separated from the desired product by column chromatography.

Issue 3: Formation of Dimeric or Polymeric Byproducts

Q: My reaction mixture is showing high molecular weight impurities, suggesting dimerization or polymerization. How can I minimize this?

A: Dimerization of starting materials or intermediates is a known side reaction in azaindole synthesis, particularly when using highly reactive species like organolithium reagents.[1]

  • Cause: Intermolecular reactions can compete with the desired intramolecular cyclization, especially at high concentrations. For example, the starting picoline in a Chichibabin-type cyclization can undergo dimerization.

  • Prevention:

    • Concentration: Running the reaction at a lower concentration can favor the intramolecular cyclization over intermolecular side reactions.

    • Order of Addition: In some cases, the order of reagent addition can significantly impact the product distribution. For instance, inverse addition (adding the picoline to the base and electrophile) may be beneficial.

    • Temperature Control: Maintaining a low temperature can help to control the reactivity of organometallic intermediates and reduce the rate of side reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic strategies for preparing the this compound core structure?

A1: The synthesis of the 7-azaindole scaffold, of which this compound is a derivative, can be approached through several established methods:[3][4]

  • Palladium-Catalyzed Cross-Coupling Reactions: These are modern and versatile methods. A common approach involves a Sonogashira or Suzuki coupling of a functionalized pyridine with an appropriate coupling partner, followed by an intramolecular cyclization.[3]

  • Chichibabin-like Cyclization: This method involves the condensation of a substituted picoline with a nitrile in the presence of a strong base like lithium diisopropylamide (LDA).

  • Iron-Catalyzed Cyclization: This can be an efficient method, often utilizing microwave irradiation to promote the cyclization of starting materials like o-haloaromatic amines and terminal alkynes.

  • Bartoli Indole Synthesis: This reaction uses nitro-pyridines and vinyl Grignard reagents and has been increasingly applied to azaindole synthesis.[1]

Q2: What are the key impurities to look out for in the synthesis of this compound?

A2: Besides the aforementioned 7-azaindoline and dimeric byproducts, other potential impurities include:

  • Positional Isomers: Depending on the starting materials and reaction conditions, the formation of other pyrrolopyridine isomers is possible.[1] Careful control of regioselectivity is crucial.

  • Incomplete Cyclization Products: The reaction may not proceed to completion, leaving starting materials or intermediates in the final mixture.

  • Over-halogenated or De-halogenated Species: If the synthesis involves halogenation steps, it is possible to form di-chlorinated or non-chlorinated byproducts. Conversely, de-chlorination can occur under certain reductive conditions.

Q3: What are the recommended methods for purifying this compound?

A3: The purification of halogenated 7-azaindole derivatives typically involves a combination of techniques:

  • Column Chromatography: This is the most common method for separating the desired product from impurities. Silica gel is a standard stationary phase, and the eluent system will depend on the polarity of the product and impurities.

  • Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent or solvent mixture can be a highly effective method for achieving high purity.

  • Washing: Washing the crude product with aqueous solutions (e.g., dilute acid or base, brine) can help to remove certain types of impurities.

Data Presentation

Table 1: Comparison of Yields for Different 7-Azaindole Synthesis Methods (Literature Data for Analogous Systems)

Synthetic MethodStarting MaterialsProductYield (%)Reference
Domino Reaction2-Fluoro-3-picoline, Benzaldehyde2-Phenyl-7-azaindole56-93%[5]
Suzuki-Miyaura Coupling6-Chloro-3-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine, Phenylboronic acid6-Chloro-3-phenyl-1-methyl-1H-pyrrolo[2,3-b]pyridine85%[6]
Iodine-Catalyzed Selenylation6-Chloro-7-azaindole, Diphenyl diselenide6-Chloro-3-(phenylselanyl)-7-azaindole92-95%[7]

Note: The yields presented are for analogous systems and may vary for the specific synthesis of this compound.

Experimental Protocols

General Procedure for the Synthesis of (Z)-3-(2-chlorobenzylidene)-1H-pyrrolo[2,3-b]pyridin-2(3H)-one (A 7-aza-2-oxindole derivative):

  • A solution of 1H-pyrrolo[2,3-b]pyridin-2(3H)-one (1.0 equiv) and 2-chlorobenzaldehyde (1.0 equiv) in an appropriate solvent (e.g., ethanol) is prepared.

  • A catalytic amount of a base (e.g., piperidine) is added to the solution.

  • The reaction mixture is heated to reflux and monitored by TLC or LC-MS until the starting materials are consumed.

  • Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.

  • The crude product is washed with a suitable solvent (e.g., cold ethanol) and dried.

  • Further purification can be achieved by recrystallization or column chromatography if necessary.

General Workflow for Synthesis and Purification:

SynthesisWorkflow Start Starting Materials Reaction Reaction (e.g., Cyclization) Start->Reaction Workup Aqueous Workup Reaction->Workup Crude_Product Crude Product Isolation Workup->Crude_Product Purification Purification (Column Chromatography / Recrystallization) Crude_Product->Purification Analysis Purity Analysis (NMR, LC-MS) Purification->Analysis Analysis->Purification Purity < 95% Final_Product Pure this compound Analysis->Final_Product Purity > 95%

Caption: A general workflow for the synthesis and purification of the target compound.

References

Technical Support Center: Production of 6-Chloro-1,3-dihydropyrrolo[3,2-b]pyridin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 6-Chloro-1,3-dihydropyrrolo[3,2-b]pyridin-2-one.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and effective synthetic strategy involves a multi-step process beginning with a suitable pyridine derivative. A plausible route includes the construction of a 6-chloro-7-azaindole core, which is subsequently oxidized to yield the target compound, this compound. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are often employed in the formation of the pyrrole ring of the azaindole scaffold.

Q2: What are the primary challenges when scaling up the production of this compound?

Scaling up the synthesis of this compound from laboratory to pilot or manufacturing scale can present several challenges. These often include:

  • Reproducibility of Palladium-Catalyzed Reactions: Reactions like the Buchwald-Hartwig amination can be sensitive to catalyst loading, ligand choice, base, solvent, and temperature. What works on a small scale may not be directly transferable.[1][2]

  • Impurity Profile: The impurity profile can change with scale. Side reactions that are negligible in the lab can become significant, leading to difficulties in purification.

  • Exothermic Reactions: Some steps, particularly those involving strong bases or reactive intermediates, can be exothermic and require careful thermal management on a larger scale to prevent runaway reactions and the formation of byproducts.[]

  • Product Isolation and Purification: Crystallization and purification methods may need to be re-optimized for larger volumes to ensure consistent product quality and yield.

  • Reagent and Solvent Handling: The safe handling and disposal of large quantities of reagents and solvents become more critical at scale.

Q3: How can I improve the yield and purity of my product during scale-up?

To enhance yield and purity during scale-up, consider the following:

  • Process Optimization: Systematically investigate critical process parameters such as reaction temperature, concentration, and stoichiometry to identify optimal conditions.

  • Catalyst and Ligand Screening: For palladium-catalyzed steps, screen different catalysts and ligands to find a more robust and efficient system for your specific substrates.[4][5]

  • Control of Reaction Atmosphere: Ensure reactions sensitive to air and moisture are conducted under a strictly inert atmosphere (e.g., nitrogen or argon).[1]

  • Efficient Mixing: Inadequate mixing in larger reactors can lead to localized "hot spots" and incomplete reactions. Ensure your mixing is sufficient for the scale of the reaction.[6]

  • Work-up and Purification: Optimize your work-up procedure to efficiently remove impurities. This may involve adjusting pH, solvent choice for extractions, and developing a robust crystallization method.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low Yield in Buchwald-Hartwig Amination Step Inactive catalyst or inappropriate ligand.Screen different palladium precatalysts and ligands. Ensure the use of an appropriate base and anhydrous solvent.[1][7][8]
Poor quality of reagents or solvents.Use high-purity, anhydrous reagents and solvents. Degas solvents prior to use.
Reaction temperature is too low or too high.Optimize the reaction temperature. Higher temperatures can sometimes lead to degradation.
Incomplete Reaction Insufficient reaction time.Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.
Poor mixing.Increase the stirring rate to ensure proper mixing, especially for heterogeneous mixtures.
Catalyst deactivation.Ensure a strictly inert atmosphere. Consider using a higher catalyst loading or a more robust catalyst system.
Formation of Significant Impurities Side reactions due to high temperature.Lower the reaction temperature and extend the reaction time if necessary.
Cross-reactivity of functional groups.Consider protecting sensitive functional groups on your starting materials.
Oxygen or moisture contamination.Use proper inert atmosphere techniques and anhydrous solvents.[6]
Difficulty in Product Purification Product is an oil or does not crystallize easily.Screen different solvent systems for crystallization. Consider purification by column chromatography on a larger scale if necessary.
Impurities co-crystallize with the product.Re-evaluate the work-up procedure to remove impurities before crystallization. A hot filtration step may be beneficial.
Inconsistent Results Between Batches Variation in raw material quality.Source high-purity, well-characterized starting materials from a reliable supplier.
Inconsistent reaction setup and procedure.Develop a detailed and standardized operating procedure for the synthesis.
Atmospheric conditions (humidity).Control the reaction environment, especially for moisture-sensitive steps.

Experimental Protocols

Synthesis of 6-Chloro-7-azaindole (Intermediate)

This protocol is a representative example and may require optimization for specific substrates and scales.

  • Reaction Setup: To an oven-dried, three-necked flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2,3-dichloro-5-aminopyridine (1 equivalent), a suitable palladium catalyst (e.g., Pd2(dba)3, 2 mol%), and a phosphine ligand (e.g., Xantphos, 4 mol%).

  • Reagent Addition: The flask is purged with nitrogen. Anhydrous toluene is added, followed by a suitable amine (1.2 equivalents) and a strong base (e.g., sodium tert-butoxide, 2.5 equivalents).

  • Reaction: The reaction mixture is heated to 100-110 °C and stirred vigorously under a nitrogen atmosphere. The reaction progress is monitored by TLC or LC-MS.

  • Work-up: Upon completion, the reaction is cooled to room temperature and quenched with water. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure 6-chloro-7-azaindole.

Oxidation to this compound
  • Reaction Setup: To a solution of 6-chloro-7-azaindole (1 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF), add an oxidizing agent (e.g., N-bromosuccinimide, NBS, 1.1 equivalents) portion-wise at 0 °C.

  • Reaction: The reaction mixture is stirred at room temperature until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up: The reaction is quenched with a saturated aqueous solution of sodium thiosulfate. The product is extracted with ethyl acetate, and the combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.

  • Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound.

Visualizations

experimental_workflow cluster_synthesis Synthesis of 6-Chloro-7-azaindole cluster_oxidation Oxidation to Final Product reaction_setup Reaction Setup reagent_addition Reagent Addition reaction_setup->reagent_addition 1 reaction Buchwald-Hartwig Amination reagent_addition->reaction 2 workup_synthesis Work-up reaction->workup_synthesis 3 purification_synthesis Purification workup_synthesis->purification_synthesis 4 oxidation_setup Oxidation Setup purification_synthesis->oxidation_setup 5 oxidation_reaction Oxidation oxidation_setup->oxidation_reaction 6 workup_oxidation Work-up oxidation_reaction->workup_oxidation 7 purification_oxidation Recrystallization workup_oxidation->purification_oxidation 8

Caption: Synthetic workflow for this compound production.

troubleshooting_logic start Low Yield or Purity Issue check_reagents Check Reagent and Solvent Purity start->check_reagents reagents_ok Purity Acceptable? check_reagents->reagents_ok check_conditions Review Reaction Conditions (Temp, Time, Atmosphere) conditions_ok Conditions Optimal? check_conditions->conditions_ok check_catalyst Evaluate Catalyst System (Loading, Ligand) catalyst_ok Catalyst Efficient? check_catalyst->catalyst_ok optimize_purification Optimize Purification Method purification_ok Purification Effective? optimize_purification->purification_ok reagents_ok->check_conditions Yes source_new_reagents Source High-Purity Reagents reagents_ok->source_new_reagents No conditions_ok->check_catalyst Yes optimize_conditions Optimize Conditions (DoE) conditions_ok->optimize_conditions No catalyst_ok->optimize_purification Yes screen_catalysts Screen New Catalysts/Ligands catalyst_ok->screen_catalysts No develop_new_purification Develop New Purification Protocol purification_ok->develop_new_purification No end Problem Resolved purification_ok->end Yes source_new_reagents->check_conditions optimize_conditions->check_catalyst screen_catalysts->optimize_purification develop_new_purification->end

Caption: Troubleshooting workflow for production issues.

References

Validation & Comparative

Validating 6-Chloro-1,3-dihydropyrrolo[3,2-b]pyridin-2-one as a Novel mTOR Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The mechanistic target of rapamycin (mTOR) is a critical serine/threonine kinase that acts as a central regulator of cell growth, proliferation, metabolism, and survival.[1] Its dysregulation is implicated in numerous diseases, including cancer and metabolic disorders, making it a prime target for therapeutic intervention.[2] This guide provides a framework for validating the novel compound 6-Chloro-1,3-dihydropyrrolo[3,2-b]pyridin-2-one as a potential mTOR inhibitor, comparing its hypothetical performance against well-established inhibitors: the allosteric mTORC1 inhibitor Rapamycin and the ATP-competitive mTORC1/mTORC2 inhibitor Torin1 .

While public data on the mTOR-inhibitory activity of this compound is not currently available, this document outlines the necessary experimental comparisons and presents hypothetical data to illustrate the validation process.

Comparative Analysis of mTOR Inhibitors

The efficacy of an mTOR inhibitor is determined by its potency (IC50), selectivity, and mechanism of action. An ideal validation process would compare the novel compound against inhibitors with different mechanisms, such as Rapamycin, which binds to FKBP12 to allosterically inhibit mTORC1, and Torin1, which targets the ATP-binding site of the mTOR kinase domain, thus inhibiting both mTORC1 and mTORC2.[3][4][5]

Table 1: Quantitative Comparison of mTOR Inhibitors

Compound Mechanism of Action Target(s) IC50 (in vitro kinase assay) Cellular IC50 (p-S6K)
This compound ATP-competitive (Hypothetical)mTORC1/mTORC215 nM (Hypothetical)50 nM (Hypothetical)
Rapamycin AllostericmTORC1~0.1 nM (in HEK293 cells)[3]0.5 nM (MCF7 cells)[6]
Torin1 ATP-competitivemTORC1/mTORC22-10 nM[4][7][8]~2.5 nM (for p-S6K)

IC50 (Inhibitory Concentration 50) is the concentration of an inhibitor required to reduce the activity of a target by 50%. Lower values indicate higher potency.

Experimental Validation Workflow

Validating a novel mTOR inhibitor involves a multi-step process, beginning with biochemical assays to determine direct kinase inhibition, followed by cell-based assays to confirm its effect on the mTOR signaling pathway within a biological context.

G GF Growth Factors PI3K PI3K GF->PI3K Akt Akt PI3K->Akt TSC TSC1/2 Akt->TSC Survival Cell Survival Akt->Survival mTORC2 mTORC2 mTORC2->Akt Rheb Rheb TSC->Rheb mTORC1 mTORC1 Rheb->mTORC1 S6K1 S6K1 mTORC1->S6K1 FourEBP1 4E-BP1 mTORC1->FourEBP1 Growth Cell Growth & Protein Synthesis S6K1->Growth FourEBP1->Growth Rapamycin Rapamycin Rapamycin->mTORC1 Torin1 Torin1 / Compound X Torin1->mTORC2 Torin1->mTORC1

References

Proposed LC-MS/MS Strategy for the Confirmation of 6-Chloro-1,3-dihydropyrrolo[3,2-b]pyridin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide outlines a proposed Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method for the confirmation of 6-Chloro-1,3-dihydropyrrolo[3,2-b]pyridin-2-one. Due to the limited availability of specific validated methods for this compound in the public domain, this document provides a robust starting point based on established methodologies for structurally similar compounds. The proposed method's expected performance is compared with that of validated LC-MS/MS methods for other relevant analytes.

Introduction

This compound is a heterocyclic compound of interest in pharmaceutical research and development. Accurate and sensitive quantification of this and related compounds in various matrices is crucial for pharmacokinetic, metabolism, and toxicology studies. LC-MS/MS stands as the gold standard for such bioanalytical applications due to its high sensitivity, selectivity, and specificity.[1] This guide details a proposed experimental protocol and compares its anticipated performance with established methods for other chlorinated and heterocyclic compounds.

Proposed LC-MS/MS Method and Performance Comparison

A sensitive and selective LC-MS/MS method is proposed for the quantification of this compound. The method would involve sample preparation by protein precipitation, followed by chromatographic separation on a C18 column and detection using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. The expected performance of this proposed method is benchmarked against existing validated methods for similar compounds in the following table.

ParameterProposed Method for this compoundMethod for Ranolazine Impurities[2]Method for Neuropsychotropic Drugs[1]Method for Synthetic Cathinones[3]
Instrumentation UPLC-Triple Quadrupole MSLC-Triple Quadrupole MSUPLC-Triple Quadrupole MSLC-Triple Quadrupole MS
Sample Preparation Protein Precipitation (Methanol/Acetonitrile)Spiking into sample solutionProtein Precipitation (Methanol/Acetonitrile)Homogenization with Methanol, Solid Phase Extraction (SPE)
Chromatographic Column C18 (e.g., X-Select CSH C18)X-Select CSH C18Kromasil ClassicShell C18Atlantis T3
Mobile Phase A: 0.1% Formic Acid in Water; B: Acetonitrile/MethanolA: 0.1% Ammonia in Water; B: MethanolA: 10 mM Ammonium Acetate, 0.2% Acetic Acid; B: AcetonitrileA: 0.1% Formic Acid in Water; B: Acetonitrile
Ionization Mode Electrospray Ionization (ESI), PositiveElectrospray Ionization (ESI), PositiveElectrospray Ionization (ESI), Positive and NegativeElectrospray Ionization (ESI), Positive
LOD Estimated: 0.05 - 0.1 ng/mL0.075 - 0.077 ppm (ng/mL)Not specified0.5 - 1 ng/g
LOQ Estimated: 0.15 - 0.3 ng/mL0.251 - 0.258 ppm (ng/mL)Not specified1 - 2 ng/g
Linearity (r²) >0.99Not specified>0.990Not specified
Precision (%RSD) <15%System: 0.8 - 2.9%; Method: 1.0 - 1.3%Intra- and Inter-batch: <15%0 - 10%
Accuracy (% Recovery) 85 - 115%94.1 - 106.0%90 - 110%87.3 - 97.8%
Matrix Effect To be determinedNot specifiedWithin ±20%-76% to -28.1%

Experimental Protocols

Proposed Method for this compound

This proposed protocol is a starting point and should be optimized and validated for the specific matrix of interest.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of the sample (e.g., plasma, serum), add 300 µL of a cold protein precipitation solvent (e.g., acetonitrile or methanol containing a suitable internal standard).

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. Liquid Chromatography Conditions

  • Instrument: UPLC system

  • Column: X-Select CSH C18, 2.1 x 50 mm, 2.5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: Start with 5% B, ramp to 95% B over 4 minutes, hold for 1 minute, and return to initial conditions.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

3. Mass Spectrometry Conditions

  • Instrument: Triple Quadrupole Mass Spectrometer

  • Ion Source: Electrospray Ionization (ESI) in positive ion mode

  • MRM Transitions: To be determined by infusing a standard solution of this compound. The precursor ion will be the [M+H]⁺ ion, and at least two product ions should be selected for quantification and confirmation.

  • Source Parameters: Optimize capillary voltage, source temperature, desolvation gas flow, and cone gas flow for maximum signal intensity.

  • Collision Energy: Optimize for each MRM transition.

Alternative Analytical Approaches

While LC-MS/MS is the preferred method, other techniques could be considered for the analysis of this compound, although likely with lower sensitivity and selectivity. Gas Chromatography-Mass Spectrometry (GC-MS) could be an option, potentially requiring derivatization to improve the volatility of the analyte.[4][5]

Visualizing the Workflow

The following diagram illustrates the general workflow for the proposed LC-MS/MS method.

LCMSMS_Workflow cluster_sample_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis Sample Biological Sample Precipitation Protein Precipitation (Acetonitrile/Methanol) Sample->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection Injection Reconstitution->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Ionization Ionization (ESI+) Separation->Ionization Selection Precursor Ion Selection (Q1) Ionization->Selection Fragmentation Fragmentation (Q2) Selection->Fragmentation Detection Product Ion Detection (Q3) Fragmentation->Detection Quantification Quantification Detection->Quantification

Caption: General workflow of the proposed LC-MS/MS method.

Conclusion

The proposed LC-MS/MS method provides a strong foundation for the sensitive and selective confirmation of this compound in biological matrices. By leveraging established protocols for similar compounds, researchers can expedite method development and validation. The comparative data presented in this guide serves as a benchmark for expected performance, enabling scientists to make informed decisions for their analytical needs. The high throughput and reliability of UPLC-MS/MS make it an invaluable tool in drug development and related research fields.[1][6]

References

Profiling the Selectivity of 6-Chloro-1,3-dihydropyrrolo[3,2-b]pyridin-2-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Researchers and drug development professionals are presented with a comprehensive guide on the cross-reactivity profiling of the novel compound 6-Chloro-1,3-dihydropyrrolo[3,2-b]pyridin-2-one. While specific experimental data for this compound is not yet publicly available, this guide furnishes the essential methodologies and comparative framework necessary for its evaluation as a potential kinase inhibitor. By leveraging data from structurally related compounds, this document serves as a foundational resource for initiating efficacy and selectivity studies.

The pyrrolopyridine scaffold, a core component of this compound, is a recognized pharmacophore in numerous kinase inhibitors.[1] Derivatives of similar structures, such as pyrrolo[3,2-c]pyridines and pyrrolo[2,3-d]pyrimidines, have demonstrated inhibitory activity against a range of kinases, including FMS, EGFR, HER2, VEGFR2, and CDK2.[2][3][4][5] This guide outlines the experimental procedures to rigorously assess the kinase selectivity of this new molecule and compare its performance against established inhibitors.

Comparative Kinase Inhibition Profile

To ascertain the selectivity of this compound, a comprehensive kinase panel assay is recommended. The following table presents a hypothetical inhibitory profile against a panel of selected kinases, with IC50 values indicating the concentration of the inhibitor required to reduce the kinase activity by 50%. Lower values denote higher potency. For comparative purposes, data for well-characterized kinase inhibitors, Sunitinib and Erlotinib, are included.

Kinase TargetThis compound (IC50, nM)Sunitinib (IC50, nM)Erlotinib (IC50, nM)
Tyrosine Kinases
EGFRData to be determined2612
HER2Data to be determined-30
VEGFR2Data to be determined91000
PDGFRβData to be determined2-
c-KitData to be determined8-
FMSData to be determined50-
Serine/Threonine Kinases
CDK2Data to be determined150-
ROCK1Data to be determined--
Aurora AData to be determined250-

Experimental Protocols

A detailed methodology is crucial for the accurate assessment of kinase inhibition and cross-reactivity. The following protocols are standard in the field for generating reliable and reproducible data.

Kinase Inhibition Assay (Radiometric)

This assay quantifies the phosphorylation of a substrate by a specific kinase in the presence of a test compound.

  • Reaction Mixture Preparation: A reaction buffer containing ATP (with a trace amount of γ-³²P-ATP), a purified kinase, and a specific substrate (e.g., a peptide or protein) is prepared.

  • Inhibitor Addition: The test compound, this compound, and comparator compounds are added at varying concentrations.

  • Incubation: The reaction is initiated and incubated at a controlled temperature (typically 30°C) for a defined period (e.g., 30-60 minutes).

  • Reaction Termination: The reaction is stopped by the addition of a quenching solution, such as phosphoric acid.

  • Separation and Detection: The phosphorylated substrate is separated from the unreacted ATP, often by spotting the mixture onto a phosphocellulose membrane and washing away the excess ATP. The radioactivity incorporated into the substrate is then quantified using a scintillation counter.

  • Data Analysis: The percentage of kinase inhibition is calculated relative to a control reaction without any inhibitor. IC50 values are determined by fitting the dose-response data to a sigmoidal curve.

Cellular Proliferation Assay

To assess the on-target and potential off-target effects in a cellular context, a proliferation assay is employed.

  • Cell Culture: Cancer cell lines with known kinase dependencies (e.g., A549 for EGFR, HT-29 for various kinases) are cultured in appropriate media.

  • Compound Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of the test and comparator compounds.

  • Incubation: The cells are incubated for a specified duration, typically 72 hours.

  • Viability Assessment: Cell viability is measured using a colorimetric or fluorometric assay, such as the MTT or resazurin assay.

  • Data Analysis: The concentration of the compound that inhibits cell growth by 50% (GI50) is calculated from the dose-response curves.

Visualizing Workflows and Pathways

To provide a clear understanding of the experimental processes and the biological context, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Compound Test Compound & Comparators Reaction Kinase Reaction Compound->Reaction Kinase Purified Kinase Kinase->Reaction Substrate Substrate & ATP (γ-³²P) Substrate->Reaction Incubation Incubation Reaction->Incubation Termination Termination Incubation->Termination Separation Separation of Substrate Termination->Separation Detection Scintillation Counting Separation->Detection Data IC50 Determination Detection->Data

Workflow for the radiometric kinase inhibition assay.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR2) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Inhibitor 6-Chloro-1,3-dihydropyrrolo [3,2-b]pyridin-2-one Inhibitor->RTK Inhibition

Simplified RTK signaling pathway targeted by kinase inhibitors.

This guide provides a robust framework for the systematic evaluation of this compound. The outlined protocols and comparative data will enable researchers to accurately determine its potency and selectivity, thereby informing its potential as a novel therapeutic agent.

References

Comparative Analysis of mTOR Inhibitors: 6-Chloro-1,3-dihydropyrrolo[3,2-b]pyridin-2-one vs. BEZ235

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of the well-characterized dual PI3K/mTOR inhibitor, BEZ235, and the less-documented compound, 6-Chloro-1,3-dihydropyrrolo[3,2-b]pyridin-2-one, in the context of mTOR inhibition. Due to the limited publicly available data for this compound, this comparison focuses on the established profile of BEZ235 and outlines the experimental framework necessary to evaluate a novel mTOR inhibitor.

Introduction to mTOR and its Inhibition

The mammalian target of rapamycin (mTOR) is a crucial serine/threonine kinase that integrates signals from various upstream pathways to regulate cell growth, proliferation, and survival. It exists in two distinct complexes, mTORC1 and mTORC2, which have different downstream targets and cellular functions. Dysregulation of the mTOR pathway is a common feature in many human cancers, making it a prime target for drug development.

BEZ235 is a potent, dual ATP-competitive inhibitor of both PI3K and mTOR kinases. It has been extensively studied in preclinical and clinical settings for its anti-cancer properties. In contrast, this compound is not a widely recognized mTOR inhibitor in scientific literature, suggesting it may be a novel or less-characterized compound.

Quantitative Comparison of Inhibitory Activity

The following table summarizes the inhibitory activity of BEZ235 against mTOR and related kinases. Data for this compound is not available in the public domain and would require experimental determination.

Target BEZ235 IC50 (nM) This compound IC50 (nM)
mTOR4Data not available
PI3Kα4Data not available
PI3Kβ75Data not available
PI3Kγ7Data not available
PI3Kδ5Data not available

IC50 values for BEZ235 are approximate and can vary depending on the specific assay conditions.

The mTOR Signaling Pathway

The diagram below illustrates the central role of mTOR in cell signaling, highlighting the points of inhibition by a dual PI3K/mTOR inhibitor like BEZ235.

mTOR_Pathway cluster_upstream Upstream Signals cluster_pi3k PI3K Pathway cluster_mtorc mTOR Complexes cluster_downstream Downstream Effects Growth Factors Growth Factors PI3K PI3K Growth Factors->PI3K Nutrients Nutrients mTORC1 mTORC1 Nutrients->mTORC1 PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Akt->mTORC1 mTORC2 mTORC2 Akt->mTORC2 Protein Synthesis Protein Synthesis mTORC1->Protein Synthesis Cell Growth Cell Growth mTORC1->Cell Growth Proliferation Proliferation mTORC1->Proliferation mTORC2->Akt Survival Survival mTORC2->Survival BEZ235 BEZ235 BEZ235->PI3K inhibits BEZ235->mTORC1 inhibits BEZ235->mTORC2 inhibits

Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition by BEZ235.

Experimental Protocols for mTOR Inhibition Assays

To evaluate the inhibitory potential of a novel compound like this compound and compare it to a reference compound such as BEZ235, a series of biochemical and cellular assays are required.

Biochemical Kinase Assay

This assay directly measures the ability of a compound to inhibit the kinase activity of purified mTOR protein.

Materials:

  • Recombinant human mTOR protein

  • ATP and a suitable substrate (e.g., a peptide or protein substrate of mTOR)

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Test compounds (BEZ235 and this compound) dissolved in DMSO

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • Microplate reader

Procedure:

  • Prepare a serial dilution of the test compounds.

  • In a microplate, add the mTOR enzyme, the substrate, and the assay buffer.

  • Add the diluted test compounds to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at the optimal temperature and time for the enzyme.

  • Stop the reaction and measure the amount of product formed using a suitable detection method.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Western Blot Assay

This assay assesses the inhibition of mTOR signaling within a cellular context by measuring the phosphorylation of downstream targets.

Materials:

  • Cancer cell line with an active mTOR pathway (e.g., PC3, MCF7)

  • Cell culture medium and supplements

  • Test compounds

  • Lysis buffer

  • Primary antibodies against phosphorylated and total forms of mTOR downstream targets (e.g., p-S6K, S6K, p-4E-BP1, 4E-BP1)

  • Secondary antibodies

  • Western blot equipment and reagents

Procedure:

  • Seed cells in a multi-well plate and allow them to adhere.

  • Treat the cells with various concentrations of the test compounds for a specified duration.

  • Lyse the cells and collect the protein extracts.

  • Determine the protein concentration of each lysate.

  • Perform SDS-PAGE and transfer the proteins to a membrane.

  • Probe the membrane with primary antibodies against the phosphorylated and total forms of mTOR targets.

  • Incubate with the appropriate secondary antibodies and visualize the protein bands.

  • Quantify the band intensities to determine the effect of the compounds on the phosphorylation of mTOR downstream targets.

The following diagram outlines the general workflow for comparing mTOR inhibitors.

Experimental_Workflow cluster_compound Compound Preparation cluster_assays Inhibition Assays cluster_analysis Data Analysis BEZ235 BEZ235 Serial Dilution Serial Dilution BEZ235->Serial Dilution This compound This compound This compound->Serial Dilution Biochemical Assay Biochemical Assay Serial Dilution->Biochemical Assay Cellular Assay Cellular Assay Serial Dilution->Cellular Assay IC50 Determination IC50 Determination Biochemical Assay->IC50 Determination Western Blot Analysis Western Blot Analysis Cellular Assay->Western Blot Analysis Comparative Analysis Comparative Analysis IC50 Determination->Comparative Analysis Western Blot Analysis->Comparative Analysis

Caption: General experimental workflow for the comparison of mTOR inhibitors.

Conclusion

BEZ235 is a well-established dual PI3K/mTOR inhibitor with potent activity in both biochemical and cellular assays. Its mechanism of action and inhibitory profile are extensively documented. For a novel compound such as this compound, a rigorous experimental evaluation following the protocols outlined above is necessary to determine its efficacy and selectivity as an mTOR inhibitor. A direct comparison with a known inhibitor like BEZ235 would be the gold standard for characterizing its potential in drug discovery and development.

Comparative Analysis of 6-Chloro-1,3-dihydropyrrolo[3,2-b]pyridin-2-one and Its Structural Analogues as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a structural analogue comparison of 6-Chloro-1,3-dihydropyrrolo[3,2-b]pyridin-2-one. While no direct biological activity data for this compound is publicly available, this document focuses on the performance of its structural analogues, offering a valuable resource for kinase inhibitor research and development. The analogues, primarily belonging to the pyrrolopyridine and pyrrolopyrimidine classes, have demonstrated significant inhibitory activity against a range of kinases implicated in cancer and other diseases. This guide summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways to support further investigation in this area.

I. Data Presentation: Comparative Inhibitory Activity

The following tables summarize the in vitro inhibitory activities of various structural analogues of this compound against several protein kinases. The data highlights the potency and selectivity of these compounds, providing a basis for structure-activity relationship (SAR) studies.

Table 1: Inhibitory Activity of Pyrrolopyridine Analogues Against Met, Flt-3, and VEGFR-2 Kinases

Compound IDStructureTarget KinaseIC50 (nM)Antiproliferative Activity (Cell Line)IC50 (µM)
Analogue 1 Conformationally constrained 2-pyridone analogueMet1.8[1]GTL-16 (gastric carcinoma)Potent[1]
Flt-34[1]
VEGFR-227[1]

Table 2: Inhibitory Activity of Pyrrolo[3,2-c]pyridine Analogues Against FMS Kinase

Compound IDStructureTarget KinaseIC50 (nM)Antiproliferative Activity (Cell Line)IC50 (µM)
Analogue 2 (1e) Pyrrolo[3,2-c]pyridine derivativeFMS60[2][3]Not specifiedNot specified
Analogue 3 (1r) Pyrrolo[3,2-c]pyridine derivativeFMS30[2][3]Ovarian, prostate, and breast cancer cell lines0.15 - 1.78[2][3]
KIST101029 (Lead) Diaylamide derivativeFMS96[2][3]Not specifiedNot specified

Table 3: Inhibitory Activity of 1H-pyrrolo[2,3-b]pyridine Analogues Against Cdc7 Kinase

Compound IDStructureTarget KinaseIC50 (nM)
Analogue 4 (42) (Z)-2-(benzylamino)-5-(1H-pyrrolo[2,3-b]pyridin-3-ylmethylene)-1,3-thiazol-4(5H)-oneCdc77[4]

II. Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are based on standard laboratory procedures and can be adapted for specific research needs.

A. In Vitro Kinase Inhibition Assay (General Protocol)

This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.

  • Reagent Preparation :

    • Prepare a 2X solution of the target kinase and its specific substrate in the appropriate kinase reaction buffer.

    • Prepare serial dilutions of the test compound in DMSO, and then dilute further into the kinase buffer to create a 2X compound solution.

    • Prepare a 2X ATP solution in the kinase buffer. The final ATP concentration should ideally be at the Km value for the specific kinase.

  • Kinase Reaction :

    • In a suitable microplate (e.g., 384-well), add the 2X test compound solution or control (DMSO for 0% inhibition, a known potent inhibitor for 100% inhibition).

    • Add the 2X kinase/substrate solution to each well.

    • Incubate for a defined period (e.g., 10 minutes) at room temperature.

    • Initiate the kinase reaction by adding the 2X ATP solution.

    • Incubate for a specified time (e.g., 60 minutes) at room temperature.

  • Detection :

    • Stop the kinase reaction and quantify the amount of ADP produced using a commercial kit such as ADP-Glo™ Kinase Assay or a fluorescence-based method.

    • Measure the signal (luminescence or fluorescence) using a plate reader.

  • Data Analysis :

    • Calculate the percent inhibition for each compound concentration relative to the controls.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

B. Cell Viability (MTT) Assay

This protocol is used to assess the effect of a compound on the viability and proliferation of cancer cell lines.

  • Cell Seeding :

    • Culture the desired cancer cell line to approximately 80% confluency.

    • Trypsinize and resuspend the cells in fresh culture medium.

    • Seed the cells in a 96-well plate at a predetermined optimal density.

    • Incubate overnight to allow for cell attachment.

  • Compound Treatment :

    • Prepare serial dilutions of the test compound in the culture medium.

    • Remove the old medium from the cells and add the medium containing the test compound.

    • Incubate for a specified period (e.g., 72 hours).

  • MTT Addition and Incubation :

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL.

    • Incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Formazan Solubilization and Absorbance Reading :

    • Add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis :

    • Calculate the percent viability for each compound concentration relative to the vehicle control.

    • Plot the percent viability against the logarithm of the compound concentration and fit the data to determine the GI50 (concentration for 50% growth inhibition).

III. Signaling Pathway and Workflow Visualizations

The following diagrams, created using the DOT language, illustrate key signaling pathways targeted by the structural analogues and a general experimental workflow.

FMS_Signaling_Pathway CSF-1 CSF-1 FMS (CSF-1R) FMS (CSF-1R) CSF-1->FMS (CSF-1R) Binds Dimerization & Autophosphorylation Dimerization & Autophosphorylation FMS (CSF-1R)->Dimerization & Autophosphorylation PI3K PI3K Dimerization & Autophosphorylation->PI3K RAS RAS Dimerization & Autophosphorylation->RAS STATs STATs Dimerization & Autophosphorylation->STATs Akt Akt PI3K->Akt Proliferation, Survival, Differentiation Proliferation, Survival, Differentiation Akt->Proliferation, Survival, Differentiation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation, Survival, Differentiation STATs->Proliferation, Survival, Differentiation VEGFR_Signaling_Pathway VEGF VEGF VEGFR-2 VEGFR-2 VEGF->VEGFR-2 Binds Dimerization & Autophosphorylation Dimerization & Autophosphorylation VEGFR-2->Dimerization & Autophosphorylation PLCγ PLCγ Dimerization & Autophosphorylation->PLCγ PI3K PI3K Dimerization & Autophosphorylation->PI3K DAG DAG PLCγ->DAG IP3 IP3 PLCγ->IP3 PKC PKC DAG->PKC Ca2+ Ca2+ IP3->Ca2+ Angiogenesis, Permeability, Survival Angiogenesis, Permeability, Survival PKC->Angiogenesis, Permeability, Survival Ca2+->Angiogenesis, Permeability, Survival Akt Akt PI3K->Akt Akt->Angiogenesis, Permeability, Survival Experimental_Workflow cluster_0 Biochemical Assays cluster_1 Cell-based Assays Compound Synthesis Compound Synthesis Kinase Inhibition Assay Kinase Inhibition Assay Compound Synthesis->Kinase Inhibition Assay Cell Culture Cell Culture Compound Synthesis->Cell Culture IC50 Determination IC50 Determination Kinase Inhibition Assay->IC50 Determination Cell Viability Assay (MTT) Cell Viability Assay (MTT) Cell Culture->Cell Viability Assay (MTT) GI50 Determination GI50 Determination Cell Viability Assay (MTT)->GI50 Determination

References

Unveiling the Binding Profile of 6-Chloro-1,3-dihydropyrrolo[3,2-b]pyridin-2-one: A Comparative Guide for Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The compound 6-Chloro-1,3-dihydropyrrolo[3,2-b]pyridin-2-one, a derivative of the 7-azaindole scaffold, represents a promising starting point for the development of novel kinase inhibitors. While direct experimental data for this specific molecule is not publicly available, its structural similarity to a well-established class of kinase inhibitors allows for a detailed comparative analysis of its potential binding mode and a data-driven exploration of its therapeutic promise. This guide provides an objective comparison with related compounds, supported by available experimental data and detailed methodologies, to inform future research and development efforts.

The 7-azaindole core is recognized as a "privileged structure" in medicinal chemistry, known for its ability to mimic the adenine moiety of ATP and effectively bind to the hinge region of protein kinases. This interaction is crucial for inhibiting the kinase's catalytic activity, a key strategy in the development of targeted therapies for cancer and other diseases.

Comparative Analysis of Structurally Related Kinase Inhibitors

To contextualize the potential of this compound, we have compiled inhibitory activity data for structurally related pyrrolopyridine and other 7-azaindole derivatives against various protein kinases. This data, presented in the table below, highlights the structure-activity relationships (SAR) within this chemical class and provides a benchmark for the anticipated potency of the title compound.

Compound/AnalogTarget Kinase(s)IC50 (nM)Reference CompoundIC50 (nM)
7-Azaindole Derivatives
Substituted 7-azaindole (Compound 37)ROCKPotentNot Specified-
Pyrrolopyrimidine Derivatives
Halogenated Pyrrolo[2,3-d]pyrimidine (Compound 5k)EGFR79Sunitinib93
Her240Staurosporine38
VEGFR2136Sunitinib261
CDK2204Sunitinib-
Benzo[e]pyridoindole Derivatives
Compound 1Aurora A61VX-680Similar
Aurora B31VX-680Similar
Aurora C124VX-680Similar
Non-Azaindole Alternatives
Ruxolitinib (Jakafi)JAK1/JAK2---
LenvatinibVEGFR2---
Alisertib (MLN8237)Aurora A1.2--
Barasertib (AZD1152)Aurora B<1--

Predicted Binding Mode of this compound

Based on extensive studies of 7-azaindole derivatives, the binding mode of this compound to the ATP-binding pocket of a protein kinase can be predicted with a high degree of confidence. The pyrrolo[3,2-b]pyridin-2-one core is expected to form critical hydrogen bond interactions with the hinge region of the kinase.

Binding_Mode_Prediction cluster_kinase Kinase ATP Binding Pocket cluster_inhibitor This compound hinge Hinge Region gatekeeper Gatekeeper Residue hydrophobic_pocket Hydrophobic Pocket ribose_pocket Ribose Pocket core Pyrrolopyridinone Core core->hinge H-bonds chloro 6-Chloro Group core->chloro lactam Lactam Carbonyl core->lactam chloro->hydrophobic_pocket Hydrophobic Interaction lactam->ribose_pocket Potential H-bond

Caption: Predicted binding mode of the title compound within a kinase active site.

The nitrogen atom of the pyridine ring and the adjacent pyrrole nitrogen of the 7-azaindole scaffold typically form two hydrogen bonds with the backbone of the hinge region residues.[1][2][3] The "flipped" binding mode is also a possibility, where the 7-azaindole moiety is rotated 180 degrees.[1][3] The 6-chloro substituent is predicted to occupy a hydrophobic pocket, a common feature for kinase inhibitors that enhances binding affinity. The lactam carbonyl group at the 2-position could potentially form an additional hydrogen bond with residues in the ribose-binding pocket, further stabilizing the complex.

Experimental Protocols

To facilitate the experimental validation of the binding mode and inhibitory activity of this compound and its analogs, detailed protocols for standard biochemical kinase assays are provided below.

Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay

This assay is a common method for measuring kinase activity by detecting the phosphorylation of a substrate.

HTRF_Workflow start Start reagents Prepare Reagents: - Kinase - Substrate (Biotinylated) - ATP - Inhibitor (Test Compound) start->reagents reaction Incubate Kinase, Substrate, and Inhibitor reagents->reaction initiate Add ATP to Initiate Phosphorylation reaction->initiate stop_detect Add Detection Reagents: - Eu3+-cryptate labeled anti-phospho antibody - Streptavidin-XL665 initiate->stop_detect read Read HTRF Signal (665nm / 620nm) stop_detect->read end End read->end

Caption: Workflow for a typical HTRF kinase assay.

Protocol:

  • Reaction Setup: In a suitable microplate, combine the kinase, a biotinylated peptide or protein substrate, and the test compound (this compound) at various concentrations.

  • Initiation: Start the phosphorylation reaction by adding a solution of ATP.

  • Incubation: Incubate the reaction mixture at room temperature for a defined period to allow for substrate phosphorylation.

  • Detection: Stop the reaction and detect the phosphorylated product by adding a mixture of a Europium (Eu3+) cryptate-labeled anti-phospho-antibody and streptavidin-XL665 (SA-XL665).

  • Signal Reading: After another incubation period, measure the HTRF signal on a compatible plate reader. The ratio of the fluorescence at 665 nm (acceptor) to 620 nm (donor) is proportional to the extent of substrate phosphorylation.

ADP-Glo™ Kinase Assay

This luminescent assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

ADPGlo_Workflow start Start kinase_reaction Perform Kinase Reaction: - Kinase - Substrate - ATP - Inhibitor start->kinase_reaction add_adpglo Add ADP-Glo™ Reagent to stop reaction and deplete ATP kinase_reaction->add_adpglo incubate1 Incubate for 40 minutes add_adpglo->incubate1 add_detection Add Kinase Detection Reagent to convert ADP to ATP and generate light incubate1->add_detection incubate2 Incubate for 30-60 minutes add_detection->incubate2 read_luminescence Measure Luminescence incubate2->read_luminescence end End read_luminescence->end

References

A Researcher's Guide to Validating the Purity of Synthetic 6-Chloro-1,3-dihydropyrrolo[3,2-b]pyridin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthetic compounds is a critical step in the research and development pipeline. This guide provides a comparative overview of analytical techniques for validating the purity of 6-Chloro-1,3-dihydropyrrolo[3,2-b]pyridin-2-one, a heterocyclic compound with potential applications in drug discovery, likely as a kinase inhibitor. We present supporting experimental data, detailed methodologies, and a comparison with alternative compounds.

The target compound, this compound, also known as 6-Chloro-7-azaoxindole, belongs to the azaoxindole class of molecules. These scaffolds are recognized as privileged structures in medicinal chemistry, frequently utilized in the development of kinase inhibitors for various therapeutic areas.[1][2][3] Given its intended use in biological systems, rigorous purity assessment is paramount to ensure that observed biological effects are attributable to the compound itself and not to impurities.

Recommended Analytical Workflow for Purity Validation

A multi-pronged approach employing orthogonal analytical techniques is recommended to comprehensively assess the purity of synthetic this compound. The following workflow outlines the key analytical methods and their expected outcomes.

Purity Validation Workflow Figure 1: Purity Validation Workflow cluster_synthesis Synthesis & Purification cluster_analysis Purity Analysis cluster_results Data Interpretation Synthesis Chemical Synthesis Purification Purification (e.g., Column Chromatography, Recrystallization) Synthesis->Purification HPLC High-Performance Liquid Chromatography (HPLC) Purification->HPLC Primary Purity Check LCMS Liquid Chromatography-Mass Spectrometry (LC-MS) Purification->LCMS Impurity Profiling NMR Nuclear Magnetic Resonance (NMR) (¹H and ¹³C) Purification->NMR Structural Confirmation EA Elemental Analysis (CHN) Purification->EA Elemental Composition Purity_Assessment Purity Confirmation (>95% required for most research) HPLC->Purity_Assessment Impurity_ID Impurity Identification & Characterization LCMS->Impurity_ID NMR->Purity_Assessment EA->Purity_Assessment

Caption: A typical workflow for the synthesis, purification, and purity validation of a synthetic compound.

Key Analytical Techniques and Expected Data

A comprehensive purity analysis of this compound should include High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Elemental Analysis (EA).

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for assessing the purity of a compound by separating it from potential impurities. A high-purity sample should ideally show a single major peak.

Experimental Protocol (Hypothetical):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile in water with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: 1 mg/mL solution in methanol or a mixture of water and acetonitrile.

Data Presentation:

CompoundPurity by HPLC (%)Retention Time (min)
Synthetic this compound>95% (typical target)To be determined
Alternative 1 (e.g., 5-Chloro-7-azaoxindole)>98% (commercial spec.)To be determined
Alternative 2 (e.g., 7-Azaoxindole)>97% (commercial spec.)To be determined
Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the mass detection capabilities of mass spectrometry, allowing for the confirmation of the molecular weight of the target compound and the identification of impurities.

Experimental Protocol (Hypothetical):

  • LC Conditions: Similar to the HPLC method described above.

  • MS Detector: Electrospray ionization (ESI) in positive ion mode.

  • Mass Range: m/z 100-500.

Expected Data: For this compound (C₇H₅ClN₂O), the expected molecular weight is approximately 168.58 g/mol . The mass spectrum should show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z ≈ 169. Due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl), a characteristic isotopic pattern with a peak at [M+H+2]⁺ with roughly one-third the intensity of the [M+H]⁺ peak is expected.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical structure of the compound and can reveal the presence of impurities with different chemical structures. Both ¹H and ¹³C NMR should be performed.

Expected ¹H NMR Spectral Features (based on related structures): Based on the spectra of related azaoxindoles, the following proton signals are anticipated for this compound:

  • Aromatic protons on the pyridine ring.

  • A methylene (-CH₂-) singlet for the protons at the 3-position of the pyrrolone ring.

  • An NH proton from the lactam ring and potentially another from the pyrrole ring, although this may exchange with the solvent.

Expected ¹³C NMR Spectral Features:

  • Signals corresponding to the seven carbon atoms in the molecule, including a carbonyl carbon from the lactam ring.

Data Presentation:

TechniqueExpected Chemical Shifts (ppm) for this compound
¹H NMRAromatic region (δ 7.0-8.5), Methylene (δ ~3.5), NH (variable)
¹³C NMRCarbonyl (δ ~175), Aromatic/Heteroaromatic carbons (δ 110-160), Methylene (δ ~35)
Elemental Analysis (CHN)

Elemental analysis determines the percentage composition of carbon, hydrogen, and nitrogen in a sample. The experimental values should be in close agreement with the theoretical values for the pure compound. For a compound to be considered pure, the experimentally found values for carbon, hydrogen, and nitrogen should be within ±0.4% of the calculated values.[4]

Data Presentation:

ElementTheoretical (%) for C₇H₅ClN₂OFound (%)
C49.8749.87 ± 0.4
H2.992.99 ± 0.4
N16.6116.61 ± 0.4

Comparison with Alternative Compounds

The 7-azaoxindole scaffold is a key component in numerous kinase inhibitors.[1][2][3][5] When evaluating a new synthetic compound like this compound, it is useful to compare its purity and analytical profile to commercially available, structurally related compounds that may be used in similar research.

Commercially Available Alternatives:

Compound NameSupplier ExampleReported Purity
This compound Various>95% to 97%[2][3]
5-Chloro-7-azaoxindoleCommercial SupplierTypically >98%
7-AzaoxindoleCommercial SupplierTypically >97%
Pexidartinib (contains a 7-azaindole core)Commercial Supplier>98%
Vemurafenib (contains a 7-azaindole core)Commercial Supplier>98%

Researchers should aim for a purity of >95%, and ideally >98%, for their synthetic this compound to ensure the reliability of subsequent biological assays. The purity of commercially available alternatives can serve as a benchmark.

Identifying Potential Impurities

Impurities in a synthetic compound can originate from starting materials, reagents, intermediates, by-products of the reaction, or degradation of the final product. For the synthesis of this compound, potential impurities could include:

  • Unreacted starting materials: Depending on the synthetic route, this could include substituted pyridines or pyrroles.

  • Isomers: Positional isomers of the chloro group on the azaoxindole ring.

  • By-products: Compounds formed from side reactions during the synthesis.

  • Residual solvents: Solvents used in the synthesis and purification steps.

The identification of these impurities is crucial and can be achieved by careful analysis of HPLC chromatograms, LC-MS data, and NMR spectra.

Impurity_Sources Figure 2: Potential Sources of Impurities Start_Mat Starting Materials Final_Product 6-Chloro-1,3-dihydropyrrolo [3,2-b]pyridin-2-one Start_Mat->Final_Product Incomplete Reaction Intermediates Intermediates Intermediates->Final_Product Incomplete Reaction Byproducts By-products Byproducts->Final_Product Side Reactions Degradation Degradation Products Final_Product->Degradation Instability

References

Assessing the Off-Target Landscape of Pyrrolopyridine-Based Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the off-target effects of small molecule inhibitors is paramount for advancing safe and effective therapeutics. This guide provides a comparative analysis of the off-target profiles of pyrrolopyridine-based kinase inhibitors, with a focus on compounds targeting DYRK1A and GSK-3β, kinases implicated in neurodegenerative diseases, diabetes, and cancer.

Due to the absence of publicly available kinome-wide screening data for the specific compound 6-Chloro-1,3-dihydropyrrolo[3,2-b]pyridin-2-one, this guide will utilize a representative pyrrolopyridine-based kinase inhibitor, designated as Compound X , to illustrate the assessment of off-target effects. The off-target profile of Compound X is a composite based on publicly available data for structurally related pyrrolopyridine and azaindole kinase inhibitors. This guide compares the hypothetical off-target profile of Compound X with established inhibitors of Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) and Glycogen synthase kinase 3 beta (GSK-3β): Harmine, TWS119, Tideglusib, and CHIR-99021.

Introduction to Pyrrolopyridine-Based Kinase Inhibitors

The pyrrolopyridine scaffold is a prevalent structural motif in the design of kinase inhibitors due to its ability to form key hydrogen bond interactions within the ATP-binding pocket of various kinases. This scaffold is particularly common in inhibitors targeting the CMGC kinase family, which includes DYRK1A and GSK-3β. While often potent against their primary targets, the conserved nature of the ATP-binding site across the kinome presents a significant challenge in achieving high selectivity, leading to potential off-target interactions that can result in unforeseen biological effects and toxicities.

Comparative Analysis of Off-Target Profiles

To provide a quantitative comparison, the following tables summarize the inhibitory activity (IC50/Kd values) and kinome selectivity of Compound X and the comparator compounds against their primary targets and a selection of common off-target kinases.

Table 1: Inhibitory Activity against Primary Targets

CompoundPrimary Target(s)IC50 / Kd (nM)
Compound X (Hypothetical) DYRK1A / GSK-3β 15 / 25
HarmineDYRK1A80
TWS119GSK-3β30
TideglusibGSK-3β60 (irreversible)
CHIR-99021GSK-3β / GSK-3α6.7 / 10

Table 2: Off-Target Kinase Inhibition Profile (% Inhibition at 1 µM)

KinaseCompound X (Hypothetical)HarmineTWS119TideglusibCHIR-99021
DYRK1B 85%90%20%<10%<10%
DYRK2 70%85%15%<10%<10%
CDK2 45%30%55%<10%<10%
CDK5 35%40%60%<10%<10%
CLK1 60%75%25%<10%<10%
CLK4 55%70%20%<10%<10%
ROCK2 20%50%10%<10%<10%
PIM1 15%25%5%<10%<10%
MAO-A <10%>95%<5%<5%<5%

Data for comparator compounds is compiled from publicly available kinome scan datasets. The profile for Compound X is a representative composite.

Experimental Protocols for Off-Target Assessment

Accurate assessment of off-target effects relies on robust and standardized experimental methodologies. The two primary techniques detailed below, Kinome Scanning and Cellular Thermal Shift Assay (CETSA), provide complementary information on direct binding interactions and target engagement within a cellular context.

Protocol 1: In Vitro Kinase Profiling (Kinome Scan)

This protocol outlines a general procedure for assessing the selectivity of an inhibitor against a large panel of kinases using a competitive binding assay format.

Objective: To determine the binding affinity of a test compound to a broad range of kinases.

Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a kinase. The amount of kinase bound to the immobilized ligand is inversely proportional to the affinity of the test compound.

Materials:

  • Test compound (e.g., this compound)

  • DMSO (Dimethyl sulfoxide)

  • Kinase panel (e.g., KINOMEscan™)

  • Assay buffer

  • Immobilized ligand beads

  • Detection reagents (e.g., quantitative PCR reagents for DNA-tagged kinases)

  • Microplates

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Create a serial dilution series of the compound in DMSO.

  • Assay Reaction Setup:

    • Add the diluted test compound or DMSO (vehicle control) to the wells of a microplate.

    • Add the kinase enzyme to each well.

    • Add the immobilized ligand beads to each well.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.

  • Washing: Wash the plate to remove unbound kinase and test compound.

  • Quantification: Quantify the amount of kinase bound to the beads. For DNA-tagged kinases, this is typically done using quantitative PCR (qPCR).

  • Data Analysis:

    • Calculate the percentage of kinase bound to the beads relative to the DMSO control.

    • A lower percentage indicates stronger binding of the test compound to the kinase.

    • Results are often reported as percent of control or can be used to calculate dissociation constants (Kd).

Protocol 2: Cellular Thermal Shift Assay (CETSA)

This protocol describes the use of CETSA to confirm target engagement of an inhibitor in a cellular environment.

Objective: To determine if a compound binds to and stabilizes its target protein in intact cells.

Principle: Ligand binding to a protein typically increases its thermal stability. CETSA measures the extent of this stabilization by heating cell lysates or intact cells to various temperatures and then quantifying the amount of soluble target protein remaining.

Materials:

  • Cell line expressing the target kinase(s)

  • Cell culture medium and reagents

  • Test compound

  • DMSO

  • Phosphate-buffered saline (PBS)

  • Lysis buffer with protease and phosphatase inhibitors

  • PCR tubes or 96-well PCR plates

  • Thermal cycler

  • Centrifuge

  • Reagents for protein quantification (e.g., Western blot antibodies, BCA assay)

Procedure:

  • Cell Treatment:

    • Culture cells to the desired confluency.

    • Treat the cells with the test compound at various concentrations or with DMSO (vehicle control) for a specified time.

  • Heating:

    • Harvest the cells and resuspend them in PBS.

    • Aliquot the cell suspension into PCR tubes or a PCR plate.

    • Heat the samples across a range of temperatures in a thermal cycler for a defined period (e.g., 3 minutes).

  • Cell Lysis:

    • Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Separation of Soluble and Aggregated Proteins:

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.

  • Quantification of Soluble Protein:

    • Collect the supernatant containing the soluble proteins.

    • Quantify the amount of the target protein in the supernatant using a suitable method, such as Western blotting or an immunoassay.

  • Data Analysis:

    • Generate a melting curve by plotting the percentage of soluble target protein against the temperature for both compound-treated and vehicle-treated samples.

    • A shift in the melting curve to higher temperatures in the compound-treated samples indicates target engagement and stabilization.

    • Alternatively, perform an isothermal dose-response experiment by heating all samples at a single, optimized temperature and varying the compound concentration to determine the cellular EC50.

Visualizing Pathways and Workflows

To further clarify the concepts and procedures discussed, the following diagrams have been generated using the DOT language.

Signaling_Pathway Simplified Kinase Signaling and Inhibition cluster_upstream Upstream Signal cluster_receptor Receptor cluster_cascade Kinase Cascade cluster_inhibitor Inhibitor Action Upstream_Signal Growth Factor Receptor Receptor Tyrosine Kinase Upstream_Signal->Receptor DYRK1A DYRK1A Receptor->DYRK1A GSK3B GSK-3β Receptor->GSK3B Downstream Downstream Effectors (e.g., Tau, β-catenin) DYRK1A->Downstream GSK3B->Downstream Inhibitor Compound X Inhibitor->DYRK1A Inhibitor->GSK3B

Caption: Simplified kinase signaling pathway illustrating the points of intervention for inhibitors.

Kinome_Scan_Workflow Kinome Scan Experimental Workflow cluster_prep Preparation cluster_assay Competitive Binding Assay cluster_analysis Data Acquisition & Analysis A Prepare serial dilution of Compound X C Incubate Compound X, kinase, and ligand A->C B Prepare kinase panel and immobilized ligand B->C D Wash to remove unbound components C->D E Quantify bound kinase (e.g., qPCR) D->E F Calculate % of control and determine Kd E->F G Generate kinome selectivity profile F->G

Caption: Workflow for assessing off-target effects using a kinome scan.

CETSA_Workflow Cellular Thermal Shift Assay (CETSA) Workflow cluster_cell_treatment Cell Treatment cluster_heating_lysis Thermal Challenge & Lysis cluster_detection_analysis Detection & Analysis A Treat intact cells with Compound X or vehicle B Heat cells across a temperature gradient A->B C Lyse cells to release intracellular proteins B->C D Separate soluble from aggregated proteins C->D E Quantify soluble target protein (e.g., Western Blot) D->E F Plot melting curves and determine thermal shift E->F

Pyrrolopyridinone Derivatives: An In Vitro Head-to-Head Comparison for Anticancer Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrrolopyridinone scaffold and its isosteres, such as pyrrolopyrimidines, have garnered significant attention in medicinal chemistry due to their structural resemblance to the purine ring of ATP. This feature allows them to act as competitive inhibitors for a wide range of kinases, many of which are critical regulators of cancer cell proliferation and survival.[1][2][3] This guide provides a head-to-head comparison of the in vitro anticancer activity of representative pyrrolopyridinone and related derivatives, supported by experimental data and detailed protocols. The broad spectrum of pharmacological properties reported for these compounds includes not only anticancer, but also analgesic, anti-inflammatory, and antiviral activities.[4][5]

Comparative Analysis of In Vitro Efficacy

The following tables summarize the in vitro inhibitory activities of various pyrrolopyridinone-related derivatives against selected cancer cell lines and protein kinases. This comparative data highlights the potency and selectivity profiles of different structural classes.

Table 1: Cytotoxicity of Pyrrolopyrimidine Derivatives Against Human Cancer Cell Lines
Compound IDDerivative ClassCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
14a Pyrrolo[2,3-d]pyrimidineMCF-7 (Breast)1.7Doxorubicin26.1
18b Pyrrolo[2,3-d]pyrimidineMCF-7 (Breast)3.4Doxorubicin26.1
16b Pyrrolo[2,3-d]pyrimidineMCF-7 (Breast)5.7Doxorubicin26.1
17 Pyrrolo[2,3-d]pyrimidineHePG2 (Liver)8.7Doxorubicin21.6
17 Pyrrolo[2,3-d]pyrimidinePACA2 (Pancreatic)6.4Doxorubicin28.3
SPP10 Spiro-pyrrolopyridazineMCF-7 (Breast)2.31 ± 0.3--
SPP10 Spiro-pyrrolopyridazineH69AR (Lung)3.16 ± 0.8--
SPP10 Spiro-pyrrolopyridazinePC-3 (Prostate)4.2 ± 0.2--

Data for compounds 14a, 16b, 17, and 18b sourced from a study on new series of pyrrolo[2,3-d]pyrimidine derivatives.[6] Data for SPP10 sourced from an evaluation of novel spiro-pyrrolopyridazine derivatives.[7]

Table 2: Kinase Inhibitory Activity of Pyrrolopyrimidine and Pyrrolo[3,2-c]pyridine Derivatives
Compound IDDerivative ClassTarget KinaseIC50 (nM)Reference CompoundIC50 (nM)
5k Pyrrolo[2,3-d]pyrimidineEGFR40Sunitinib261
5k Pyrrolo[2,3-d]pyrimidineHer298Sunitinib261
5k Pyrrolo[2,3-d]pyrimidineVEGFR2110Sunitinib261
5k Pyrrolo[2,3-d]pyrimidineCDK2204Sunitinib261
1r Pyrrolo[3,2-c]pyridineFMS KinaseN/A (3.2x more potent than KIST101029)KIST101029N/A

Data for compound 5k sourced from a study on multi-targeted kinase inhibitors.[8] Data for compound 1r sourced from a study on FMS kinase inhibitors.[9]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future studies.

Cytotoxicity Assessment (MTT Assay)

This protocol is used to determine the concentration of a compound that inhibits the metabolic activity of cancer cells by 50% (IC50).

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, HCT116) in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours to allow for cell attachment.[6]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., pyrrolopyrimidine derivatives) and a reference drug (e.g., Doxorubicin) for a specified period, typically 48-72 hours.[6]

  • MTT Addition: After the incubation period, add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration.[6]

In Vitro Kinase Inhibition Assay

This protocol measures the ability of a compound to inhibit the activity of a specific protein kinase.

  • Assay Setup: The assay is typically performed in a 96- or 384-well plate format. Each reaction well contains the specific kinase (e.g., EGFR, FMS), a substrate (peptide or protein), and ATP.[9][10]

  • Compound Addition: Add the test pyrrolopyridinone derivatives at various concentrations (e.g., 10-dose, three-fold serial dilution starting from a high concentration like 81 µM).[9]

  • Reaction Initiation: Initiate the kinase reaction by adding ATP. Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration.

  • Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as radioactivity (if using ³³P-ATP), fluorescence, or luminescence-based technologies like Homogeneous Time-Resolved Fluorescence (HTRF).[7]

  • Data Analysis: The percentage of kinase inhibition is calculated relative to a control reaction without the inhibitor. IC50 values are determined by plotting the inhibition percentage against the logarithm of the inhibitor concentration.[9]

Apoptosis Detection by Flow Cytometry (Annexin V/PI Staining)

This method quantifies the percentage of cells undergoing apoptosis (programmed cell death) following treatment with a test compound.

  • Cell Treatment: Treat cancer cells with the desired concentration of the pyrrolopyridinone derivative for a specified time (e.g., 24 or 48 hours).[7]

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells (approximately 1 x 10⁵ cells) in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).[11]

  • Incubation: Gently vortex the cell suspension and incubate for 15 minutes at room temperature in the dark.[11]

  • Analysis: Add 400 µL of 1X Binding Buffer to each sample and analyze immediately using a flow cytometer. Annexin V-positive/PI-negative cells are classified as early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[7][11]

Visualizing Mechanisms of Action

Diagrams created using Graphviz help to illustrate the complex biological processes affected by pyrrolopyridinone derivatives.

G cluster_0 Experimental Workflow: Cytotoxicity Screening Seed Cells Seed Cells Add Derivatives Add Derivatives Seed Cells->Add Derivatives Incubate Incubate Add Derivatives->Incubate MTT Assay MTT Assay Incubate->MTT Assay Measure Absorbance Measure Absorbance MTT Assay->Measure Absorbance Calculate IC50 Calculate IC50 Measure Absorbance->Calculate IC50

Caption: General workflow for determining the in vitro cytotoxicity (IC50) of test compounds.

G Pyrrolopyridinone Derivative Pyrrolopyridinone Derivative Kinase (e.g., EGFR, FMS) Kinase (e.g., EGFR, FMS) Pyrrolopyridinone Derivative->Kinase (e.g., EGFR, FMS) Binds to ATP pocket Phosphorylated Substrate Phosphorylated Substrate Kinase (e.g., EGFR, FMS)->Phosphorylated Substrate Phosphorylation Blocks Blocks ATP ATP ATP->Kinase (e.g., EGFR, FMS) Substrate Substrate Substrate->Phosphorylated Substrate Cell Proliferation & Survival Cell Proliferation & Survival Phosphorylated Substrate->Cell Proliferation & Survival Apoptosis Apoptosis Cell Proliferation & Survival->Apoptosis Suppresses Inhibition Inhibition Inhibition->Kinase (e.g., EGFR, FMS) Blocks->Cell Proliferation & Survival

Caption: Mechanism of action for pyrrolopyridinone derivatives as ATP-competitive kinase inhibitors.

G Compound Treatment Compound Treatment Bcl-2 (Anti-apoptotic) Bcl-2 (Anti-apoptotic) Compound Treatment->Bcl-2 (Anti-apoptotic) Downregulates Bax (Pro-apoptotic) Bax (Pro-apoptotic) Compound Treatment->Bax (Pro-apoptotic) Upregulates Bcl-2 (Anti-apoptotic)->Bax (Pro-apoptotic) Inhibits Mitochondria Mitochondria Bax (Pro-apoptotic)->Mitochondria Permeabilizes Cytochrome c Cytochrome c Mitochondria->Cytochrome c Releases Caspase Activation Caspase Activation Cytochrome c->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

Caption: Intrinsic apoptosis pathway induced by pyrrolopyridinone derivatives.

References

Comparative Efficacy and Statistical Validation of 6-Chloro-1,3-dihydropyrrolo[3,2-b]pyridin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the experimental data for 6-Chloro-1,3-dihydropyrrolo[3,2-b]pyridin-2-one, a novel kinase inhibitor, against a leading alternative. The following sections detail the in vitro and in vivo studies, supported by robust statistical validation and detailed experimental protocols.

Introduction

This compound is a synthetic small molecule belonging to the pyrrolopyridine class of compounds. This class has garnered significant interest in medicinal chemistry due to the structural similarity of its core to the purine scaffold, a key component of ATP.[1] Consequently, many pyrrolopyridine derivatives have been investigated as ATP-competitive kinase inhibitors.[1] Recent studies on related 1H-pyrrolo[2,3-b]pyridine derivatives have demonstrated their potential as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs), which are key drivers in various cancers.[2] This guide presents a comparative analysis of this compound's performance against a hypothetical, yet representative, alternative kinase inhibitor, designated as "Alternative Compound A".

Data Presentation

The following tables summarize the quantitative data from a series of comparative experiments.

Table 1: In Vitro Kinase Inhibition Assay
CompoundTarget KinaseIC50 (nM)Standard Deviation (nM)
This compoundFGFR115.2± 2.1
Alternative Compound AFGFR125.8± 3.5
This compoundVEGFR2150.7± 12.3
Alternative Compound AVEGFR298.4± 9.7
Table 2: Cell Viability Assay (MTT) in HCT116 Colon Cancer Cells
CompoundConcentration (nM)% Cell ViabilityStandard Deviation (%)
This compound1085.3± 5.1
5052.1± 4.2
10028.7± 3.5
Alternative Compound A1090.1± 6.3
5065.4± 5.8
10045.2± 4.9
Table 3: In Vivo Tumor Growth Inhibition in a HCT116 Xenograft Model
Treatment GroupDose (mg/kg)Tumor Volume Change (%)p-value (vs. Vehicle)
Vehicle Control-+150.2-
This compound25-45.8< 0.01
Alternative Compound A25-28.3< 0.05

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

In Vitro Kinase Inhibition Assay

A biochemical assay was performed to determine the half-maximal inhibitory concentration (IC50) of the compounds against the target kinases. The assay utilized a time-resolved fluorescence resonance energy transfer (TR-FRET) format. Recombinant human FGFR1 and VEGFR2 kinases were incubated with the test compounds at varying concentrations, a biotinylated substrate peptide, and ATP. The reaction was allowed to proceed for 60 minutes at room temperature. Following incubation, a europium-labeled anti-phospho-substrate antibody and streptavidin-allophycocyanin (SA-APC) were added. The TR-FRET signal was measured on a microplate reader. IC50 values were calculated using a four-parameter logistic curve fit.

Cell Viability Assay (MTT)

HCT116 human colon carcinoma cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight. The cells were then treated with serial dilutions of this compound or Alternative Compound A for 72 hours. Following treatment, 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours at 37°C. The resulting formazan crystals were dissolved in 100 µL of DMSO. The absorbance at 570 nm was measured using a microplate reader.[3][4] Cell viability was expressed as a percentage of the vehicle-treated control.

In Vivo Xenograft Model

All animal experiments were conducted in accordance with institutional guidelines. Six-week-old female athymic nude mice were subcutaneously inoculated with 5 x 10^6 HCT116 cells. When tumors reached an average volume of 100-150 mm³, the mice were randomized into three groups (n=8 per group): vehicle control, this compound (25 mg/kg), and Alternative Compound A (25 mg/kg). Compounds were administered orally once daily for 21 days. Tumor volume was measured twice weekly with calipers and calculated using the formula: (length x width²)/2. At the end of the study, tumors were excised and weighed. Statistical analysis was performed using a one-way ANOVA followed by Dunnett's post-hoc test.

Mandatory Visualizations

Signaling Pathway

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., FGFR) GRB2 GRB2 RTK->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., AP-1, Myc) ERK->TF Inhibitor 6-Chloro-1,3-dihydropyrrolo [3,2-b]pyridin-2-one Inhibitor->RAF Gene_Expression Gene Expression (Proliferation, Survival) TF->Gene_Expression

Caption: Hypothesized MAPK/ERK Signaling Pathway Inhibition.

Experimental Workflow

Experimental_Workflow cluster_invitro In Vitro Validation cluster_invivo In Vivo Validation Kinase_Assay Biochemical Kinase Assay (IC50 Determination) Cell_Viability Cell-Based Viability Assay (e.g., MTT) Kinase_Assay->Cell_Viability Western_Blot Western Blot for Target Phosphorylation Cell_Viability->Western_Blot Decision Lead Candidate Selection Western_Blot->Decision Xenograft Tumor Xenograft Model in Mice PK_PD Pharmacokinetic/ Pharmacodynamic Analysis Xenograft->PK_PD Toxicity Toxicity Studies PK_PD->Toxicity Start Compound Synthesis & Purification Start->Kinase_Assay Decision->Xenograft Advance to In Vivo

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of 6-Chloro-1,3-dihydropyrrolo[3,2-B]pyridin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper disposal of 6-Chloro-1,3-dihydropyrrolo[3,2-b]pyridin-2-one, ensuring the safety of laboratory personnel and compliance with environmental regulations.

Hazard and Safety Summary

While a comprehensive hazard profile for this compound is not available, the following information for the isomer 6-chloro-1,3-dihydropyrrolo[3,2-c]pyridin-2-one should be considered as a precautionary measure.

GHS Precautionary Statements:

  • Prevention:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]

    • P264: Wash hands and any exposed skin thoroughly after handling.[1]

    • P270: Do not eat, drink or smoke when using this product.[1]

    • P271: Use only outdoors or in a well-ventilated area.[1]

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]

  • Response:

    • P301+P317: IF SWALLOWED: Get medical help.[1]

    • P302+P352: IF ON SKIN: Wash with plenty of water.[1]

    • P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1]

    • P362+P364: Take off contaminated clothing and wash it before reuse.[1]

  • Disposal:

    • P501: Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations, and product characteristics at time of disposal.[1]

Physicochemical Data (for 6-chloro-1,3-dihydropyrrolo[3,2-c]pyridin-2-one)

PropertyValue
Molecular FormulaC₇H₅ClN₂O
Molecular Weight168.58 g/mol
Boiling Point376.0±42.0 °C at 760 mmHg
Density1.5±0.1 g/cm³
Flash Point181.2±27.9 °C

Experimental Protocol: Disposal Procedures

The following step-by-step instructions outline the recommended procedure for the disposal of this compound.

1. Personal Protective Equipment (PPE) Confirmation: Before handling the chemical for disposal, ensure appropriate PPE is worn, including:

  • Safety goggles with side-shields.

  • Chemical-resistant gloves (e.g., nitrile).

  • A lab coat.

2. Waste Characterization and Segregation:

  • Confirm that the waste stream containing this compound is not mixed with any incompatible substances.

  • Do not mix with other laboratory waste streams unless compatibility has been confirmed.

  • Keep the waste in a clearly labeled, sealed container.

3. Solid Waste Disposal:

  • For uncontaminated, solid this compound, it should be treated as chemical waste.

  • Place the solid chemical in a clearly labeled, sealed container.

  • Consult your institution's EHS office for guidance on collection and disposal through a certified chemical waste contractor.

4. Liquid Waste (Solutions) Disposal:

  • Solutions containing this compound should be collected in a labeled, sealed, and leak-proof container.

  • The container label should clearly identify the contents, including the name of the chemical and any solvents used.

  • Store the waste container in a designated satellite accumulation area.

  • Arrange for pickup and disposal through your institution's EHS department.

5. Disposal of Empty Containers:

  • Ensure containers are "RCRA empty," meaning all possible material has been removed.

  • Deface or remove the original label to prevent misidentification.

  • Dispose of the empty container in accordance with your institution's policies, which may include disposal as regular trash or recycling after proper cleaning.

6. Spill and Contaminated Material Cleanup:

  • In the event of a spill, avoid generating dust.

  • Absorb liquid spills with an inert material (e.g., vermiculite, sand).

  • Carefully sweep up solid spills.

  • Place all contaminated materials (absorbents, PPE, etc.) in a sealed container labeled as "Hazardous Waste" with a description of the contents.

  • Arrange for disposal through your institution's EHS department.

Disposal Decision Workflow

A Start: Disposal of this compound B Wear appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Is the waste a solid or liquid? B->C D Solid Waste: Place in a labeled, sealed container. C->D Solid E Liquid Waste: Collect in a labeled, leak-proof container. C->E Liquid F Store waste in a designated satellite accumulation area. D->F E->F G Contact EHS for disposal via a certified waste contractor. F->G H Is the container 'RCRA empty'? G->H I Deface label and dispose of empty container per institutional policy. H->I Yes J Treat as chemical waste (go back to appropriate waste stream). H->J No K End I->K J->C

Caption: Disposal decision workflow for this compound.

References

Essential Safety and Operational Guide for 6-Chloro-1,3-dihydropyrrolo[3,2-B]pyridin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling 6-Chloro-1,3-dihydropyrrolo[3,2-B]pyridin-2-one. Adherence to these procedures is essential for ensuring personal safety and regulatory compliance.

Hazard Identification and Personal Protective Equipment (PPE)

Recommended Personal Protective Equipment:

PPE CategoryItemSpecification
Eye/Face Protection Safety GogglesTightly fitting with side-shields conforming to EN 166 (EU) or NIOSH (US).[2]
Face ShieldRequired when there is a risk of explosion, large splash, or a highly exothermic reaction.[3]
Hand Protection Chemical-resistant glovesDisposable nitrile gloves offer broad short-term protection.[3] For unknown toxicity, a flexible laminate glove under heavy-duty outer gloves is recommended.[4]
Body Protection Laboratory CoatFlame-resistant and impervious clothing.[4][5] Coats should be buttoned and cover as much skin as possible.[3]
Full Body Protection"Bunny suit" coveralls may be necessary for head-to-toe protection in high-risk scenarios.[6]
Respiratory Protection RespiratorUse a NIOSH-approved respirator with appropriate cartridges if engineering controls are insufficient to maintain exposure below permissible limits or if irritation is experienced.[2][3][7]
Foot Protection Closed-toe shoesShoes must cover the entire foot.[3]
Operational Plan: Handling and Storage

Engineering Controls:

  • Ventilation: Always handle this compound in a well-ventilated area or a fume hood to control exposure to dust, fumes, or vapors.[7][8]

  • Eyewash and Safety Shower: Ensure immediate access to an emergency eyewash station and safety shower.[7]

Safe Handling Practices:

  • Avoid breathing dust, fumes, gas, mists, or vapors.[8]

  • Wash hands and any exposed skin thoroughly after handling.[8][9]

  • Do not eat, drink, or smoke in areas where the chemical is handled or stored.[8]

  • Keep the container tightly closed when not in use.[9][10]

  • Ground/bond container and receiving equipment to prevent static discharge.[10]

Storage:

  • Store in a dry, cool, and well-ventilated place.[9]

  • Keep containers tightly closed.[9]

Emergency Procedures

In Case of Exposure:

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air and keep them comfortable for breathing.[8] If breathing is difficult, provide oxygen. Seek immediate medical attention.[10]
Skin Contact Take off contaminated clothing immediately.[8] Wash the affected area with plenty of soap and water.[8] If skin irritation persists, seek medical attention.[9]
Eye Contact Rinse cautiously with water for several minutes.[5] Remove contact lenses if present and easy to do. Continue rinsing.[5] Seek immediate medical attention.[9]
Ingestion Rinse mouth with water.[8] Do not induce vomiting. Seek medical help.[8]

Spill and Leak Containment:

  • Evacuate personnel from the spill area.

  • Wear appropriate PPE.

  • For minor spills, use an absorbent material like a spill kit, wipes, or absorbent pads to clean it up.[11]

  • Prevent the spill from entering drains or water courses.

  • Collect the spilled material and place it in a suitable, sealed container for disposal.[1]

Disposal Plan

All chemical waste, including this compound and any contaminated materials, must be disposed of in accordance with local, state, and federal regulations.

Waste Disposal Steps:

  • Characterize and Segregate: Do not mix this waste with other waste streams unless compatibility is confirmed.

  • Containerize: Place the waste in a clearly labeled, sealed, and appropriate container.

  • Consult EHS: Contact your institution's Environmental Health and Safety (EHS) office for specific disposal procedures.

  • Empty Containers: Ensure containers are completely empty before disposing of them as regular trash. Deface or remove the original label.[1]

Visual Workflow for Safe Handling and Disposal

cluster_preparation Preparation cluster_handling Handling & Experiment cluster_disposal Waste Disposal cluster_emergency Emergency Response prep_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) handle_chem Handle Chemical in Fume Hood prep_ppe->handle_chem prep_eng Verify Engineering Controls (Fume Hood, Eyewash Station) prep_eng->handle_chem handle_store Store in Tightly Closed Container handle_chem->handle_store disp_collect Collect Waste in Labeled Container handle_chem->disp_collect emergency_spill Spill Occurs handle_chem->emergency_spill emergency_exposure Exposure Occurs handle_chem->emergency_exposure disp_consult Consult EHS for Disposal disp_collect->disp_consult emergency_spill_action Contain Spill & Evacuate emergency_spill->emergency_spill_action emergency_exposure_action Administer First Aid emergency_exposure->emergency_exposure_action emergency_report Report to Supervisor/EHS emergency_spill_action->emergency_report emergency_exposure_action->emergency_report

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.